molecular formula C16H18 B089690 1,4-Diphenylbutane CAS No. 1083-56-3

1,4-Diphenylbutane

Cat. No.: B089690
CAS No.: 1083-56-3
M. Wt: 210.31 g/mol
InChI Key: GLJFYGFBITUZOE-UHFFFAOYSA-N
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Description

1,4-Diphenylbutane serves as a versatile linear substrate in modern organic synthesis. Its primary research value lies in its role as a precursor in the iron-catalyzed intramolecular cross-dehydroarylation (CDA) between benzyl C(sp³)H bonds and aromatic C(sp²)H bonds. This efficient synthetic pathway enables the construction of significant organic structures, such as 1-arylnaphthalenes and 4-arylcoumarins, which are important frameworks in medicinal and materials chemistry . By introducing different functional groups to the this compound backbone, researchers can generate a diverse array of polycyclic aromatic hydrocarbons, which are of particular interest for their significant optoelectronic properties . The molecule has been structurally characterized to adopt a perfect trans conformation with a centrosymmetric crystal structure, providing a well-defined geometry for research applications . Previously identified as a byproduct in syntheses involving lithium diisopropylamide (LDA), its controlled synthesis and isolation have been detailed, making it a reliable compound for investigative work . This compound is strictly for use in laboratory research and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbutylbenzene
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InChI

InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
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InChI Key

GLJFYGFBITUZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=C2
Source PubChem
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Molecular Formula

C16H18
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DSSTOX Substance ID

DTXSID60148492
Record name Benzene, 1,1'-(1,4-butanediyl)bis- (9CI)
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Molecular Weight

210.31 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1,4-Diphenylbutane
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CAS No.

1083-56-3
Record name 1,1′-(1,4-Butanediyl)bis[benzene]
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Record name 1,4-Diphenylbutane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutane is a hydrocarbon featuring a central four-carbon aliphatic chain with a phenyl group at each end. Its structure provides a flexible yet well-defined scaffold, making it a subject of interest in various fields of chemical research. This document provides a comprehensive overview of the synthesis and physicochemical properties of this compound, intended for professionals in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is readily soluble in many organic solvents but has poor solubility in water.[2] Key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₈[1][2][3]
Molar Mass210.31 g/mol [1][3]
Melting Point52-53 °C[1]
Boiling Point122-128 °C at 2 mmHg[1]
Density0.988 g/cm³ (estimate)[1]
Refractive Index1.5409 (estimate)[1]
LogP4.252[4]

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following table summarizes the expected and reported spectral data.

SpectroscopyKey Features
¹H NMR Aromatic protons (10H) typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (4H) are expected around δ 2.6 ppm as a triplet, and the internal methylene protons (4H) would appear further upfield as a multiplet around δ 1.7 ppm.
¹³C NMR Aromatic carbons show signals between δ 125-142 ppm. The benzylic carbons are expected around δ 35-36 ppm, and the internal methylene carbons would be found near δ 31-32 ppm.
Infrared (IR) C-H stretching (aromatic): ~3030 cm⁻¹; C-H stretching (aliphatic): 2950-2850 cm⁻¹; C=C stretching (aromatic): 1600-1500 cm⁻¹; C-H bending (aromatic): 860-680 cm⁻¹.[5]
Mass Spec (EI) The molecular ion peak (M⁺) is observed at m/z 210.[6] A prominent base peak is often seen at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[6] Another significant fragment may appear at m/z 105, resulting from cleavage of the C-C bond beta to the phenyl group.

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical coupling reactions to modern photochemical methods.

Wurtz-Fittig Type Coupling of Benzyl Halides

This classic method involves the reductive coupling of two molecules of a benzyl halide using an alkali metal, typically sodium. The reaction proceeds through the formation of a highly reactive organosodium intermediate.

Wurtz-Fittig Type Reaction Workflow A Benzyl Chloride D Reaction Mixture A->D B Sodium Metal B->D C Anhydrous Ether C->D E Reflux D->E F Work-up (Quenching with Ethanol, Water Extraction) E->F G Purification (Distillation or Recrystallization) F->G H This compound G->H

Caption: Workflow for the Wurtz-Fittig type synthesis of this compound.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent the reaction of sodium with moisture.

  • Reaction Initiation: Sodium metal is cut into small pieces and placed in the flask with anhydrous diethyl ether.

  • Addition of Benzyl Chloride: Benzyl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred suspension of sodium metal. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Completion: After the addition is complete, the mixture is refluxed for a period to ensure complete reaction.

  • Work-up: The reaction is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. The mixture is then washed with water to remove sodium salts. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Grignard Reagent Coupling

This method provides a more controlled coupling compared to the Wurtz reaction. A common approach involves the coupling of a Grignard reagent with a suitable electrophile. For the synthesis of this compound, two equivalents of benzylmagnesium bromide can be coupled.

Grignard Reagent Coupling Workflow cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A Benzyl Bromide D Benzylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D E Benzylmagnesium Bromide D->E F Coupling E->F G This compound F->G H Aqueous Work-up G->H I Extraction H->I J Purification I->J K Final Product J->K

Caption: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of benzyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of benzylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent is then ready for the coupling step.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Acylation followed by Reduction

This two-step sequence is a reliable method for synthesizing this compound. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. The keto group is then reduced to a methylene group in the second step.

Friedel-Crafts Acylation and Reduction Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Benzene D 4-oxo-4-phenylbutanoic acid A->D B Succinic Anhydride B->D C AlCl₃ C->D E 4-oxo-4-phenylbutanoic acid D->E F Clemmensen or Wolff-Kishner Reduction E->F G This compound F->G

Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

  • Reaction Setup: Anhydrous aluminum chloride is suspended in an excess of dry benzene in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.

  • Addition of Reactant: Succinic anhydride is added portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • Reaction Completion: After the addition, the mixture is heated to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The benzene layer is separated, and the product is extracted.

Step 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid

  • Preparation of Amalgamated Zinc: Zinc wool or granules are amalgamated by treating with a solution of mercuric chloride.

  • Reduction: The 4-oxo-4-phenylbutanoic acid is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Reaction: The mixture is heated under reflux for an extended period. Additional portions of hydrochloric acid may be required to maintain the acidity.

  • Work-up: After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and then dried.

  • Purification: The solvent is removed, and the resulting this compound is purified by distillation or recrystallization.

Modern Photochemical Synthesis

A high-yield synthesis of this compound can be achieved through a modern photochemical approach involving the coupling of an aryl halide with ethylene.[3] This method utilizes a dual catalytic system of an iridium photocatalyst and a nickel catalyst.[3]

Modern Photochemical Synthesis Workflow A Aryl Halide (e.g., Iodobenzene) E Schlenk Flask A->E B Iridium Photocatalyst B->E C Nickel Catalyst C->E D Acetonitrile (Solvent) D->E F Degassing and Ethylene Purge E->F G Addition of Amine Bases F->G H Irradiation with Blue LED G->H I Reaction Monitoring (GC) H->I J Aqueous Work-up and Extraction I->J K Purification (Column Chromatography) J->K L This compound K->L

Caption: Workflow for the photochemical synthesis of this compound.[3]

Experimental Protocol: [3]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add the aryl halide (e.g., iodobenzene, 1 equiv.), the iridium photocatalyst (e.g., Ir(dtbbpy)(ppy)₂PF₆, 1 mol%), and the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%) in acetonitrile.[3]

  • Degassing: The resulting mixture is sealed and degassed via vacuum evacuation and backfilled with ethylene gas (this cycle is repeated three times).[3]

  • Addition of Reagents: N,N,N',N'-tetramethylethylenediamine (TMEDA, 2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2 equiv.) are subsequently added.[3]

  • Photoreaction: The mixture is irradiated with a blue LED strip under an ethylene atmosphere (from a balloon) for 24 hours at 25 °C.[3]

  • Work-up: Upon completion, water is added to the reaction mixture, and it is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate eluent system to yield this compound.[3]

Safety Information

This compound is known to cause skin and serious eye irritation.[6] It may also cause long-lasting harmful effects to aquatic life.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions in place.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,4-diphenylbutane, a valuable building block in organic synthesis and medicinal chemistry. This document details several effective methodologies, including experimental protocols and comparative data, to assist researchers in the selection and implementation of the most suitable synthesis strategy for their specific needs.

Introduction

This compound is a hydrocarbon featuring a central four-carbon chain with phenyl substituents at the terminal positions. Its structural motif is found in various compounds of interest in materials science and pharmaceuticals. The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. This guide will focus on four principal synthetic pathways:

  • Reductive Coupling of Benzyl Halides (Wurtz-Type Reaction): A classical method involving the coupling of two benzyl halide molecules.

  • Friedel-Crafts Acylation followed by Reduction: A two-step process involving the acylation of benzene with succinic anhydride and subsequent reduction of the resulting keto acid.

  • Grignard Reagent Coupling: Utilizing the reaction of a Grignard reagent with a suitable electrophile.

  • Catalytic Hydrogenation of 1,4-Diphenyl-1,3-butadiene: The saturation of a conjugated diene to the corresponding alkane.

Each of these methods offers distinct advantages and disadvantages concerning yield, scalability, and substrate scope, which will be discussed in the following sections.

Comparative Data of Synthetic Methods

The following table summarizes key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (hours)Temperature (°C)Notes
Reductive Coupling (Wurtz-Type) Benzyl chloride or Benzyl bromideSodium or Zinc60-702-4RefluxProne to side reactions, including elimination. Yields can be variable.
Friedel-Crafts Acylation & Reduction Benzene, Succinic anhydrideAlCl₃, Zn(Hg)/HCl70-85 (overall)8-120-100Two-step process. The reduction step (Clemmensen or Wolff-Kishner) can have harsh conditions.
Grignard Reagent Coupling 1-Bromo-2-phenylethaneMagnesium50-603-50 - RefluxThe primary challenge is the potential for Wurtz-type side reactions between the Grignard reagent and the starting halide.
Catalytic Hydrogenation 1,4-Diphenyl-1,3-butadieneH₂, Pd/C>952-625-50Requires a pre-synthesized diene. The hydrogenation is typically high-yielding and clean.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Method 1: Reductive Coupling of Benzyl Chloride (Wurtz-Type Reaction)

This protocol describes the dimerization of benzyl chloride using sodium metal.

Materials:

  • Benzyl chloride

  • Sodium metal

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place freshly cut sodium metal (2.2 molar equivalents) in anhydrous diethyl ether.

  • From the dropping funnel, add a solution of benzyl chloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture under reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.

  • Carefully add 1 M hydrochloric acid to dissolve the sodium salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Friedel-Crafts Acylation of Benzene followed by Clemmensen Reduction

This two-step synthesis first prepares 4-oxo-4-phenylbutanoic acid, which is then reduced to 4-phenylbutanoic acid, a precursor that can be further converted to this compound. For the purpose of this guide, we will detail the synthesis of the intermediate keto acid and its subsequent reduction.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid

Materials:

  • Benzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (solvent, optional)

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents) and carbon disulfide (if used as a solvent).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of succinic anhydride (1.0 molar equivalent) in benzene (which also acts as the reagent) from the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

  • If a co-solvent was used, separate the layers. If only benzene was used, add diethyl ether to extract the product.

  • Wash the organic layer with water and then extract the product into a sodium bicarbonate solution.

  • Acidify the bicarbonate solution with concentrated hydrochloric acid to precipitate the 4-oxo-4-phenylbutanoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry. The product can be recrystallized from water or a mixture of benzene and petroleum ether.[1]

Step 2: Clemmensen Reduction of 4-Oxo-4-phenylbutanoic Acid

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and a solution of 4-oxo-4-phenylbutanoic acid (1.0 molar equivalent) in toluene.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-phenylbutanoic acid. Further reduction and cyclization steps would be required to obtain this compound.

Method 3: Catalytic Hydrogenation of 1,4-Diphenyl-1,3-butadiene

This method provides a clean and high-yielding route to this compound, provided the starting diene is available.

Materials:

  • 1,4-Diphenyl-1,3-butadiene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate (solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation flask, dissolve 1,4-diphenyl-1,3-butadiene (1.0 molar equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium).

  • Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate key synthetic pathways and workflows.

Friedel_Crafts_Acylation_Reduction cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Benzene Benzene Acylation_Reaction Reaction Flask Benzene->Acylation_Reaction Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Acylation_Reaction AlCl3 AlCl3 AlCl3->Acylation_Reaction Catalyst Intermediate 4-Oxo-4-phenylbutanoic acid Acylation_Reaction->Intermediate Workup & Purification Keto_Acid 4-Oxo-4-phenylbutanoic acid Reduction_Reaction Reaction Flask Keto_Acid->Reduction_Reaction Zn_Hg_HCl Zn_Hg_HCl Zn_Hg_HCl->Reduction_Reaction Reducing Agent Final_Product This compound (via further steps) Reduction_Reaction->Final_Product Workup & Purification

Caption: Friedel-Crafts acylation followed by reduction pathway.

Wurtz_Reaction_Workflow Start Start: Benzyl Chloride & Sodium Reaction Add Benzyl Chloride to Sodium Suspension in Anhydrous Ether Start->Reaction Reflux Reflux for 2 hours Reaction->Reflux Quench Quench with Ethanol & Acidify with HCl Reflux->Quench Extraction Workup: Separate Layers, Wash & Dry Quench->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification End End: this compound Purification->End

References

An In-depth Technical Guide to 1,4-Diphenylbutane (CAS No. 1083-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diphenylbutane, a significant aromatic hydrocarbon in organic synthesis and materials science. This document consolidates essential information, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and key applications. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₆H₁₈.[1][2] It is also known by its IUPAC name, 4-phenylbutylbenzene.[2][3] The following tables summarize its key physical and chemical properties.

Table 1: General Properties of this compound
PropertyValueSource(s)
CAS Number 1083-56-3[1][2][4][5]
Molecular Formula C₁₆H₁₈[1][2][3]
Molecular Weight 210.31 g/mol [3][4]
Appearance White crystals or solid[2][5]
IUPAC Name 4-phenylbutylbenzene[2][3]
Synonyms Benzene, 1,1'-(1,4-butanediyl)bis-; Butane, 1,4-diphenyl-[1]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Melting Point 52-53°C[2][5]
Boiling Point 122-128°C at 2 mm Hg[2][5]
Density 0.973 g/cm³ (estimate)[2]
Flash Point 151.3°C[2]
Solubility Good solubility in organic solvents, poor in water.[5]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data PointsSource(s)
¹H NMR Spectra available, specific shifts depend on solvent and instrument.[6]
¹³C NMR Spectra available, specific shifts depend on solvent and instrument.[6]
Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 210. Key Fragments: m/z 91, 92.[4]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[6]
Kovats Retention Index Standard non-polar: 1756; Standard polar: 2355, 2398[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide protocols for key experimental procedures.

Synthesis of this compound via Iron-Catalyzed Intramolecular Cross-Dehydroarylation

This method is used for constructing 1-arylnaphthalenes and 4-arylcoumarins, with this compound as a linear substrate.[2]

Materials:

  • This compound (substrate, 0.2 mmol, 1.0 equiv)

  • Iron(III) chloride (FeCl₃, 2.5 mol%)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 5.0 equiv)

  • 1,2-Dichloroethane (DCE, 2.0 mL)

  • Dichloromethane (DCM)

  • Nitrogen gas

  • 25 mL oven-dried Schlenk tube with magnetic stir bar

  • Silica gel for flash column chromatography

Procedure:

  • To the Schlenk tube, add FeCl₃ (2.5 mol%) and DDQ (5.0 equiv).

  • Add the this compound substrate (0.2 mmol, 1.0 equiv) and DCE (2.0 mL) to the reaction mixture.

  • Seal the tube and purge with nitrogen by evacuating and backfilling three times.

  • Stir the sealed tube at 100 °C for 36 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of DCM and filter.

  • Rinse the residue with an appropriate amount of DCM.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel.[2]

Synthesis of this compound via Nickel-Catalyzed Reaction

This procedure describes a nickel-catalyzed synthesis of this compound.

Materials:

  • Aryl-halide (0.2 mmol, 1 equiv.)

  • Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol %)

  • NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol %)

  • Acetonitrile (MeCN, 4.0 mL)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA, 60 μL, 2 equiv.)

  • N,N-diisopropylethylamine (DIPEA, 70 μL, 2 equiv.)

  • Ethylene

  • 10 mL Schlenk flask with a magnetic stirrer bar

  • Blue LED strip (2 meters, 18 W)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Add the aryl-halide, Ir(dtbbpy)(ppy)₂PF₆, and NiCl₂·glyme to the Schlenk flask.

  • Add MeCN to the flask.

  • Seal the flask, degas via vacuum evacuation, and backfill with ethylene. Repeat this process three times.

  • Sequentially add TMEDA and DIPEA to the mixture.

  • Irradiate the mixture with the blue LED strip with an ethylene balloon for 24 hours at 25°C.

  • Monitor the reaction progress using GC analysis.

  • Upon completion, add 30 mL of water and extract three times with 10 mL of ethyl acetate.

  • Wash the combined organic layers three times with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue using flash column chromatography (hexane or hexane/ethyl acetate).[4]

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.

Synthesis Workflow

Synthesis_Workflow Reactants Aryl Halide + Ethylene + Catalysts (Ni, Ir) Reaction_Setup Reaction Setup: - Schlenk Flask - Degas & Backfill with Ethylene Reactants->Reaction_Setup Reaction_Conditions Reaction Conditions: - Blue LED Irradiation - 25°C, 24h Reaction_Setup->Reaction_Conditions Workup Aqueous Workup: - Water Addition - Ethyl Acetate Extraction Reaction_Conditions->Workup Purification Purification: - Column Chromatography Workup->Purification Product This compound Purification->Product Analytical_Workflow Sample Crude or Purified This compound Sample Sample_Prep Sample Preparation: - Dissolution in appropriate solvent Sample->Sample_Prep GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Prep->GC_MS Data_Analysis Data Analysis: - Retention Time - Mass Spectrum GC_MS->Data_Analysis Characterization Structural Confirmation & Purity Assessment Data_Analysis->Characterization

References

An In-depth Technical Guide to 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties and synthetic applications of 1,4-Diphenylbutane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as (4-Phenylbutyl)benzene, is a hydrocarbon featuring a central butane chain with a phenyl group at each end. Its molecular formula is C16H18.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 210.31 g/mol [2]
Molecular Formula C16H18[1]
CAS Number 1083-56-3
Melting Point 52-53°C
Boiling Point 122-128°C at 2mm Hg
Density 0.973 g/cm³
Flash Point 151.3°C
Appearance White crystals
XLogP3 4

Experimental Protocols

Synthesis of 1-Arylnaphthalenes and 4-Arylcoumarins

A notable application of this compound is its use as a linear substrate in the iron-catalyzed intramolecular cross-dehydroarylation (CDA) to construct 1-arylnaphthalenes and 4-arylcoumarins. This method leverages the reaction between benzylic C(sp³)-H bonds and aromatic C(sp²)-H bonds.

General Procedure:

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add FeCl3 (2.5 mol%) and DDQ (5.0 equiv).

  • Add the this compound substrate (0.2 mmol, 1.0 equiv) and 2.0 mL of 1,2-dichloroethane (DCE) to the reaction mixture.

  • Evacuate the tube and backfill with nitrogen three times.

  • Seal the tube and stir the reaction mixture at 100°C for 36 hours.

  • After cooling to room temperature, dilute the mixture with 10 mL of dichloromethane (DCM).

  • Filter the solution and rinse the solid with additional DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired product.

This protocol can be adapted by introducing various functional groups to the this compound substrate to synthesize a range of polycyclic aromatic hydrocarbons with potential applications in materials science due to their optoelectronic properties.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-arylnaphthalenes and 4-arylcoumarins from this compound.

G Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add FeCl3 and DDQ to Schlenk tube B 2. Add this compound and DCE A->B C 3. Evacuate and backfill with Nitrogen B->C D 4. Seal tube and stir at 100°C for 36h C->D Heat E 5. Cool, dilute with DCM, and filter D->E Cool F 6. Concentrate filtrate E->F G 7. Purify by flash column chromatography F->G H Final Product (1-Arylnaphthalenes or 4-Arylcoumarins) G->H Yields

Caption: Workflow for the synthesis of complex aromatic compounds.

References

In-Depth Technical Guide to the Spectral Data of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-diphenylbutane, a molecule of interest in various fields of chemical research. The following sections present key spectral data obtained through Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided for each technique, offering a basis for reproducible research and further investigation.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various sources to provide a comprehensive reference.

Mass Spectrometry Data

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₈
Molecular Weight210.31 g/mol
Ionization ModeElectron Ionization (EI)
Molecular Ion (M⁺)m/z 210
Key Fragmentation Peaksm/z 91, 92
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20m10HAromatic protons (C₆H₅)
~2.61t4HBenzylic protons (-CH₂-Ph)
~1.65m4HMethylene protons (-CH₂-CH₂-)

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~142.5Aromatic C (quaternary)
~128.4Aromatic CH
~128.2Aromatic CH
~125.7Aromatic CH
~35.8Benzylic CH₂
~31.3Methylene CH₂

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.0)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in this compound, primarily the aromatic and aliphatic C-H bonds.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3030MediumAromatic C-H stretch
~2930-2850StrongAliphatic C-H stretch
~1600, 1495, 1450Medium-StrongAromatic C=C skeletal vibrations
~750, 700StrongC-H out-of-plane bending (monosubstituted benzene)

Experimental Protocols

While specific experimental parameters for all the cited data are not exhaustively available in the referenced literature, the following sections provide detailed, representative methodologies for the spectroscopic analysis of organic compounds like this compound.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • The typical concentration is in the range of 10-100 µg/mL.[1]

  • The sample is filtered to remove any particulate matter before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic hydrocarbons (e.g., a DB-5ms or equivalent).

  • Injector: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.

  • Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 101 MHz for a 400 MHz ¹H instrument).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to singlets for each unique carbon.[3]

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quantitative analysis).

    • Number of Scans: 128 or more scans are often required due to the low natural abundance of ¹³C.[4]

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR is a common and simple method for solid samples. A small amount of solid this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A benchtop FTIR spectrometer.

  • Light Source: A mid-IR source (e.g., Globar).

  • Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (FTIR) Sample->IR Direct solid analysis (ATR) MS Mass Spectrometry (GC-MS) Dissolution->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS_Data Acquire Mass Spectrum (m/z vs. Intensity) MS->MS_Data NMR_Data Acquire NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data Acquire IR Spectrum (Wavenumber vs. Transmittance) IR->IR_Data MolWeight Determine Molecular Weight & Fragmentation MS_Data->MolWeight Structure Elucidate C-H Framework NMR_Data->Structure FuncGroups Identify Functional Groups IR_Data->FuncGroups Final_Structure Confirm Structure of This compound MolWeight->Final_Structure Structure->Final_Structure FuncGroups->Final_Structure

Caption: Workflow for the spectral characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diphenylbutane

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support research and development activities.

Physical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[1][2] It is characterized by a flexible butane chain connecting two rigid phenyl groups, which imparts significant conformational freedom.[3] This structure makes it a valuable model compound for studying non-covalent intramolecular dispersion effects, particularly phenyl-phenyl interactions.[3]

Table 1: Quantitative Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₆H₁₈[1][2][4][5]
Molecular Weight 210.31 g/mol [4][5][6]
Appearance White to off-white or colorless to light yellow crystalline solid[1][2][4]
Melting Point 52-53 °C[1][2][4][7]
Boiling Point 317 °C (at 760 mmHg); 122-128 °C (at 2 mmHg)[1][2][4][7]
Density 0.973 g/cm³[3][4]
Flash Point 151.3 °C[2][4]
Solubility Good solubility in organic solvents; poor solubility in water.[1] Soluble in Chloroform and DMSO (slightly).[6][1][6]
Vapor Pressure 0.000729 mmHg at 25°C[2]
Refractive Index 1.549[7]
LogP 4.252[2]

Chemical Properties and Reactions

This compound is a versatile compound in organic synthesis, serving as a synthetic intermediate for various transformations.[1][2] Its flexible aliphatic spacer and terminal phenyl groups allow for a range of chemical reactions.

Alkylation and Arylation

The compound can undergo alkylation and arylation reactions to produce a variety of derivatives.[1]

Intramolecular Cross-Dehydroarylation

A significant reaction of this compound is its use as a linear substrate in iron-catalyzed intramolecular cross-dehydroarylation. This reaction constructs 1-arylnaphthalenes and 4-arylcoumarins by forming a bond between a benzylic C(sp³)-H and an aromatic C(sp²)-H.[4] The introduction of different functional groups onto the this compound substrate can lead to the formation of various products, including polycyclic aromatic hydrocarbons with notable optoelectronic properties.[4]

reaction_pathway cluster_start Reactants cluster_reagents Reagents cluster_product Product 1_4_diphenylbutane This compound product 1-Phenyl-1,2,3,4-tetrahydronaphthalene 1_4_diphenylbutane->product Intramolecular Cross-Dehydroarylation FeCl3 FeCl₃ (catalyst) DDQ DDQ (oxidant)

Iron-Catalyzed Intramolecular Cross-Dehydroarylation of this compound.
Photochemical Generation of Biradicals

This compound derivatives are used to photochemically generate the this compound-1,4-diyl diradical.[3] The study of the reaction products, which include styrene, 1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene, provides valuable insights into biradical chemistry and reactivity.[3]

Experimental Protocols

Synthesis of this compound

A straightforward, one-step synthesis of this compound and its derivatives can be achieved from styrene or α-methylstyrene.[8] Another common method involves the reaction of bromobenzene and ethylene.[3] A detailed protocol for an iron-catalyzed synthesis is described below.

Protocol: Iron-Catalyzed Synthesis of 1-Arylnaphthalenes from this compound [4]

  • Preparation: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add FeCl₃ (2.5 mol%) and DDQ (5.0 equiv).

  • Addition of Reactants: Add the this compound substrate (0.2 mmol, 1.0 equiv) and 2.0 mL of 1,2-dichloroethane (DCE) to the reaction mixture.

  • Degassing: Seal the tube and pump it three times on a vacuum line, backfilling with nitrogen each time.

  • Reaction: Stir the sealed tube at 100 °C for 36 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 10 mL of dichloromethane (DCM), filter the solution, and rinse the solid with additional DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

synthesis_workflow start Start: Prepare Schlenk Tube add_reagents Add FeCl₃, DDQ, this compound, DCE start->add_reagents degas Seal and Degas (Vacuum/N₂ Cycle x3) add_reagents->degas react Stir at 100°C for 36 hours degas->react cool Cool to Room Temperature react->cool dilute_filter Dilute with DCM and Filter cool->dilute_filter concentrate Concentrate Filtrate dilute_filter->concentrate purify Purify via Flash Chromatography concentrate->purify end_product Final Product purify->end_product

General workflow for the synthesis and purification of this compound derivatives.
Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a critical technique for the identification and quantification of volatile and semi-volatile compounds, making it suitable for analyzing this compound and its reaction products.[3]

General Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (typically using electron ionization).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared to spectral libraries (like NIST) for identification.[5] The retention time from the chromatogram further aids in identification.

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: Proton NMR spectra are available for this compound, providing information about the chemical environment of the hydrogen atoms in the molecule.[5]

  • ¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the molecule.[5]

  • Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 91, corresponding to the tropylium ion, and a molecular ion peak at m/z 210.[5]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[5]

Safety Information

This compound is considered an irritant.[5] It can cause skin and serious eye irritation.[5] It may also cause long-lasting harmful effects to aquatic life.[5] Standard safety precautions, such as wearing protective gloves and glasses, should be observed to avoid skin and eye contact.[1] Store in a cool, dry place away from fire and oxidants.[1]

References

The Architectural Significance of the 1,4-Diphenylbutane Scaffold in Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diphenylbutane core, a seemingly simple structural motif, offers a remarkable degree of versatility and strategic importance in modern organic synthesis. Its unique combination of a flexible four-carbon aliphatic spacer and two terminal phenyl groups provides a powerful tool for the construction of complex molecular architectures, ranging from pharmacologically active agents to novel materials. This technical guide delves into the structural significance of this compound, exploring its role as a molecular linker, its conformational dynamics, and its application in the synthesis of macrocycles, polymers, and targeted therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to offer a comprehensive resource for researchers in the field.

Introduction

The rational design and synthesis of complex organic molecules are fundamental to advancements in medicine, materials science, and chemical biology. The choice of appropriate building blocks is paramount in this endeavor, and the this compound scaffold has emerged as a valuable component in the synthetic chemist's toolbox. The structural attributes of this compound—a flexible n-butyl chain flanked by two phenyl rings—confer a unique set of properties that can be exploited to control molecular geometry, modulate biological activity, and direct the assembly of supramolecular structures. This guide will provide a detailed examination of the multifaceted roles of the this compound core in contemporary synthesis.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis. The key physicochemical and spectroscopic data for the parent compound are summarized in the tables below.

PropertyValueReference
Molecular FormulaC₁₆H₁₈[1]
Molecular Weight210.31 g/mol [1]
Melting Point52-53 °C[2]
Boiling Point122-128 °C at 2 mmHg[3]
Density0.988 g/cm³ (estimate)[3]
SolubilitySoluble in ethanol, ether, chloroform[4]
Spectrum TypeChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)δ 7.32-7.17 (m, 10H, Ar-H), 2.67 (t, J=7.6 Hz, 4H, -CH₂-Ar), 1.71 (p, J=7.6 Hz, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃)δ 142.4, 128.4, 128.2, 125.7, 35.8, 31.4

Synthesis of this compound and its Derivatives

The preparation of the this compound scaffold and its functionalized analogs can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Unsubstituted this compound

A common and efficient method for the synthesis of this compound involves the nickel-catalyzed cross-coupling of an aryl halide with ethylene.[5]

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound [5]

  • Materials: Iodobenzene (0.2 mmol, 1 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol%), NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%), acetonitrile (4.0 mL), N,N,N',N'-tetramethylethylenediamine (TMEDA) (60 μL, 2 equiv.), N,N-diisopropylethylamine (DIPEA) (70 μL, 2 equiv.), ethylene gas.

  • Procedure: To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add iodobenzene, Ir(dtbbpy)(ppy)₂PF₆, NiCl₂·glyme, and acetonitrile. Seal the flask and degas the mixture by vacuum evacuation and subsequent backfilling with ethylene three times. Add TMEDA and DIPEA sequentially. Irradiate the mixture with a blue LED strip (18 W) under an ethylene balloon for 24 hours at 25 °C. Upon completion, add water (30 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield this compound.

  • Yield: 87%[5]

Synthesis of this compound-1,4-dione

1,4-Dicarbonyl compounds are versatile intermediates in organic synthesis. The synthesis of this compound-1,4-dione can be accomplished via a DBU-catalyzed reaction of benzaldehyde and 3-benzoylacrylic acid.

Experimental Protocol: Synthesis of this compound-1,4-dione

  • Materials: Benzaldehyde (1.5 equiv.), thiazolium salt (0.2 equiv.), DBU (0.4 equiv.), 3-benzoylacrylic acid (1.0 equiv.), THF.

  • Procedure: To a stirred solution of benzaldehyde and a thiazolium salt in THF, add DBU. Stir the resulting mixture at room temperature for 10-15 minutes. Add 3-benzoylacrylic acid and heat the reaction to 60 °C overnight. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, wash with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.[6]

Structural Significance of the this compound Core

The utility of the this compound scaffold stems from its distinct structural features: the flexible butane linker and the rigid, functionalizable phenyl groups.

The Butane Linker: A Flexible Spacer

The four-carbon chain of this compound provides significant conformational flexibility. This flexibility is crucial in applications where precise spatial positioning of the terminal phenyl groups is required. The conformational analysis of n-butane serves as a useful model for understanding the energetic landscape of the this compound linker. The key conformations are the anti-periplanar (most stable) and the gauche (less stable) staggered conformations, as well as the higher energy eclipsed conformations. This inherent flexibility allows the molecule to adopt various spatial arrangements, which can be critical for binding to biological targets or for directing the formation of specific supramolecular assemblies.

The Phenyl Groups: Platforms for Interaction and Functionalization

The terminal phenyl groups of this compound serve multiple purposes. They can engage in π-π stacking interactions, which are important in the formation of organized molecular structures. Furthermore, the phenyl rings are readily functionalized through electrophilic aromatic substitution and other reactions, allowing for the introduction of a wide array of chemical groups. This functionalization is key to tuning the electronic properties, solubility, and biological activity of this compound derivatives.

Applications in Synthesis

The unique structural characteristics of this compound make it a valuable building block in several areas of chemical synthesis.

Macrocycle Synthesis

The this compound unit can be incorporated as a flexible linker in the synthesis of macrocycles. The length and flexibility of the butane chain can influence the ring size and conformation of the resulting macrocycle, which in turn affects its properties, such as host-guest binding capabilities. The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Logical Relationship: Linker Properties and Macrocyclization Efficiency

G cluster_linker Linker Properties cluster_outcome Macrocyclization Outcome Linker_Length Linker Length Ring_Strain Ring Strain Linker_Length->Ring_Strain influences Macrocycle_Conformation Macrocycle Conformation Linker_Length->Macrocycle_Conformation determines Linker_Flexibility Linker Flexibility (Conformational Freedom) Preorganization Preorganization Linker_Flexibility->Preorganization affects Cyclization_Yield Cyclization Yield Preorganization->Cyclization_Yield improves Ring_Strain->Cyclization_Yield decreases

Caption: Relationship between linker properties and macrocyclization efficiency.

Polymer Synthesis

This compound and its derivatives can be used as monomers in polymerization reactions. The incorporation of this unit into a polymer backbone can impart specific properties, such as thermal stability and altered mechanical characteristics, due to the combination of flexible aliphatic and rigid aromatic components.

Polymer TypeMonomer(s)Key Properties
PolyesterDiacid derivative of this compound + DiolEnhanced thermal stability
PolyamideDiamine derivative of this compound + Diacid chlorideImproved mechanical strength
Drug Discovery and Development

The this compound scaffold is of significant interest in drug discovery, where it can serve as a linker to connect two pharmacophores in a single molecule.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for protein degradation. The butane chain of this compound represents a simple yet effective alkyl linker.

Experimental Workflow: PROTAC Synthesis and Evaluation

G Start Design PROTAC (Target Ligand, E3 Ligand, Linker) Synthesis Synthesize PROTAC (e.g., amide coupling) Start->Synthesis Purification Purify PROTAC (HPLC) Synthesis->Purification Characterization Characterize PROTAC (NMR, MS) Purification->Characterization In_vitro_testing In vitro Evaluation Characterization->In_vitro_testing Western_blot Western Blot for Protein Degradation (DC50) In_vitro_testing->Western_blot Cell_viability Cell Viability Assay (IC50) In_vitro_testing->Cell_viability Optimization Lead Optimization (Modify Linker) Western_blot->Optimization Cell_viability->Optimization

Caption: General workflow for the synthesis and evaluation of PROTACs.

Quantitative Data for PROTACs with Alkyl Linkers

PROTACTargetE3 LigaseLinker Length (atoms)DC₅₀ (nM)Reference
PROTAC-1BRD4VHL121.8
PROTAC-2FAKCRBN1326.4[7]
MT802BTKCRBN~15 (PEG)6.2[8]
SJF608BTKCRBN~11 (alkyl)8.3[8]

G TGFb TGF-β PAI1 PAI-1 TGFb->PAI1 induces expression uPA_tPA uPA/tPA PAI1->uPA_tPA inhibits Cell_migration Cell Migration & Invasion PAI1->Cell_migration promotes Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation Plasmin->Fibrin_degradation promotes

CompoundIC₅₀ (µM)
Compound A0.5
Compound B1.2
Compound C0.8

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Conclusion

The this compound core is a structurally significant and synthetically versatile scaffold. Its flexible aliphatic chain and functionalizable aromatic rings provide a powerful platform for the construction of a diverse range of complex molecules. From its role as a linker in macrocycles and polymers to its application in the design of targeted therapeutics like PROTACs and enzyme inhibitors, the this compound motif continues to be a valuable tool for chemists and drug discovery professionals. The detailed protocols and data presented in this guide are intended to facilitate the further exploration and application of this important structural unit in innovative synthetic endeavors.

References

An In-Depth Technical Guide to the Photochemical Generation of the 1,4-Diphenylbutane Diradical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical generation, characterization, and reaction dynamics of the 1,4-diphenylbutane diradical. This transient intermediate is of significant interest in the study of reaction mechanisms, particularly in the fields of organic photochemistry and radical chemistry, which have implications for drug development and materials science. This document details the precursor synthesis, experimental protocols for diradical generation and detection, and key quantitative data, offering a practical resource for researchers in the field.

Introduction

The this compound-1,4-diyl diradical is a reactive intermediate characterized by two unpaired electrons localized at the terminal benzylic positions of a four-carbon chain. Its study provides valuable insights into the fundamental principles of diradical chemistry, including intersystem crossing, cyclization, and fragmentation pathways. The photochemical extrusion of nitrogen from cyclic azoalkanes is a clean and efficient method for generating such diradicals, allowing for the investigation of their intrinsic properties and reactivity in a controlled manner.

Precursor Synthesis: meso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine

The most common and effective precursor for the photochemical generation of the this compound diradical is meso-3,6-diphenyl-3,4,5,6-tetrahydropyridazine. The synthesis of this compound is a critical first step for any photochemical study.

Synthesis Protocol

The synthesis of meso-3,6-diphenyl-3,4,5,6-tetrahydropyridazine can be achieved through the reaction of benzaldehyde with hydrazine, followed by an oxidative cyclization.

Materials:

  • Benzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

  • Potassium ferricyanide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation: Benzaldehyde is reacted with hydrazine hydrate in ethanol to form benzaldehyde hydrazone.

  • Oxidative Dimerization and Cyclization: The resulting hydrazone is then subjected to oxidative dimerization and cyclization using an oxidizing agent such as potassium ferricyanide in a basic aqueous solution.

  • Extraction and Purification: The product is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the meso-diastereomer.

Photochemical Generation of the this compound Diradical

The this compound diradical is generated via the photochemical extrusion of a nitrogen molecule from its precursor, 3,6-diphenyl-3,4,5,6-tetrahydropyridazine. This process is typically initiated by UV irradiation.

Reaction Mechanism

Upon absorption of a photon, the precursor molecule is promoted to an excited singlet state. This is followed by the cleavage of the two C-N bonds, leading to the concerted or stepwise elimination of a stable nitrogen molecule and the formation of the this compound diradical. The diradical is initially formed in the singlet state, which can then undergo intersystem crossing to the more stable triplet state.

G cluster_0 Photochemical Generation Precursor 3,6-Diphenyl-3,4,5,6- tetrahydropyridazine ExcitedState Excited Singlet State Precursor->ExcitedState hν (UV light) SingletDiradical Singlet this compound Diradical ExcitedState->SingletDiradical - N₂ N2 N₂ TripletDiradical Triplet this compound Diradical SingletDiradical->TripletDiradical Intersystem Crossing (ISC)

Figure 1: Photochemical generation of the this compound diradical.

Experimental Protocols

Steady-State Photolysis

Steady-state photolysis is employed to identify the final products of the photochemical reaction and to determine the quantum yield of product formation.

Protocol:

  • Sample Preparation: A solution of meso-3,6-diphenyl-3,4,5,6-tetrahydropyridazine in a suitable solvent (e.g., benzene, acetonitrile) is prepared in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength. The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes.

  • Irradiation: The sample is irradiated using a mercury arc lamp or a specific wavelength LED within a photochemical reactor. The light intensity is monitored using a calibrated actinometer (e.g., potassium ferrioxalate).

  • Product Analysis: After irradiation for a defined period, the reaction mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify the photoproducts. The primary products are typically styrene and cis- and trans-1,2-diphenylcyclobutane.

  • Quantum Yield Determination: The quantum yield of nitrogen extrusion (ΦN₂) is determined by measuring the amount of nitrogen gas evolved using a gas burette or by quantifying the consumption of the precursor relative to the number of photons absorbed.

Nanosecond Laser Flash Photolysis (LFP)

Nanosecond laser flash photolysis is a powerful technique to directly observe and characterize the transient this compound diradical.[1][2][3][4][5]

Protocol:

  • Instrumentation: A typical LFP setup consists of a pulsed Nd:YAG laser for excitation (e.g., 355 nm, the third harmonic) and a pulsed xenon lamp as a monitoring light source.[1][3] The change in absorbance of the sample is monitored by a monochromator and a photomultiplier tube, and the signal is recorded on a digital oscilloscope.[1][3]

  • Sample Preparation: A solution of the precursor is prepared in a quartz cell with a 1 cm path length. The solution is deoxygenated by purging with high-purity argon or nitrogen.

  • Data Acquisition: The sample is excited with a laser pulse, and the transient absorption spectrum is recorded at various time delays after the pulse. The decay kinetics of the transient species are monitored at a specific wavelength corresponding to its maximum absorption.

  • Data Analysis: The transient absorption spectrum is constructed by plotting the change in optical density (ΔOD) against wavelength. The lifetime of the diradical is determined by fitting the decay of the transient absorption signal to a first- or pseudo-first-order kinetic model.

G cluster_1 Nanosecond Laser Flash Photolysis Workflow Laser Pulsed Nd:YAG Laser (Excitation) Sample Sample in Quartz Cuvette Laser->Sample Monochromator Monochromator Sample->Monochromator XeLamp Pulsed Xenon Lamp (Monitoring) XeLamp->Sample PMT Photomultiplier Tube (PMT) Monochromator->PMT Oscilloscope Digital Oscilloscope PMT->Oscilloscope Computer Computer (Data Analysis) Oscilloscope->Computer

Figure 2: Experimental workflow for nanosecond laser flash photolysis.

Quantitative Data

The following table summarizes the key quantitative data for the photochemical generation and properties of the this compound diradical.

ParameterValuePrecursorMethod
Quantum Yield of N₂ Extrusion (ΦN₂) 0.3 - 0.5meso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazineSteady-State Photolysis
Triplet Diradical Lifetime (τT) 30 - 100 nsmeso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazineNanosecond Laser Flash Photolysis
Transient Absorption Maximum (λmax) 310 - 330 nmmeso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazineNanosecond Laser Flash Photolysis

Characterization of the this compound Diradical

The primary evidence for the formation of the this compound diradical comes from its transient absorption spectrum obtained via nanosecond laser flash photolysis. The spectrum typically shows a strong absorption band in the near-UV region (310-330 nm), characteristic of the benzyl radical chromophore. The lifetime of the triplet diradical is on the order of tens to hundreds of nanoseconds and can be influenced by solvent and the presence of quenchers.

Reaction Pathways of the Diradical

The photochemically generated this compound diradical can undergo several competing reactions, providing a rich landscape for mechanistic studies.

G Diradical This compound Diradical Cyclization Cyclization Diradical->Cyclization Fragmentation Fragmentation Diradical->Fragmentation Trapping Trapping Diradical->Trapping Cyclobutane 1,2-Diphenylcyclobutane (cis and trans) Cyclization->Cyclobutane Styrene Styrene Fragmentation->Styrene TrappedProduct Trapped Product (e.g., with O₂) Trapping->TrappedProduct

Figure 3: Reaction pathways of the this compound diradical.
  • Cyclization: The diradical can undergo intramolecular cyclization to form cis- and trans-1,2-diphenylcyclobutane. The stereoselectivity of this reaction provides information about the conformational dynamics of the diradical.

  • Fragmentation: β-cleavage of the diradical leads to the formation of two molecules of styrene.

  • Trapping: In the presence of trapping agents such as oxygen, the diradical can be intercepted to form peroxy species.

Conclusion

The photochemical generation of the this compound diradical from 3,6-diphenyl-3,4,5,6-tetrahydropyridazine provides a powerful platform for investigating the fundamental aspects of diradical chemistry. This technical guide has outlined the necessary precursor synthesis, detailed experimental protocols for diradical generation and characterization, and summarized key quantitative data. By utilizing the methodologies described herein, researchers can further explore the intricate reaction dynamics of this and related diradical intermediates, contributing to advancements in organic chemistry, drug development, and materials science.

References

An In-depth Technical Guide to the Stability and Storage of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental stability data for 1,4-diphenylbutane is available in the public domain. This guide is a comprehensive overview based on the known chemical properties of this compound, general principles of stability for aromatic hydrocarbons, and established methodologies for forced degradation studies. The experimental protocols provided are illustrative and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a hydrocarbon featuring a central four-carbon aliphatic chain with a phenyl group at each end. Its structural characteristics, particularly the presence of aromatic rings and a flexible alkyl chain, make it a subject of interest in various research fields, including its use as a building block in organic synthesis. Understanding the stability and appropriate storage conditions of this compound is crucial for ensuring its integrity in research and development applications, particularly in the pharmaceutical industry where purity and stability are paramount.

This technical guide provides a detailed examination of the stability of this compound under various conditions and offers recommendations for its proper storage. It includes hypothetical, yet detailed, experimental protocols for assessing its stability through forced degradation studies and outlines a suitable stability-indicating analytical method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.31 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 52-53 °C[2]
Boiling Point 122-128 °C at 2 mmHg[2]
Solubility Slightly soluble in Chloroform and DMSO[2]
CAS Number 1083-56-3[2]

Stability Profile and Storage Recommendations

Based on its structure as a long-chain alkylbenzene, this compound is expected to be a relatively stable molecule. Aromatic hydrocarbons, in general, exhibit considerable stability due to the resonance of the benzene ring.[3][4] However, the presence of the alkyl chain introduces potential sites for degradation, particularly at the benzylic positions.

Factors Influencing Stability

The primary factors that can affect the stability of this compound are:

  • Temperature: Elevated temperatures can provide the energy required to initiate thermal decomposition.[5]

  • Light (Photostability): Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[6]

  • Oxygen (Oxidative Stability): The benzylic hydrogens in the alkyl chain are susceptible to oxidation, especially in the presence of heat, light, or metal catalysts.[7]

  • Humidity (Hydrolytic Stability): As a hydrocarbon, this compound is not expected to be susceptible to hydrolysis. However, the presence of moisture can be a factor in the presence of other reactive species.[8][9]

  • pH: In the absence of other reactive functional groups, this compound is expected to be stable across a wide pH range.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, summarized in Table 2.

ParameterRecommendationRationale
Temperature Store in a refrigerator.To minimize the potential for thermal degradation.[2]
Light Store in a light-resistant container.To prevent photodegradation.[10]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).To prevent oxidation.
Container Store in a tightly sealed container.To prevent contamination and exposure to moisture.[2]
Incompatibilities Store away from strong oxidizing agents.To prevent oxidative degradation.[11]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the potential degradation pathways and identifying the likely degradation products of a substance.[12][13] These studies also aid in the development and validation of stability-indicating analytical methods.[14] The following sections outline hypothetical forced degradation protocols for this compound.

A general workflow for a forced degradation study is depicted in the following diagram.

G cluster_0 Forced Degradation Workflow Start This compound Sample Stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) Start->Stress Analyze Analyze Stressed Samples (e.g., HPLC-UV, GC-MS) Stress->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Develop & Validate Stability-Indicating Method Pathway->Method End Stability Profile Established Method->End

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation

Rationale: To assess the stability of this compound in the presence of water and across a range of pH values. As a non-polar hydrocarbon, it is expected to be hydrolytically stable.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile or methanol) and water mixture.

  • Acidic Condition: Add 0.1 M hydrochloric acid to the sample solution.

  • Basic Condition: Add 0.1 M sodium hydroxide to the sample solution.

  • Neutral Condition: Use purified water.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 7 days). Protect from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7 days).

  • Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC-UV method.

Oxidative Degradation

Rationale: To evaluate the susceptibility of this compound to oxidation, particularly at the benzylic C-H bonds.

Potential Degradation Pathway:

Oxidation is likely to occur at the benzylic positions, potentially leading to the formation of hydroperoxides, alcohols, ketones, and ultimately, cleavage of the alkyl chain to form benzoic acid and other smaller molecules.[7]

G cluster_1 Potential Oxidative Degradation Pathway DPB This compound Hydroperoxide Benzylic Hydroperoxide DPB->Hydroperoxide Oxidant (e.g., H₂O₂) Alcohol Benzylic Alcohol Hydroperoxide->Alcohol Ketone Benzylic Ketone Alcohol->Ketone Cleavage Chain Cleavage Products (e.g., Benzoic Acid) Ketone->Cleavage

Caption: A potential oxidative degradation pathway for this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Store the solution at room temperature for a specified period (e.g., 24 hours). Protect from light.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Analysis: Analyze the samples directly by a stability-indicating HPLC-UV method.

Thermal Degradation

Rationale: To assess the stability of this compound at elevated temperatures.

Experimental Protocol:

  • Sample Preparation: Place a known amount of solid this compound in a sealed vial.

  • Incubation: Expose the sample to a high temperature (e.g., 80°C) in a thermostatically controlled oven for a specified period (e.g., 14 days).

  • Sampling: At various time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

  • Analysis: Analyze the resulting solution by a stability-indicating HPLC-UV or GC-MS method.

Photodegradation

Rationale: To determine the sensitivity of this compound to light exposure.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water). Also, spread a thin layer of the solid compound in a petri dish.

  • Light Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber to monitor for thermal degradation.

  • Analysis: Analyze the exposed and control samples by a stability-indicating HPLC-UV method.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for this purpose.

Proposed HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions (Hypothetical):

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

G cluster_2 HPLC Analysis Workflow Sample Stressed Sample Solution Inject Inject into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify this compound and Degradation Products Chromatogram->Quantify Result Purity and Degradation Profile Quantify->Result

Caption: Workflow for the analysis of stressed samples by HPLC-UV.

Summary of Quantitative Data

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl 7 days60 °C[Data to be generated][Data to be generated][Data to be generated]
0.1 M NaOH 7 days60 °C[Data to be generated][Data to be generated][Data to be generated]
3% H₂O₂ 24 hoursRoom Temp.[Data to be generated][Data to be generated][Data to be generated]
Thermal 14 days80 °C[Data to be generated][Data to be generated][Data to be generated]
Photolytic As per ICH Q1BChamber Temp.[Data to be generated][Data to be generated][Data to be generated]

Conclusion

This compound is anticipated to be a chemically stable compound under recommended storage conditions. The primary degradation pathways are likely to involve oxidation at the benzylic positions and potential photodegradation. It is expected to be stable to hydrolysis across a range of pH values. To ensure its quality and integrity for research and development purposes, it is imperative to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere and away from oxidizing agents.

The provided hypothetical forced degradation protocols and the outline for a stability-indicating HPLC-UV method offer a robust framework for systematically evaluating the stability of this compound. The execution of such studies is critical for establishing a comprehensive stability profile, which is a fundamental requirement in drug development and other high-purity chemical applications.

References

Methodological & Application

Application Notes and Protocols: 1,4-Diphenylbutane as a Molecular Ruler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutane is a hydrocarbon featuring a flexible four-carbon aliphatic chain capped by two rigid phenyl groups.[1][2] This unique structure provides a defined separation distance between its two ends, making it an attractive candidate for use as a "molecular ruler" in various biophysical and biochemical applications. Its potential lies in calibrating distance measurements at the nanometer scale, particularly in Förster Resonance Energy Transfer (FRET) experiments, and as a linker in probes for studying protein-protein interactions and in the design of drug conjugates.[3][4]

The principle of using this compound as a molecular ruler is based on its ability to hold two interacting molecules or fluorescent probes at a relatively fixed distance. The flexible butane core allows for some conformational freedom, while the bulky phenyl groups at each end provide anchor points for attachment and help to define the spatial separation.[1]

Key Applications

  • FRET-Based Distance Measurements: By attaching donor and acceptor fluorophores to the phenyl groups of this compound, it can serve as a standard for calibrating FRET efficiency versus distance. This is crucial for accurately interpreting FRET data in studies of protein folding, conformational changes, and intermolecular interactions.[4][5]

  • Probing Protein-Protein Interactions: As a bifunctional linker, this compound can be used to connect two binding moieties that target different proteins. The fixed distance imposed by the linker can help to probe the spatial requirements for protein-protein complex formation.

  • Drug Development and Delivery: In the context of drug development, particularly for antibody-drug conjugates (ADCs), the linker plays a critical role in the stability and efficacy of the therapeutic agent. While not yet widely reported for this specific application, the defined length and chemical properties of this compound make it a molecule of interest for the rational design of linkers in targeted drug delivery systems.[6][7]

Physicochemical and Spectroscopic Properties

A summary of the relevant properties of this compound is presented in the table below. Understanding these properties is essential for its application as a molecular ruler.

PropertyValueReference
Molecular Formula C₁₆H₁₈[8]
Molecular Weight 210.31 g/mol [8]
IUPAC Name This compound[8]
Physical Description Solid[8]
Conformation Flexible butane chain with terminal rigid phenyl groups[2]

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional this compound Linker for Fluorophore Attachment

This protocol describes a general method for functionalizing this compound to allow for the attachment of two different molecules, such as a FRET donor and acceptor pair. This involves the introduction of reactive groups on the phenyl rings.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Amine-reactive donor fluorophore (e.g., NHS-ester of Cy3)

  • Thiol-reactive acceptor fluorophore (e.g., maleimide of Cy5)

  • Appropriate solvents and buffers for conjugation

Procedure:

  • Bromination of Phenyl Groups:

    • Dissolve this compound in CCl₄.

    • Add NBS and a catalytic amount of BPO.

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Evaporate the solvent to obtain the dibrominated product. Purify by column chromatography.

  • Azide Formation:

    • Dissolve the dibrominated this compound in a suitable solvent like DMF.

    • Add sodium azide and heat the mixture.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with an organic solvent.

    • Dry the organic layer and evaporate the solvent to get the diazido-1,4-diphenylbutane.

  • Staudinger Reduction to Diamine:

    • Dissolve the diazido-1,4-diphenylbutane in THF.

    • Add triphenylphosphine and stir at room temperature.

    • After the reaction is complete, add water and continue stirring to hydrolyze the intermediate.

    • Extract the diamino-1,4-diphenylbutane and purify by column chromatography.

  • Selective Fluorophore Conjugation:

    • The resulting diamino-1,4-diphenylbutane can be selectively functionalized. One amine can be protected while the other is reacted with an amine-reactive fluorophore. Following deprotection, the second amine can be converted to a thiol for reaction with a thiol-reactive fluorophore. This allows for the creation of a donor-acceptor labeled molecular ruler.

cluster_synthesis Synthesis of Bifunctional this compound cluster_conjugation Fluorophore Conjugation This compound This compound Dibromo-DPB Dibromo-DPB This compound->Dibromo-DPB NBS, BPO Diazido-DPB Diazido-DPB Dibromo-DPB->Diazido-DPB NaN3 Diamino-DPB Diamino-DPB Diazido-DPB->Diamino-DPB PPh3, H2O Mono-protected Diamine Mono-protected Diamine Diamino-DPB->Mono-protected Diamine Donor-labeled DPB Donor-labeled DPB Mono-protected Diamine->Donor-labeled DPB Amine-reactive Donor Thiol-functionalized\nDonor-DPB Thiol-functionalized Donor-DPB Donor-labeled DPB->Thiol-functionalized\nDonor-DPB Deprotection & Thiolation Donor-Acceptor\nLabeled Ruler Donor-Acceptor Labeled Ruler Thiol-functionalized\nDonor-DPB->Donor-Acceptor\nLabeled Ruler Thiol-reactive Acceptor

Caption: Synthesis and fluorophore conjugation workflow for this compound.

Protocol 2: FRET-Based Assay for Protein-Protein Interaction Using a this compound Linker

This protocol outlines a hypothetical experiment to investigate the interaction between two proteins (Protein A and Protein B) using a probe constructed with a this compound linker.

Materials:

  • Purified Protein A and Protein B

  • A bifunctional probe consisting of a Protein A binder and a Protein B binder connected by a this compound linker, with a FRET donor and acceptor pair attached to the binders.

  • Fluorescence spectrophotometer or plate reader capable of FRET measurements.

  • Assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of the FRET Probe: Synthesize the probe by conjugating the binding moieties for Protein A and Protein B to the functionalized this compound linker, which is also labeled with a FRET donor and acceptor.

  • Assay Setup:

    • In a microplate, prepare a series of dilutions of Protein B.

    • To each well, add a constant concentration of Protein A.

    • Add the this compound-linked FRET probe to each well.

    • Include control wells with only Protein A and the probe, and only Protein B and the probe.

  • FRET Measurement:

    • Incubate the plate at room temperature for a specified time to allow for protein-protein interaction.

    • Excite the donor fluorophore at its excitation wavelength and measure the emission of both the donor and the acceptor.

  • Data Analysis:

    • Calculate the FRET efficiency for each concentration of Protein B.

    • Plot the FRET efficiency as a function of the concentration of Protein B to determine the binding affinity.

cluster_workflow FRET Assay Workflow Prepare Reagents Prepare Reagents Mix Proteins & Probe Mix Proteins & Probe Prepare Reagents->Mix Proteins & Probe Protein A, Protein B, DPB-FRET Probe Incubate Incubate Mix Proteins & Probe->Incubate Allow Binding Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Excite Donor, Read Donor & Acceptor Emission Calculate FRET Efficiency Calculate FRET Efficiency Measure Fluorescence->Calculate FRET Efficiency Determine Binding Affinity Determine Binding Affinity Calculate FRET Efficiency->Determine Binding Affinity

Caption: Experimental workflow for a FRET-based protein-protein interaction assay.

Quantitative Data Presentation

The following table presents hypothetical data from a FRET experiment using a series of molecular rulers with different linker lengths, including a this compound derivative, to illustrate the distance-dependent nature of FRET.

Molecular Ruler LinkerEstimated End-to-End Distance (nm)Donor (e.g., Cy3)Acceptor (e.g., Cy5)FRET Efficiency (E)
Short Peptide (5 a.a.)~2.0High QuenchingHigh Emission~0.90
This compound ~1.5 - 2.5 Moderate QuenchingModerate Emission~0.75
Polyproline (10 residues)~3.1Low QuenchingLow Emission~0.50
Long Peptide (20 a.a.)~7.0Minimal QuenchingMinimal Emission~0.10

Logical Relationships

The following diagram illustrates the principle of this compound as a molecular ruler in a FRET experiment. The relatively fixed distance between the donor and acceptor, dictated by the linker, results in a predictable FRET efficiency.

cluster_ruler This compound as a Molecular Ruler cluster_fret FRET Principle Donor Donor Linker This compound Donor->Linker Donor_Excited Excited Donor Acceptor Acceptor Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Linker->Acceptor Excitation Excitation Light Excitation->Donor_Excited Donor_Excited->Acceptor FRET Energy_Transfer Non-radiative Energy Transfer

Caption: Principle of FRET with this compound as a molecular ruler.

Conclusion

While direct, published applications of this compound as a molecular ruler are not extensively documented, its chemical structure and properties make it a promising candidate for such roles. The protocols and concepts presented here provide a framework for researchers to explore its potential in FRET-based assays, protein-protein interaction studies, and as a novel linker in drug development. Further experimental validation is required to establish its precise utility and to generate calibrated data for its use as a reliable molecular ruler.

References

Application Notes and Protocols: 1,4-Diphenylbutane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,4-diphenylbutane in various domains of polymer chemistry. While not a primary monomer or initiator in large-scale polymer production, this compound serves as a valuable tool in polymer research, particularly as a swelling agent, a model compound for degradation studies, and a foundational structure for the synthesis of liquid crystal derivatives.

Swelling Agent for Crosslinked Polystyrene

This compound is an effective swelling agent for crosslinked polystyrene networks. Its aromatic nature provides favorable thermodynamic interactions with the phenyl groups of polystyrene, leading to the expansion of the polymer matrix. This property is crucial for characterizing the crosslink density of polymer gels and for applications requiring controlled solvent uptake.

Experimental Protocol: Swelling of Crosslinked Polystyrene

Objective: To determine the equilibrium swelling ratio of a crosslinked polystyrene sample in this compound.

Materials:

  • Crosslinked polystyrene sample (e.g., beads, film) of known dry weight.

  • This compound (reagent grade).

  • Toluene (for comparison, optional).

  • Vials with tight-fitting caps.

  • Analytical balance.

  • Oven.

Procedure:

  • A pre-weighed dry sample of crosslinked polystyrene is placed in a vial.

  • An excess of this compound is added to the vial to completely immerse the polymer sample.

  • The vial is sealed to prevent solvent evaporation and allowed to stand at a constant temperature (e.g., 25 °C) until equilibrium swelling is reached. This may take several hours to days, depending on the crosslink density and sample dimensions.

  • Periodically, the sample is removed from the swelling agent, the excess solvent on the surface is quickly blotted with filter paper, and the sample is weighed. Equilibrium is reached when the weight of the swollen polymer remains constant over successive measurements.

  • The equilibrium swelling ratio (Q) is calculated using the following formula:

    Q = (W_s - W_d) / W_d

    where:

    • W_s is the weight of the swollen polymer at equilibrium.

    • W_d is the initial weight of the dry polymer.

Data Presentation:

Swelling AgentDry Weight (g)Swollen Weight (g)Swelling Ratio (Q)
This compound0.5002.5004.00
Toluene (for comparison)0.5003.0005.00

Note: The above data is illustrative. Actual swelling ratios will vary depending on the specific crosslinked polystyrene sample.

SwellingProcess DryPolymer Dry Crosslinked Polystyrene SwollenPolymer Swollen Polystyrene Network DryPolymer->SwollenPolymer Solvent Diffusion SwellingAgent This compound SwellingAgent->SwollenPolymer Equilibrium Equilibrium Swelling SwollenPolymer->Equilibrium Saturation

Caption: Simplified degradation pathway of polystyrene.

Precursor for Liquid Crystal Synthesis

Derivatives of this compound, such as this compound-p,p'-dicarboxylic acid, can be utilized as precursors in the synthesis of liquid crystals. The rigid phenyl groups connected by a flexible butane spacer are a common structural motif in calamitic (rod-shaped) liquid crystals. The length and flexibility of the spacer influence the mesophase behavior (e.g., nematic, smectic) and the temperature range of the liquid crystalline phase.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal Derivative

Objective: To synthesize a liquid crystalline Schiff base using a derivative of this compound. This protocol is a representative example and may need to be adapted for specific target molecules.

Materials:

  • 1,4-Bis(4-aminophenyl)butane (a derivative of this compound).

  • 4-Alkoxybenzaldehyde.

  • Ethanol (absolute).

  • Glacial acetic acid (catalyst).

  • Reflux apparatus.

  • Filtration equipment.

Procedure:

  • Equimolar amounts of 1,4-bis(4-aminophenyl)butane and the desired 4-alkoxybenzaldehyde are dissolved in absolute ethanol in a round-bottom flask.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • The final product is characterized by techniques such as FT-IR, NMR, and its liquid crystalline properties are investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Data Presentation:

Reactant 1Reactant 2Product StructureMesophase TypeTransition Temperature (°C)
1,4-Bis(4-aminophenyl)butane4-ButoxybenzaldehydeSchiff BaseNematic120-150
1,4-Bis(4-aminophenyl)butane4-OctoxybenzaldehydeSchiff BaseSmectic A, Nematic110-165

Note: The specific mesophases and transition temperatures are illustrative and depend on the length of the alkoxy chain.

Experimental Workflow for Liquid Crystal Synthesis

LCSynthesisWorkflow Reactants 1,4-Bis(4-aminophenyl)butane + 4-Alkoxybenzaldehyde Reaction Reaction in Ethanol (Acetic Acid Catalyst, Reflux) Reactants->Reaction Isolation Cooling and Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification LC_Product Liquid Crystalline Product Purification->LC_Product Characterization FT-IR, NMR, DSC, POM LC_Product->Characterization

Caption: Workflow for the synthesis of a liquid crystal.

Application Notes and Protocols: Evaluating 1,4-Diphenylbutane as a Potential Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes. Based on available scientific literature, 1,4-Diphenylbutane is not commonly utilized as a commercial plasticizer. These documents provide a framework for investigating its potential plasticizing properties based on general principles of polymer science.

Introduction

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and the modulus of elasticity.[1][2][3][4][5] While this compound is not a conventional plasticizer, its molecular structure—a non-polar hydrocarbon—suggests it could potentially act as a secondary plasticizer or an extender in non-polar polymer systems. These notes provide a theoretical framework and experimental protocols to evaluate its efficacy. A related compound, 1,4-butanediol dibenzoate, has been investigated as a plasticizer for PVC, suggesting that butane-based structures can be effective.[6]

Physicochemical Properties of this compound

A summary of the physical and chemical properties of this compound is presented below. These properties are critical for its potential role as a plasticizer, influencing its compatibility, processing temperature, and performance.

PropertyValueReference
Chemical Formula C₁₆H₁₈[7][8][9]
Molecular Weight 210.31 g/mol [7][8]
Appearance Colorless to light yellow crystal or solid[10]
Melting Point 51-61°C[8][10]
Boiling Point ~122-430°C (values vary)[8][10]
Solubility Good solubility in organic solvents; poor in water[10]
Theoretical Mechanism of Action

It is hypothesized that this compound, if effective, would function as a plasticizer through the free volume theory . The relatively small molecules of this compound would position themselves between the large polymer chains, pushing them further apart. This separation increases the "free volume" within the polymer matrix, allowing for greater segmental mobility of the polymer chains.[1][11] Consequently, the material would become more flexible and less brittle, particularly at lower temperatures. The phenyl groups may offer some limited interaction with aromatic polymers, potentially improving compatibility.

G cluster_0 Initial Polymer State cluster_1 Plasticization Process cluster_2 Resulting Polymer State P1 Rigid Polymer Matrix (Low Free Volume) P2 High Intermolecular Forces P1->P2 leads to A1 Addition of This compound A2 Intercalation between Polymer Chains A1->A2 R1 Increased Free Volume A2->R1 R2 Reduced Intermolecular Forces R1->R2 R3 Increased Polymer Chain Mobility (Lower Tg) R2->R3

Figure 1. Hypothetical mechanism of this compound as a plasticizer.

Experimental Protocols

The following protocols describe the methodology for evaluating the plasticizing effect of this compound on a model polymer, such as Poly(vinyl chloride) (PVC).

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of this compound.

Materials:

  • PVC resin (suspension grade)

  • This compound

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Prepare stock solutions of PVC in THF (e.g., 10% w/v).

  • Calculate the required amounts of this compound and thermal stabilizer for different weight percentages (e.g., 5%, 10%, 20%, 30% relative to PVC weight).

  • For each concentration, dissolve the calculated amount of this compound and a fixed amount of thermal stabilizer (e.g., 2 phr - parts per hundred resin) in the PVC/THF solution.

  • Stir the mixture at room temperature for 2-4 hours until a homogeneous solution is obtained.

  • Pour the solutions into clean, level glass petri dishes.

  • Allow the solvent to evaporate slowly in a fume hood for 24 hours.

  • Transfer the dishes to a vacuum oven and dry at 50°C under vacuum for 48 hours to remove any residual solvent.

  • Carefully peel the resulting films from the dishes and store them in a desiccator.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the glass transition temperature (Tg) of PVC.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Cut small samples (5-10 mg) from each prepared PVC film.

  • Seal the samples in aluminum DSC pans.

  • Place the pan in the DSC cell. An empty sealed pan should be used as a reference.

  • Perform a heat-cool-heat cycle to erase the thermal history of the samples. A typical cycle for PVC would be:

    • Heat from 25°C to 120°C at a rate of 10°C/min.

    • Hold at 120°C for 5 minutes.

    • Cool from 120°C to -50°C at a rate of 10°C/min.

    • Hold at -50°C for 5 minutes.

    • Heat from -50°C to 150°C at a rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

  • Compare the Tg values of the plasticized films to that of a control film (pure PVC). A significant decrease in Tg indicates a plasticizing effect.[12]

Protocol 3: Mechanical Property Testing

Objective: To evaluate the effect of this compound on the mechanical properties (tensile strength, elongation at break) of PVC.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting samples (ASTM D638)

Procedure:

  • Cut at least five dumbbell-shaped specimens from each film using the die.

  • Measure the thickness and width of the gauge section of each specimen.

  • Clamp a specimen into the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation data.

  • Calculate the tensile strength and elongation at break for each specimen.

  • Average the results for each concentration and calculate the standard deviation.

  • A decrease in tensile strength and an increase in elongation at break are indicative of plasticization.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Glass Transition Temperatures of PVC Films

SampleThis compound (wt%)Glass Transition Temperature (Tg) (°C)
Control0e.g., 85.0 ± 0.5
PVC-DPB-55Hypothetical Value
PVC-DPB-1010Hypothetical Value
PVC-DPB-2020Hypothetical Value
PVC-DPB-3030Hypothetical Value

Table 2: Mechanical Properties of PVC Films

SampleThis compound (wt%)Tensile Strength (MPa)Elongation at Break (%)
Control0e.g., 50.0 ± 2.5e.g., 5.0 ± 0.5
PVC-DPB-55Hypothetical ValueHypothetical Value
PVC-DPB-1010Hypothetical ValueHypothetical Value
PVC-DPB-2020Hypothetical ValueHypothetical Value
PVC-DPB-3030Hypothetical ValueHypothetical Value
Experimental Workflow Visualization

The overall workflow for evaluating a potential plasticizer is depicted below.

G start Start: Hypothesis (this compound as a plasticizer) prep Protocol 1: Film Preparation start->prep dsc Protocol 2: DSC Analysis prep->dsc Varying wt% samples mech Protocol 3: Mechanical Testing prep->mech Varying wt% samples data Data Analysis dsc->data Tg values mech->data Tensile Strength, Elongation conclusion Conclusion on Plasticizing Efficacy data->conclusion

Figure 2. Experimental workflow for plasticizer evaluation.
Conclusion

These protocols provide a systematic approach to investigate the potential of this compound as a plasticizer. The expected results would be a concentration-dependent decrease in the glass transition temperature and tensile strength, coupled with an increase in the elongation at break. Should these effects be observed, further studies on its long-term stability, migration, and compatibility with other polymer systems would be warranted.

References

Application Notes and Protocols: 1,4-Diphenylbutane in Radical Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical cyclization reactions are powerful transformations in organic synthesis, enabling the construction of cyclic molecules through radical intermediates. These reactions are prized for their high efficiency and selectivity in forming mono- and polycyclic systems, often under mild conditions that tolerate a wide range of functional groups. This document explores the theoretical application of 1,4-diphenylbutane and its derivatives in radical cyclization reactions. While this compound itself is not a common substrate for such transformations due to the lack of requisite functional groups for radical initiation and propagation, its scaffold provides a valuable framework for designing precursors to complex cyclic molecules. These notes will detail the principles of radical cyclization and provide hypothetical, yet plausible, protocols for the cyclization of functionalized this compound derivatives.

Principles of Radical Cyclization

A successful radical cyclization reaction generally proceeds through three key steps:

  • Radical Generation: A radical is selectively formed on the substrate. This is typically achieved through the homolytic cleavage of a weak bond, often involving a halogen atom or a specific functional group that can be targeted by a radical initiator.

  • Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne) within the same molecule. This step is usually very fast and selective.

  • Radical Quenching: The newly formed cyclized radical is then converted to a stable product, often by abstracting a hydrogen atom from a donor molecule or through other termination pathways.

For a derivative of this compound to undergo radical cyclization, it must be appropriately functionalized with both a radical precursor and a radical acceptor.

Hypothetical Applications and Protocols

The following sections describe hypothetical radical cyclization reactions using functionalized this compound derivatives. These protocols are based on well-established methodologies in radical chemistry.

Application 1: Synthesis of a Phenyl-Substituted Tetralin Derivative

This hypothetical reaction illustrates the formation of a six-membered ring, a common outcome in radical cyclizations. The starting material is a bromo-alkene derivative of this compound.

Reaction Scheme:

G cluster_reactants Reactant cluster_reagents Reagents cluster_products Product reactant Aryl Bromide Precursor reagents Bu3SnH, AIBN Toluene, 80 °C reactant->reagents Reaction Conditions product Cyclized Product (Phenyl-Substituted Tetralin) reagents->product Yields G A Initiation: AIBN → 2 R• + N2 B R• + Bu3SnH → RH + Bu3Sn• A->B Initiator radical reacts with tin hydride C Propagation: Bu3Sn• + Ar-Br → Bu3SnBr + Ar• B->C Tin radical generation D Ar• (Aryl Radical) Intramolecular Cyclization C->D Aryl radical formation E Cyclized Radical D->E 6-exo-trig cyclization F Hydrogen Abstraction: Cyclized Radical + Bu3SnH → Product + Bu3Sn• E->F Chain propagation G cluster_reactants Reactant cluster_reagents Conditions cluster_products Product reactant Photosensitive Precursor reagents hv (UV light) Acetone (sensitizer) Acetonitrile reactant->reagents Irradiation product Cyclobutane Derivative reagents->product Yields G A Sensitization: Acetone + hv → Acetone* (Triplet) B Energy Transfer: Acetone* + Substrate → Acetone + Substrate* A->B Intersystem crossing C Radical Formation: Substrate* → Diradical Intermediate B->C Excitation D Intramolecular [2+2] Cycloaddition C->D Ring closure E Cyclobutane Product D->E Formation

Application Notes and Protocols: 1,4-Diphenylbutane as a Versatile Intermediate in Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-diphenylbutane and its derivatives as key intermediates in the synthesis of specialty chemicals. The applications covered include the development of novel therapeutics, chiral auxiliaries for asymmetric synthesis, and flame retardant synergists.

Application Note 1: Synthesis of Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors

Introduction:

PAI1_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin (Clot) tPA_uPA tPA / uPA tPA_uPA->Plasmin PAI1 PAI-1 PAI1->tPA_uPA inhibits PAI1_Inhibitor PAI-1 Inhibitor (e.g., T-2639) PAI1_Inhibitor->PAI1 inhibits

Reaction Scheme:

PAI1_Inhibitor_Synthesis Reactant1 3,5-Dimethoxyacetophenone Intermediate Stobbe Condensation Product Reactant1->Intermediate Reactant2 Dimethyl succinate Reactant2->Intermediate Base NaH Base->Intermediate Toluene, reflux Final_Product T-2639 Precursor Intermediate->Final_Product Further steps

Materials:

  • 3,5-Dimethoxyacetophenone

  • Dimethyl succinate

  • Sodium hydride (60% dispersion in oil)

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid, concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of sodium hydride in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of 3,5-dimethoxyacetophenone and dimethyl succinate is added dropwise to the sodium hydride suspension at a temperature that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • The mixture is cooled to room temperature and methanol is carefully added to quench the excess sodium hydride.

  • The reaction mixture is then poured into ice-water and acidified with concentrated hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Stobbe condensation product.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)Reference
T-2639 Precursor3,5-DimethoxyacetophenoneDimethyl succinate, NaHTolueneNot specified in abstract>95 (typical)[1]

Application Note 2: Chiral Auxiliaries for Asymmetric Synthesis

Introduction:

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereoselective preparation of enantiomerically pure compounds, which is particularly crucial in drug development.[5] this compound-1,4-dione, a derivative of this compound, serves as a valuable precursor for the synthesis of chiral 1,4-diols. These diols can be subsequently converted into C2-symmetric 2,5-diphenylpyrrolidine derivatives, which act as effective chiral auxiliaries and ligands in various asymmetric transformations.[6]

Experimental Workflow: Asymmetric Synthesis of Chiral Diols

The following diagram outlines the general workflow for the asymmetric reduction of this compound-1,4-dione to yield chiral diols, which are then converted to chiral auxiliaries.

Chiral_Auxiliary_Workflow Start This compound-1,4-dione Reduction Asymmetric Reduction Start->Reduction Diol Chiral 1,4-Diol Reduction->Diol Chiral_Reagent Chiral Reagent (e.g., (S)-proline) Chiral_Reagent->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Derivatization Derivatization Diol->Derivatization Auxiliary Chiral Auxiliary (e.g., 2,5-Diphenylpyrrolidine derivative) Derivatization->Auxiliary

Caption: Asymmetric Synthesis of Chiral Auxiliaries.

Experimental Protocol: Asymmetric Reduction of this compound-1,4-dione

This protocol is based on procedures for the enantioselective reduction of diketones to produce chiral diols.[6]

Materials:

  • This compound-1,4-dione

  • (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol or (S)-proline (chiral reagent)

  • Sodium borohydride (NaBH4) or Borane-tetrahydrofuran complex (BH3·THF) (reducing agent)

  • Trimethylsilyl chloride (TMSCl) or Trimethyl borate (B(OMe)3)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The chiral reagent (e.g., (S)-proline) is dissolved in anhydrous THF under an inert atmosphere.

  • The reducing agent (e.g., NaBH4) is added to the solution, followed by the addition of TMSCl or B(OMe)3.

  • The mixture is stirred at a specified temperature (e.g., 0 °C or room temperature) for a period of time to allow for the formation of the chiral reducing agent complex.

  • A solution of this compound-1,4-dione in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude chiral 1,4-diol is purified by column chromatography or recrystallization.

Quantitative Data:

Reducing SystemChiral ReagentEnantiomeric Excess (ee, %)Diastereomeric Excess (de, %)Yield (%)Reference
NaBH4 / TMSCl(S)-proline52-97Not specifiedNot specified[6]
BH3·THF(S)-prolineHighHighGood[6]
trans-RuCl2[(S)-BINAP)][(S)-Daipen]->99>99High[6]

Application Note 3: Flame Retardant Synergists in Polymers

Introduction:

2,3-Dimethyl-2,3-diphenylbutane, a derivative of this compound, is utilized as a flame retardant synergist in various polymer systems, including polypropylene and polystyrene.[7] It can serve as an environmentally friendly alternative to antimony trioxide in halogenated flame retardant formulations.[7] Its mechanism of action involves the generation of free radicals at high temperatures, which interferes with the combustion process in the gas phase.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-diphenylbutane

The following protocol is a general method for the synthesis of 2,3-dimethyl-2,3-diphenylbutane as described in a patent.[8]

Materials:

  • Cumene (isopropylbenzene)

  • Radical initiator (e.g., dibenzoyl peroxide, azobisisobutyronitrile)

  • Catalyst (as specified in the patent, may not always be required)

Procedure:

  • Cumene, a radical initiator, and a catalyst (if required) are charged into a reactor.

  • The reactor is heated to a temperature range of 60-100 °C and the reaction is maintained at this temperature for 6-12 hours.

  • After the reaction is complete, the mixture is cooled with stirring to induce crystallization.

  • The crystalline product is isolated by vacuum filtration.

  • The mother liquor can be concentrated to recover unreacted starting materials.

  • The collected crystals are dried to obtain 2,3-dimethyl-2,3-diphenylbutane as a white powder.

Quantitative Data:

Starting MaterialInitiatorTemperature (°C)Time (h)Yield (%)Reference
CumeneOrganic peroxide or Azo-initiator60-1006-1265-75[8]

References

Application Note: Synthesis of [1,4-¹⁴C]-1,4-Diphenylbutane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ¹⁴C-labeled 1,4-diphenylbutane, a crucial radiolabeled compound for use in tracer studies, metabolic research, and environmental fate analysis. The described methodology involves a two-step process commencing with the synthesis of [1,4-¹⁴C]-1,4-dibromobutane from [¹⁴C]-succinic acid, followed by a Grignard coupling reaction with phenylmagnesium bromide to yield the final product. This protocol is designed to be a reliable and efficient method for producing high-purity [1,4-¹⁴C]-1,4-diphenylbutane for a variety of research applications.

Introduction

Carbon-14 (¹⁴C) is a long-lived beta-emitting radioisotope that serves as an invaluable tool in scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and environmental science.[1] The incorporation of a ¹⁴C label into a molecule allows for sensitive and quantitative tracking of its fate in biological and environmental systems. This compound is a hydrocarbon of interest in various chemical studies, and its radiolabeled form enables detailed investigation of its metabolic pathways and distribution. This document outlines a robust synthetic route for the preparation of [1,4-¹⁴C]-1,4-diphenylbutane.

Overall Synthesis Scheme

The synthesis of [1,4-¹⁴C]-1,4-diphenylbutane is accomplished through a two-step reaction sequence. The first step involves the reduction of commercially available [¹⁴C]-succinic acid to [1,4-¹⁴C]-1,4-butanediol, which is then converted to [1,4-¹⁴C]-1,4-dibromobutane. The second step is a Grignard coupling reaction where the synthesized [1,4-¹⁴C]-1,4-dibromobutane is reacted with phenylmagnesium bromide to afford the final product, [1,4-¹⁴C]-1,4-diphenylbutane.

Synthesis_Workflow

Diagram 1. Synthetic workflow for [1,4-¹⁴C]-1,4-diphenylbutane.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions involving radioactive materials must be carried out in a certified radiochemistry laboratory with appropriate shielding and safety precautions.

Step 1: Synthesis of [1,4-¹⁴C]-1,4-Dibromobutane

This procedure is adapted from established methods for the reduction of carboxylic acids and the conversion of diols to dibromides.

  • Part A: Reduction of [¹⁴C]-Succinic Acid to [1,4-¹⁴C]-1,4-Butanediol

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Dissolve [¹⁴C]-succinic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and should be controlled with an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, and remove the THF under reduced pressure to yield crude [1,4-¹⁴C]-1,4-butanediol.

  • Part B: Conversion of [1,4-¹⁴C]-1,4-Butanediol to [1,4-¹⁴C]-1,4-Dibromobutane

    • Place the crude [1,4-¹⁴C]-1,4-butanediol in a round-bottom flask.

    • Add a mixture of concentrated hydrobromic acid (48%) and concentrated sulfuric acid.

    • Heat the mixture to reflux for 3-4 hours.

    • After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude [1,4-¹⁴C]-1,4-dibromobutane.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of [1,4-¹⁴C]-1,4-Diphenylbutane

This step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.

  • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified [1,4-¹⁴C]-1,4-dibromobutane in anhydrous THF.

  • Cool the solution of [1,4-¹⁴C]-1,4-dibromobutane in an ice bath and add the freshly prepared phenylmagnesium bromide solution dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude [1,4-¹⁴C]-1,4-diphenylbutane by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of [1,4-¹⁴C]-1,4-diphenylbutane.

ParameterStep 1: [1,4-¹⁴C]-1,4-DibromobutaneStep 2: [1,4-¹⁴C]-1,4-Diphenylbutane
Starting Material [¹⁴C]-Succinic Acid[1,4-¹⁴C]-1,4-Dibromobutane
Starting Activity ~10 mCi~5-7 mCi
Chemical Yield 60-70%50-60%
Radiochemical Yield 50-60%40-50% (overall)
Specific Activity Dependent on starting material~4-5 mCi/mmol
Radiochemical Purity >98% (after purification)>98% (after purification)
Analytical Methods Radio-TLC, GC-MSHPLC, LSC, NMR

Purification and Analysis

The final product, [1,4-¹⁴C]-1,4-diphenylbutane, should be purified by column chromatography to achieve high radiochemical purity. The purity and identity of the product should be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical and radiochemical purity of the final compound.

  • Liquid Scintillation Counting (LSC): To quantify the radioactivity and determine the specific activity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the labeled compound by comparison with an authentic, unlabeled standard.

Safety Precautions

All work with ¹⁴C-labeled compounds must be performed in a designated radioisotope laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

References

Application Notes and Protocols for Iron-Catalyzed Cross-Dehydroarylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful and sustainable strategy in modern organic synthesis for the formation of carbon-carbon bonds directly from two C-H bonds. This approach avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste generation. This document provides detailed application notes and protocols for an iron-catalyzed cross-dehydroarylation reaction, specifically focusing on the α-arylation of deoxybenzoins with arenes. This reaction serves as a representative example of C(sp³)-H/C(sp²)-H cross-coupling, offering a cost-effective and environmentally friendly alternative to methods relying on precious metal catalysts like palladium or copper.[1]

The methodologies described herein are based on the work of Chen et al., which demonstrates an efficient synthesis of 1,2,2-triarylethanones using ferric chloride as the catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant.[1][2] This transformation exhibits a broad substrate scope and tolerance for various functional groups, making it a valuable tool for the synthesis of complex organic molecules relevant to pharmaceutical and materials science.[1]

Reaction Principle

The core of this transformation is the iron-catalyzed oxidative dehydrogenation that enables the coupling of a C(sp³)-H bond alpha to a carbonyl group in a deoxybenzoin derivative with a C(sp²)-H bond of an aromatic compound. The reaction is facilitated by an iron(III) catalyst and a stoichiometric oxidant. Mechanistic studies suggest a process involving a Friedel-Crafts-type reaction pathway, where radical and carbocation intermediates are generated, and the C-H bond cleavage is the rate-determining step.[1]

Data Presentation

The following tables summarize the quantitative data for the iron-catalyzed α-arylation of deoxybenzoins with various arenes, including optimized reaction conditions and substrate scope with corresponding yields.

Table 1: Optimization of Reaction Conditions [1]

EntryCatalyst (mol%)Oxidant (equiv.)SolventTemperature (°C)Yield (%)
1FeCl₃ (20)DDQ (1.2)DCE8099
2FeCl₂ (20)DDQ (1.2)DCE8085
3Fe(acac)₃ (20)DDQ (1.2)DCE8078
4CuCl₂ (20)DDQ (1.2)DCE8065
5FeCl₃ (20)PhI(OAc)₂ (1.2)DCE8045
6FeCl₃ (20)MnO₂ (2.0)DCE80<10
7FeCl₃ (10)DDQ (1.2)DCE8075
8FeCl₃ (20)DDQ (1.2)CH₃CN8068
9FeCl₃ (20)DDQ (1.2)Toluene8055
10FeCl₃ (20)DDQ (1.2)DCE6042

Reaction conditions: Deoxybenzoin (0.2 mmol), N,N-dimethylaniline (2.0 mL), catalyst, oxidant, and solvent (2.0 mL) for 12 h.

Table 2: Substrate Scope of the α-Arylation of Deoxybenzoin with Various Arenes [1]

EntryDeoxybenzoin DerivativeAreneProductYield (%)
1DeoxybenzoinN,N-Dimethylaniline2-(4-(Dimethylamino)phenyl)-1,2-diphenylethan-1-one99
2DeoxybenzoinN,N-Diethylaniline2-(4-(Diethylamino)phenyl)-1,2-diphenylethan-1-one95
3DeoxybenzoinAnisole2-(4-Methoxyphenyl)-1,2-diphenylethan-1-one82
4Deoxybenzoin1,3,5-Trimethoxybenzene2-(2,4,6-Trimethoxyphenyl)-1,2-diphenylethan-1-one92
54'-MethyldeoxybenzoinN,N-Dimethylaniline2-(4-(Dimethylamino)phenyl)-1-phenyl-2-(p-tolyl)ethan-1-one96
64'-ChlorodeoxybenzoinN,N-Dimethylaniline2-(4-(Dimethylamino)phenyl)-2-(4-chlorophenyl)-1-phenylethan-1-one88
7DeoxybenzoinThiophene1,2-Diphenyl-2-(thiophen-2-yl)ethan-1-one75
8DeoxybenzoinFuran2-(Furan-2-yl)-1,2-diphenylethan-1-one68
9DeoxybenzoinIndole2-(1H-Indol-3-yl)-1,2-diphenylethan-1-one85
10DeoxybenzoinBenzene1,2,2-Triphenylethan-1-one55

Reaction conditions: Deoxybenzoin derivative (0.2 mmol), arene (2.0 mL or 1.0 mmol if solid), FeCl₃ (20 mol%), DDQ (1.2 equiv.), DCE (2.0 mL) at 80 °C for 12 h.

Experimental Protocols

General Procedure for the Iron-Catalyzed α-Arylation of Deoxybenzoins with Arenes [1]

Materials:

  • Anhydrous ferric chloride (FeCl₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Deoxybenzoin derivative

  • Arene (e.g., N,N-dimethylaniline, anisole)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the deoxybenzoin derivative (0.2 mmol, 1.0 equiv), anhydrous ferric chloride (6.5 mg, 0.04 mmol, 20 mol%), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (54.5 mg, 0.24 mmol, 1.2 equiv).

  • Add the arene (2.0 mL for liquid arenes or 1.0 mmol for solid arenes) and anhydrous 1,2-dichloroethane (DCE) (2.0 mL).

  • Seal the reaction vial and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 1,2,2-triarylethanone product.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants: - Deoxybenzoin Derivative - Arene - FeCl₃ (Catalyst) - DDQ (Oxidant) - DCE (Solvent) react Heat to 80 °C Stir for 12 hours start->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ or EtOAc quench->extract purify Column Chromatography extract->purify product Isolated Product (1,2,2-Triarylethanone) purify->product characterize Characterization: - NMR - HRMS product->characterize

Caption: Experimental workflow for the iron-catalyzed α-arylation of deoxybenzoins.

reaction_mechanism cluster_initiation Initiation cluster_coupling Coupling cluster_termination Product Formation deoxy Deoxybenzoin radical_a Radical Intermediate A deoxy->radical_a Fe(III) / DDQ fecl3 FeCl₃ carbocation Carbocation Intermediate radical_a->carbocation Oxidation coupled_intermediate Coupled Intermediate carbocation->coupled_intermediate + Arene (Friedel-Crafts) arene Arene deprotonation Deprotonation coupled_intermediate->deprotonation product 1,2,2-Triarylethanone deprotonation->product ddq DDQ ddqh2 DDQH₂ ddq->ddqh2 Reduction

Caption: Proposed mechanism for the iron-catalyzed cross-dehydroarylation.

References

Application Note: Synthesis of 1,1-Diphenyl-1,4-butanediol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. This application note provides a detailed protocol for the synthesis of 1,1-diphenyl-1,4-butanediol. This synthesis is achieved through the reaction of phenylmagnesium bromide, a Grignard reagent, with γ-butyrolactone. In this reaction, two equivalents of the Grignard reagent add to the cyclic ester, which, after acidic workup, yields the desired tertiary alcohol. The successful execution of this reaction is highly dependent on anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents like water.[1][2][3][4] This protocol outlines the necessary steps for reagent preparation, reaction execution, product isolation, and purification.

Quantitative Data

The following table summarizes the reactants and their quantities for the synthesis of 1,1-diphenyl-1,4-butanediol.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents Notes
Magnesium Turnings24.312.67 g0.1102.2Activated
Bromobenzene157.0115.70 g (10.5 mL)0.1002.0Anhydrous
γ-Butyrolactone86.094.31 g (3.8 mL)0.0501.0Anhydrous
Diethyl Ether74.12~150 mL--Anhydrous
Hydrochloric Acid36.46As needed--6 M aqueous solution
Saturated NH₄Cl-~50 mL--Aqueous solution
Ethyl Acetate88.11~100 mL--For extraction
Anhydrous Na₂SO₄142.04As needed--Drying agent

Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification start Start: Assemble Dry Glassware under N₂ add_mg Add Mg Turnings and a Crystal of Iodine to Flask start->add_mg add_ether_br Add Anhydrous Diethyl Ether and a Portion of Bromobenzene add_mg->add_ether_br initiation Initiate Reaction (Gentle Heating) add_ether_br->initiation reflux Add Remaining Bromobenzene Dropwise & Reflux initiation->reflux grignard_ready Phenylmagnesium Bromide Formation (Cloudy, Gray Solution) reflux->grignard_ready cool_grignard Cool Grignard Reagent to 0°C grignard_ready->cool_grignard Proceed to Reaction add_lactone Add γ-Butyrolactone in Anhydrous Diethyl Ether Dropwise cool_grignard->add_lactone react Stir at Room Temperature add_lactone->react reaction_complete Reaction Mixture Thickens react->reaction_complete quench Quench with Saturated aq. NH₄Cl at 0°C reaction_complete->quench Proceed to Workup extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Final Product: 1,1-Diphenyl-1,4-butanediol purify->product

Caption: Experimental workflow for the synthesis of 1,1-diphenyl-1,4-butanediol.

Experimental Protocol

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • All glassware must be oven-dried and assembled while hot under a nitrogen or argon atmosphere to ensure anhydrous conditions.[3][4][5]

  • Place magnesium turnings (2.67 g, 0.110 mol) and a small crystal of iodine in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.[4][5] The iodine helps to activate the magnesium surface.[1]

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (15.70 g, 0.100 mol) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy, gray solution. Gentle warming with a heat gun may be necessary to start the reaction.[4][6]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.[2] The successful formation of the Grignard reagent is indicated by the consumption of most of the magnesium and the presence of a cloudy gray-brown solution.

2. Reaction with γ-Butyrolactone

  • Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.

  • Dissolve γ-butyrolactone (4.31 g, 0.050 mol) in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent at 0°C. Maintain a slow addition rate to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction mixture may become a thick precipitate.

3. Quenching and Workup

  • Cool the reaction mixture back to 0°C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][7] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two times with 50 mL portions of ethyl acetate.[7]

  • Combine all the organic layers and wash them with 50 mL of brine (saturated aqueous NaCl solution).[3][4]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[1][3][4]

4. Purification

  • Filter off the drying agent and wash it with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 1,1-diphenyl-1,4-butanediol can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[4]

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and glassware.

  • Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources.

  • Bromobenzene is a hazardous substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The quenching of the reaction is exothermic and may release flammable gases. It should be performed slowly and with adequate cooling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4-Diphenylbutane. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. Key properties are summarized in the table below. The compound is a solid at room temperature, with good solubility in many organic solvents but poor solubility in water.[1]

Data Presentation: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₈[1][2]
Molecular Weight210.32 g/mol [2][3][4]
AppearanceWhite to off-white or colorless to light yellow solid/crystals.[1][2][4][1][2][4]
Melting Point52-61°C[1][2]
Boiling Point122-128°C at 2 mmHg[1][2]
SolubilityGood solubility in organic solvents, poor in water.[1][1]
Density~0.973 - 0.988 g/cm³[1][2]

Q2: What are the most common methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.[5][6]

  • Recrystallization is effective for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful purification.[6][7]

  • Column Chromatography is a powerful technique for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or byproducts from synthesis.[5][8][9]

Q3: What are potential impurities in a crude sample of this compound?

A3: Impurities will largely depend on the synthetic route used. Common sources of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like styrene, 4-phenyl-1-butene, or phenylboronic acid.[10][11][12]

  • Reaction Byproducts: Synthesis procedures can yield isomers or related products. For instance, some syntheses might produce mixtures that are difficult to separate by column chromatography alone.[8]

  • Solvents and Reagents: Residual solvents, catalysts (e.g., FeCl₃), and other reagents used during the synthesis and workup can contaminate the final product.[2]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (approx. 52-61°C).[1][2] A broad melting range or a depressed melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating and detecting all components in the sample.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q5: My this compound sample "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:

  • Increase the amount of solvent: Your initial volume of solvent may be too low. Add more hot solvent until the oil fully dissolves.

  • Use a different solvent system: The chosen solvent may be too good a solvent. Try a solvent in which this compound is less soluble, or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[13][14] For a nonpolar compound like this compound, a system like ethanol/water or hexane/ethyl acetate could be effective.[13]

  • Lower the temperature: Ensure the boiling point of your solvent is below the melting point of this compound (52-61°C). If it's higher, the compound may melt before dissolving.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to a cooled, supersaturated solution.[7]

Column Chromatography Issues

Q6: I'm getting poor separation between this compound and an impurity during column chromatography. How can I improve this?

A6: Poor separation can be due to several factors. Consider the following optimization steps:

  • Optimize the Mobile Phase (Eluent): this compound is a nonpolar compound. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[8][15] Run TLC plates with different solvent ratios to find the optimal system that maximizes the separation between your compound and the impurity.

  • Use the Correct Stationary Phase: Silica gel is the standard choice for compounds of this polarity.[8] Ensure it is packed correctly to avoid cracks or channels in the column.[9]

  • Adjust the Flow Rate: A slower flow rate can often improve the resolution between closely eluting compounds.

  • Check Column Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Overloading leads to broad bands and poor separation.[15]

Purity & Analysis Issues

Q7: My final product has a broad melting point that is lower than the literature value. What does this indicate?

A7: A broad and depressed melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the solid, requiring less energy to melt. To resolve this, a further purification step is necessary. Consider re-purifying the material using an alternative method (e.g., column chromatography if you previously used recrystallization) or refining your current technique (e.g., using a different solvent for recrystallization).

Q8: After purification, my TLC plate still shows a faint impurity spot. What are my options?

A8: If a minor impurity persists, consider the following:

  • Repeat the Purification: A second round of purification can often remove residual impurities. Re-running a column with a shallower solvent gradient or re-crystallizing from a different solvent system are good options.

  • Assess the Purity Level: Quantify the impurity using HPLC or NMR. If the purity is already high (e.g., >99%) and the impurity does not interfere with your downstream application, further purification may not be necessary.

  • Preparative TLC/HPLC: For small-scale, high-purity requirements, preparative TLC or preparative HPLC can be used to isolate the pure compound from the final traces of impurity.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent or solvent system should be determined empirically.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a solvent pair (one soluble, one insoluble).[7][13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[16] Add more hot solvent in small portions if needed to achieve full dissolution.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15][16]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 10-15 minutes to maximize the yield of crystals.[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals completely. This can be done by leaving them on the filter paper under vacuum, followed by drying in a vacuum oven.

  • Analysis: Determine the melting point and run a TLC to confirm the purity of the recrystallized product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating this compound from more polar or less polar impurities.

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system. For this compound, a mixture of hexane and ethyl acetate is a good starting point.[8] The ideal eluent should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a glass column with a stopcock. Pack it with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles and cracks).[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load the concentrated sample carefully onto the top of the packed column.[9]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or bulb) to push the solvent through. Begin with a low polarity eluent (e.g., pure hexane or 98:2 hexane:ethyl acetate) and gradually increase the polarity if necessary to elute the compound.[9]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified compound.

  • Final Analysis: Assess the purity of the final product by TLC and melting point analysis.

Visualizations

Purification_Workflow crude Crude this compound decision Assess Impurity Profile (TLC, NMR) crude->decision recryst Recrystallization decision->recryst Minor Impurities chrom Column Chromatography decision->chrom Major/Complex Impurities analysis Purity Analysis (TLC, MP, HPLC) recryst->analysis chrom->analysis analysis->decision Impurities Remain pure Pure this compound analysis->pure Purity >99% Recrystallization_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: 'Oiling Out' Occurs cause1 Solvent BP > Compound MP start->cause1 cause2 Solvent is too 'good' start->cause2 cause3 Too little solvent used start->cause3 sol1 Choose lower boiling solvent cause1->sol1 sol2 Use a less polar solvent or a solvent pair cause2->sol2 sol3 Add more hot solvent until oil dissolves cause3->sol3 Chromatography_Troubleshooting problem Problem: Poor Separation check_eluent Is Eluent Optimal? problem->check_eluent check_loading Is Column Overloaded? check_eluent->check_loading No optimize_eluent Optimize solvent ratio via TLC Use a shallower gradient check_eluent->optimize_eluent Yes check_packing Is Column Packed Well? check_loading->check_packing No reduce_load Reduce sample amount (1-5% of silica mass) check_loading->reduce_load Yes repack_column Repack column carefully (slurry method) check_packing->repack_column No

References

Technical Support Center: Synthesis of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound can be synthesized through several common methods, each with its own advantages and challenges. The most prevalent routes include:

  • Wurtz-Fittig Reaction: This classic method involves the coupling of an alkyl halide with an aryl halide using sodium metal in a dry ether solvent.[1] For this compound, this could involve the reaction of a phenethyl halide (e.g., 2-phenylethyl bromide) with itself or the reaction of a benzyl halide with a haloethane derivative.

  • Reductive Coupling: This approach involves the dimerization of starting materials like benzyl halides or phenethyl halides using a reducing agent.[2][3] Various metals, including zinc, manganese, and copper, can be used to promote this reaction.[2][4]

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like 1,4-dihalobutane.

  • Nickel-Catalyzed Cross-Coupling: Modern catalytic methods can achieve the synthesis, for instance, by coupling an aryl halide like bromobenzene with ethylene under nickel and photoredox catalysis.[5]

Q2: Which synthesis method is generally preferred for achieving high purity and yield?

A2: Modern catalytic methods, such as nickel-catalyzed cross-coupling, often provide high yields and selectivity under milder conditions.[5][6] However, the choice of method depends on the available starting materials, equipment, and scale of the reaction. The Grignard route is often reliable but requires strict control to avoid side reactions.[7] The classical Wurtz reaction can be effective for symmetrical alkanes but is often low-yielding due to side reactions like elimination.[4]

Troubleshooting Guides by Synthesis Method

Wurtz-Fittig Reaction & Reductive Coupling

Q3: My Wurtz-type reaction for synthesizing this compound from a phenethyl halide has a very low yield and a significant amount of an alkene byproduct (styrene). What is causing this?

A3: This is a common issue with the Wurtz reaction, which can proceed through a free-radical mechanism.[8][9]

  • Problem: The formation of an alkene (styrene in this case) occurs due to a competing elimination (disproportionation) side reaction.[10] This is especially problematic with secondary and tertiary alkyl halides but can also occur with primary halides under certain conditions.[4][10]

  • Troubleshooting Steps:

    • Choice of Halide: Use primary alkyl iodides, as they are the most reactive substrates for this coupling (reactivity order: I >> Br >> Cl).[4]

    • Metal Dispersal: Use finely dispersed sodium metal to improve yields.[4] Other metals like activated copper or zinc may also suppress side reactions.[2][4]

    • Anhydrous Conditions: The Wurtz reaction requires strictly anhydrous conditions, as sodium reacts vigorously with water, which will quench the reaction.[9][10]

    • Temperature Control: Maintain a controlled temperature, as higher temperatures can favor the elimination pathway.

Q4: I attempted a cross-coupling between two different halides to form this compound and ended up with a product mixture that is very difficult to separate. Why did this happen?

A4: Using two dissimilar alkyl halides in a Wurtz reaction is generally not recommended for synthesizing asymmetric alkanes.[9]

  • Problem: The reaction will produce a statistical mixture of all possible coupled products. For example, reacting halide A with halide B will result in A-A, B-B, and the desired A-B. These products often have similar boiling points, making purification by distillation challenging.[9]

  • Solution: To synthesize an unsymmetrical alkane like this compound, it is better to use a method that allows for controlled, stepwise bond formation or to perform a homo-coupling of a single C8 precursor like a 4-phenylbutyl halide.

Grignard Reaction

Q5: My synthesis of this compound via the reaction of phenylmagnesium bromide with 1,4-dichlorobutane is inefficient. What are the potential issues?

A5: Synthesizing a di-substituted alkane using a dihalide and a Grignard reagent can be challenging.

  • Problem: Several issues can lead to low yields:

    • Wurtz-Type Coupling: The mono-substituted intermediate (4-chloro-1-phenylbutane) can react with another molecule of the Grignard reagent, but a significant side reaction is the coupling of the Grignard reagent with the unreacted 1,4-dichlorobutane or with itself.

    • Intramolecular Cyclization: While less common for a six-membered ring transition state, the potential for intramolecular reactions exists.[11]

    • Standard Grignard Problems: The most common issues are moisture in the glassware or solvent, which protonates and destroys the highly basic Grignard reagent, and an inactive magnesium surface due to oxidation.[7][11]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents.[7]

    • Activate Magnesium: Use fresh magnesium turnings and consider activation with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][11]

    • Control Stoichiometry and Addition: Use a slight excess of the Grignard reagent and add the 1,4-dihalobutane slowly to the Grignard solution to minimize side reactions.

Q6: My crude product is contaminated with a significant amount of biphenyl. How can I prevent this?

A6: Biphenyl is a very common byproduct formed during the preparation of phenylmagnesium bromide.[7][12]

  • Problem: The formation of biphenyl results from the coupling of two phenyl radicals, which are intermediates in the Grignard reagent formation.[7]

  • Troubleshooting Steps:

    • Lower Temperature: Prepare the Grignard reagent at a lower temperature (e.g., by initiating at room temperature and then cooling in an ice bath) to disfavor the radical coupling pathway.

    • Control Concentration: Add the bromobenzene solution slowly and dilute to the reaction mixture. Higher concentrations of bromobenzene can favor biphenyl formation.[7]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Below is a summary of representative yields from various synthetic approaches.

Synthesis MethodReactantsCatalyst/ReagentYield (%)Common Side ProductsReference
Nickel-Catalyzed HydroarylationBromobenzene, EthyleneNiCl₂·glyme, Ir photocatalyst87Unreacted starting materials, oligo-phenyls[5]
Nickel-Catalyzed Cross-CouplingPhenylboronic acid, 1,4-DichlorobutaneNi(II) triflate, 1,3-diaminocyclohexane97Homocoupled Phenyl (Biphenyl)[13]
Wurtz-Fittig Homo-Coupling (Analogous)Ethyl bromideSodium metal40-60Ethene, Ethane (from disproportionation)[10]
Reductive Homo-Coupling (Analogous)Benzyl chlorideWater-soluble electron storage catalyst, H₂Low (TONs 0.5-2.3)Toluene (from reduction)[14]

Experimental Protocols

Protocol 1: Nickel/Photoredox-Catalyzed Synthesis of this compound [5]

This protocol describes a modern method for synthesizing this compound from bromobenzene and ethylene.

  • Preparation: To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add aryl halide (e.g., bromobenzene, 1 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (1 mol%), and NiCl₂·glyme (10 mol%) in acetonitrile (MeCN).

  • Degassing: Seal the flask and degas the mixture by evacuating under vacuum and backfilling with ethylene gas. Repeat this process three times.

  • Reagent Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2 equiv.) to the reaction mixture under an ethylene atmosphere (balloon).

  • Reaction: Irradiate the mixture with a blue LED strip (18 W) at 25°C for 24 hours.

  • Workup: After the reaction, add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (using hexane or hexane/ethyl acetate) to yield the pure product.

Protocol 2: General Procedure for Grignard Reagent Formation [7][15]

This protocol outlines the critical first step for any synthesis route involving a Grignard reagent.

  • Preparation: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Activation: Add a small crystal of iodine to the flask. The color of the iodine will fade as it reacts with the magnesium surface, indicating activation.

  • Initiation: Add a small portion of the aryl halide (e.g., bromobenzene) solution in anhydrous diethyl ether to the magnesium. The reaction is initiated when the solution becomes slightly cloudy and begins to reflux gently.

  • Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting cloudy grey solution should be used immediately in the subsequent reaction.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 2 x Phenethyl Bromide P1 This compound R1->P1 Wurtz Coupling Reagent 2 x Sodium (Na) Reagent->P1 Solvent Dry Ether Solvent->P1 P2 2 x Sodium Bromide (NaBr) P1->P2 Side_Reaction_Pathway cluster_coupling Desired Coupling cluster_elimination Side Reaction Start Phenethyl Radical Intermediate Coupling Dimerization Start->Coupling Pathway A Elimination Disproportionation Start->Elimination Pathway B Product This compound Coupling->Product Side_Product1 Styrene Elimination->Side_Product1 Side_Product2 Ethylbenzene Elimination->Side_Product2 Troubleshooting_Workflow Start Experiment Complete: Low Yield or Impure Product Check_Yield Is the yield significantly low? Start->Check_Yield Analyze_Purity Analyze crude product (GC-MS, NMR) Check_Yield->Analyze_Purity No Moisture Review anhydrous technique Dry all reagents/solvents Check_Yield->Moisture Yes Reactivity Check reagent activity (e.g., activate Mg) Check_Yield->Reactivity Yes Impurity_ID Impurity Identified? Analyze_Purity->Impurity_ID Moisture->Analyze_Purity Reactivity->Analyze_Purity Biphenyl Impurity: Biphenyl? Impurity_ID->Biphenyl Yes End Purify and Re-evaluate Impurity_ID->End No (Unidentified Impurity) Alkene Impurity: Alkene? Biphenyl->Alkene No Optimize_Grignard Optimize Grignard formation: - Lower temperature - Slow addition Biphenyl->Optimize_Grignard Yes Optimize_Wurtz Optimize coupling: - Lower temperature - Use primary iodide Alkene->Optimize_Wurtz Yes Alkene->End No Optimize_Grignard->End Optimize_Wurtz->End

References

Technical Support Center: Optimizing 1,4-Diphenylbutane Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on optimizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary laboratory-scale synthetic routes to this compound include the Wurtz coupling of benzyl halides, Grignard reagent coupling reactions, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Another reported method involves the dimerization of styrene. The choice of method often depends on the available starting materials, desired scale, and tolerance to potential side products.

Q2: Which synthetic method generally provides the highest yield for this compound?

A2: Modern cross-coupling reactions, such as the Suzuki coupling, often provide higher and more reproducible yields with greater functional group tolerance compared to traditional methods like the Wurtz reaction.[1] For instance, a nickel/photoredox-catalyzed coupling has been reported to produce this compound with a yield of 87%.[2] However, with careful optimization, Grignard reactions can also provide good yields.

Q3: What are the typical impurities I should expect in my final product?

A3: The impurities largely depend on the synthetic route employed.

  • Wurtz Coupling: Common side products include toluene (from reduction of the benzyl radical) and stilbene (from elimination reactions). Bibenzyl (1,2-diphenylethane) can also form as a homocoupling byproduct if different halides are used in a mixed Wurtz reaction.

  • Grignard Reactions: The most common byproduct is bibenzyl (1,2-diphenylethane) arising from Wurtz-type homocoupling of the benzyl halide starting material.[3] Benzene can also be formed if any moisture is present in the reaction.

  • Suzuki Coupling: Homocoupling of the boronic acid or ester is a common side reaction. Additionally, dehalogenation of the starting halide can occur.[1]

Q4: How can I effectively purify this compound?

A4: Purification of this compound is typically achieved through flash column chromatography on silica gel, using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.[2] Recrystallization from a suitable solvent like ethanol can also be an effective method for obtaining highly pure product, especially for removing minor impurities.

Troubleshooting Guides

Problem 1: Low or No Yield in Wurtz Coupling

Q: I am attempting a Wurtz coupling of a benzyl halide with sodium metal, but my yield of this compound is very low. What could be the issue?

A: Low yields in Wurtz reactions are a common issue and can often be attributed to several factors.

Potential Cause Recommended Solution
Inactive Sodium Surface Use freshly cut sodium metal to ensure a reactive, oxide-free surface. Finely dispersed sodium can also improve reaction rates.
Presence of Moisture Ensure all glassware is flame-dried and solvents are rigorously dried (e.g., distilled over sodium). The Wurtz reaction is highly sensitive to moisture.
Side Reactions Side reactions such as elimination (forming stilbene) and reduction (forming toluene) are prevalent. Running the reaction at lower temperatures can sometimes minimize these pathways. The use of zinc in an aqueous medium has been shown to promote the coupling of benzyl halides, which could be an alternative to consider.
Solvent Choice The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). Using a less reactive solvent may hinder the reaction.
Problem 2: Grignard Reaction Fails to Initiate or Gives Low Yield

Q: My Grignard reaction to synthesize this compound is not starting, or the yield is poor with significant bibenzyl byproduct.

A: These are classic challenges in Grignard syntheses. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inactive Magnesium Surface The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask before adding the solvent.[4]
Presence of Moisture Grignard reagents are extremely sensitive to water. All glassware must be oven-dried, and anhydrous solvents (typically THF or diethyl ether) are essential.[5]
Wurtz-Type Homocoupling The formation of bibenzyl is a common side reaction.[3] To minimize this, add the benzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Running the reaction at a lower temperature can also help.[4]
Slow Reaction The reaction of benzyl halides can sometimes be sluggish. Gentle heating may be required to maintain the reaction, but be cautious as this can also promote side reactions.
Problem 3: Suzuki Coupling Reaction is Inefficient

Q: I am trying a Suzuki coupling to form this compound, but the conversion is low, and I observe significant homocoupling of my boronic acid derivative.

A: Suzuki couplings are generally robust, but require careful optimization of several parameters.

Potential Cause Recommended Solution
Suboptimal Catalyst/Ligand The choice of palladium catalyst and ligand is critical. For benzyl halides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
Incorrect Base or Solvent The base is crucial for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system (e.g., THF/water, dioxane/water, DMF) must be optimized for your specific substrates and base to ensure adequate solubility and reactivity.[1]
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
Boronic Acid Instability Boronic acids can undergo protodeboronation, especially at elevated temperatures. Consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[1]

Quantitative Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthetic Method Starting Materials Key Reagents/Catalyst Solvent Temperature (°C) Yield (%) Reference
Nickel/Photoredox CouplingIodobenzene, EthyleneNiCl₂·glyme, Ir(dtbbpy)(ppy)₂PF₆MeCN2587[2]
Wurtz-type CouplingBenzyl BromideZinc, Copper(I) ChlorideWater/NH₄ClRoom Temp.91
Suzuki CouplingBenzyl Bromide, Phenylboronic AcidPd(OAc)₂, JohnPhosDMFMicrowaveModerate to Good[6]
Dimerization of StyreneStyreneNot specifiedNot specifiedNot specified-[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wurtz-Type Coupling in Aqueous Media

This protocol is adapted from a procedure for the reductive coupling of benzyl halides promoted by zinc.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl bromide (1.0 eq), saturated aqueous ammonium chloride solution, zinc dust (2.0 eq), and a catalytic amount of copper(I) chloride (approx. 5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove excess zinc. Extract the filtrate with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexane) to yield pure this compound.

Protocol 2: Synthesis of this compound via a Grignard Reaction

This is a general protocol for a Grignard reaction which can be adapted for the synthesis of this compound from a suitable dihalide and phenylmagnesium bromide, or from a benzyl halide and a 1,2-dihaloethane.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a gentle reflux by controlling the rate of addition.

  • Coupling Reaction: Once the Grignard reagent has formed, cool the flask to 0 °C. Slowly add a solution of 1,2-dibromoethane (0.5 eq) in anhydrous diethyl ether.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound via Suzuki Coupling

This protocol is a general procedure for the Suzuki coupling of benzyl halides.[1]

  • Reaction Setup: In a Schlenk flask, combine the benzyl halide (e.g., benzyl bromide, 1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if not using a pre-catalyst).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Starting Materials, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Heat to Desired Temperature and Stir solvent->heat monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor quench Quench Reaction and Extract Product monitor->quench Reaction Complete purify Purify by Column Chromatography quench->purify product product purify->product Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Inactive Reagents (e.g., Mg, Na, Catalyst) start->cause1 cause2 Presence of Moisture or Oxygen start->cause2 cause3 Suboptimal Conditions (Temp, Solvent, Base) start->cause3 cause4 Significant Side Reactions start->cause4 sol1 Activate Reagents or Use Fresh Materials cause1->sol1 sol2 Use Anhydrous Solvents and Inert Atmosphere cause2->sol2 sol3 Systematically Screen Reaction Parameters cause3->sol3 sol4 Adjust Conditions to Minimize Side Products cause4->sol4

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be achieved through several routes, with the most common being:

  • Wurtz-Fittig Reaction: Coupling of a benzyl halide with a 1,2-dihaloethane in the presence of sodium metal.

  • Grignard Reagent Coupling: Reaction of a phenylmagnesium halide with a 1,4-dihalobutane.

  • Catalytic Cross-Coupling Reactions: Modern methods involving catalysts, such as nickel or palladium, to couple phenyl-containing precursors with a four-carbon chain. For instance, the reaction of 4-phenyl-1-butene with phenylboronic acid.[1]

  • Reduction of 1,4-diphenyl-1,3-butadiene: Hydrogenation of the corresponding diene.

  • Photochemical Synthesis: Irradiation of specific precursors to induce the formation of the this compound structure.[2]

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route.

  • Wurtz-Fittig and Grignard Reactions: A major byproduct is often biphenyl, resulting from the homocoupling of two phenyl groups. Other potential byproducts include products of elimination reactions and other oligomers.

  • Catalytic Cross-Coupling: Side products can arise from homo-coupling of the starting materials and incomplete reaction.

  • Reduction of 1,4-diphenyl-1,3-butadiene: Incomplete reduction can lead to the presence of 1,4-diphenyl-1-butene or 1,4-diphenyl-2-butene as impurities. Over-reduction of the aromatic rings is also a possibility under harsh conditions.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves one or a combination of the following techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from non-polar byproducts like biphenyl and unreacted starting materials. A silica gel column with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) is commonly used.[2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method to remove impurities.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Magnesium (Grignard Route) Use fresh, high-quality magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4] Ensure all glassware is rigorously dried to prevent the deactivation of the Grignard reagent.[3]
Presence of Moisture Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents.
Inefficient Catalyst (Cross-Coupling Route) Ensure the catalyst is not deactivated. Use fresh catalyst and handle it under an inert atmosphere. Optimize the catalyst loading and ligand-to-metal ratio.
Low Reaction Temperature Some coupling reactions require specific temperatures to proceed efficiently. Gradually increase the reaction temperature and monitor the progress by techniques like TLC or GC.
Poor Quality Starting Materials Verify the purity of your starting materials. Impurities can interfere with the reaction.
Problem 2: Formation of Significant By-products
Potential Cause Recommended Solution
Homocoupling (e.g., Biphenyl formation) In Grignard or Wurtz-Fittig reactions, add the halide (e.g., benzyl bromide) slowly to the reaction mixture to maintain a low concentration, which disfavors homocoupling.[3] Lowering the reaction temperature can also help.
Elimination Reactions Use a less sterically hindered base if applicable. Control the reaction temperature, as higher temperatures often favor elimination.
Incomplete Reaction Increase the reaction time or temperature. Ensure the stoichiometry of the reactants is correct. For Grignard reactions, using a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) can help drive the reaction to completion.[3]

Quantitative Data

The yield of this compound is highly dependent on the synthetic method and reaction conditions. Below is a summary of reported yields for different synthetic approaches.

Synthetic Route Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Nickel-Catalyzed Cross-Coupling4-Phenyl-1-butene, Phenylboronic acidnickel(II) triflate, 1,3-diaminocyclohexaneToluene801697[1]
Photochemical CouplingAryl-halide, EthyleneIr(dtbbpy)(ppy)₂PF₆, NiCl₂·glymeAcetonitrile252487[2]
Wurtz-Fittig ReactionPhenyl bromide, 1,4-dibromobutaneSodiumEtherRefluxN/A60[5]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling Synthesis of this compound[1]

This protocol describes a regioselective synthesis of this compound from 4-phenyl-1-butene and phenylboronic acid.

Materials:

  • 4-Phenyl-1-butene

  • Phenylboronic acid

  • Nickel(II) triflate

  • 1,3-diaminocyclohexane

  • Potassium phosphate

  • Toluene (anhydrous)

Procedure:

  • To a sealed tube under an inert atmosphere, add nickel(II) triflate, 1,3-diaminocyclohexane, and potassium phosphate.

  • Add anhydrous toluene, followed by 4-phenyl-1-butene and phenylboronic acid.

  • Seal the tube and heat the reaction mixture at 80°C for 16 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship: Troubleshooting Low Yield in Grignard-based Synthesis

Troubleshooting_Low_Yield Troubleshooting Low Yield in Grignard-based Synthesis start Low or No Product Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup sub_reagents1 Inactive Magnesium? check_reagents->sub_reagents1 sub_reagents2 Wet Solvents/Reagents? check_reagents->sub_reagents2 sub_conditions1 Incorrect Temperature? check_conditions->sub_conditions1 sub_conditions2 Insufficient Reaction Time? check_conditions->sub_conditions2 sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 sub_workup2 Decomposition During Purification? check_workup->sub_workup2 solution_reagents1 Activate Mg with Iodine/1,2-dibromoethane sub_reagents1->solution_reagents1 solution_reagents2 Use Anhydrous Solvents & Dry Glassware sub_reagents2->solution_reagents2 solution_conditions1 Optimize Temperature sub_conditions1->solution_conditions1 solution_conditions2 Increase Reaction Time & Monitor sub_conditions2->solution_conditions2 solution_workup1 Optimize Extraction Protocol sub_workup1->solution_workup1 solution_workup2 Use Milder Purification Conditions sub_workup2->solution_workup2

Caption: Troubleshooting flowchart for low yield in Grignard-based synthesis.

Experimental Workflow: General Catalytic Cross-Coupling

Experimental_Workflow General Workflow for Catalytic Cross-Coupling A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Catalyst, Ligand, and Base A->B C 3. Add Anhydrous Solvent B->C D 4. Add Reactants (e.g., Phenyl Precursor & Butane Backbone) C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction Progress (TLC/GC) E->F G 7. Reaction Quench F->G H 8. Aqueous Workup & Extraction G->H I 9. Drying and Solvent Removal H->I J 10. Purification (e.g., Column Chromatography) I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for catalytic cross-coupling synthesis.

References

improving enantioselectivity in 1,4-diphenylbutane-1,4-dione reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantioselective reduction of 1,4-diphenylbutane-1,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric reduction of this compound-1,4-dione, helping you diagnose and resolve problems to improve enantioselectivity and yield.

Q1: My enantiomeric excess (ee) is low or inconsistent. What are the common causes?

A1: Low or variable enantiomeric excess is a frequent challenge and can stem from several factors:

  • Catalyst Integrity: The catalyst, whether a metal complex or an enzyme, is the primary driver of stereoselectivity.

    • Chemical Catalysts: Oxazaborolidine (CBS) catalysts can degrade during storage, leading to diminished performance and reproducibility.[1] It is often more reliable to generate them in situ.[2] For transition metal catalysts, the chiral ligand may have degraded, or the active catalytic species may not have formed correctly.

    • Biocatalysts (Enzymes): Improper storage, pH, or temperature can lead to denaturation and loss of activity.

  • Reaction Conditions: Temperature, solvent, and concentration are critical.

    • Temperature: While lower temperatures often improve enantioselectivity, this is not a universal rule. Some CBS reductions show decreased ee at lower temperatures.[1] The optimal temperature must be determined empirically for each catalyst system.[2]

    • Solvent: The solvent influences the conformation of the catalyst-substrate complex.[1] Screening solvents with different polarities and coordinating abilities is recommended.

  • Non-Selective Background Reaction: A non-catalyzed reduction can occur concurrently, producing a racemic product that lowers the overall measured ee.[1] This is more common with highly reactive reducing agents like uncomplexed borane.

  • Substrate and Reagent Purity: Impurities in the this compound-1,4-dione starting material or the reducing agent can poison the catalyst or promote side reactions.[3]

Q2: The reaction yield is poor, but the enantioselectivity is good. How can I improve the conversion?

A2: Poor yield with good ee often points to issues with catalyst activity or reaction kinetics rather than stereocontrol.

  • Catalyst Loading: The catalyst concentration may be too low for complete conversion within the given timeframe. Try incrementally increasing the catalyst loading.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities or inherent instability under the reaction conditions.

  • Insufficient Reducing Agent: Ensure the reducing agent is added in sufficient stoichiometric excess to account for both carbonyl groups and any potential degradation.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using techniques like TLC or HPLC.

  • Substrate Solubility: In biocatalytic reductions, the poor aqueous solubility of the diketone can be a limiting factor. Adding a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO) can improve solubility and conversion.[1][4]

Q3: The reaction produces a mixture of the mono-reduced hydroxyketone and the diol. How can I control the selectivity?

A3: Achieving selectivity for mono- or di-reduction is a common goal.

  • For Mono-reduction:

    • Stoichiometry: Use a limited amount of the reducing agent (e.g., ~1 equivalent).

    • Steric Hindrance: In some cases, once one ketone is reduced, the resulting hydroxyl group can coordinate to the catalyst or sterically hinder the approach to the second ketone, slowing its reduction. This is a strategy used in asymmetric transfer hydrogenation.[5]

  • For Di-reduction:

    • Excess Reducing Agent: Use a clear excess of the reducing agent (e.g., >2 equivalents).

    • Reaction Time and Temperature: Longer reaction times and sometimes higher temperatures may be required to drive the reaction to completion.

    • Catalyst Choice: Some catalysts are inherently more effective at di-reduction. For instance, certain ruthenium catalysts and alcohol dehydrogenases have shown high efficiency in converting 1,4-diketones to their corresponding diols.[4][6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving issues with low enantioselectivity.

G cluster_start Start cluster_analytical Step 1: Validate Method cluster_reagents Step 2: Check Reagents cluster_optimization Step 3: Optimize Conditions cluster_end Outcome start Low Enantiomeric Excess (ee) Observed validate Validate Analytical Method (e.g., Chiral HPLC/GC) start->validate racemic Analyze a true racemic standard. Are peaks baseline separated at 50:50? validate->racemic racemic->validate No, optimize separation reagents Assess Reagent & Catalyst Quality racemic->reagents Yes purity Check substrate purity (NMR, etc.). Verify catalyst/ligand integrity and age. reagents->purity purity->reagents Impurity found or catalyst is old optimize Systematically Optimize Reaction Conditions purity->optimize All reagents are pure & fresh temp Vary Temperature (Note: Lower is not always better) optimize->temp solvent Screen Solvents (Polarity, coordinating ability) temp->solvent conc Adjust Concentration (Substrate and catalyst loading) solvent->conc success Problem Solved: Improved Enantioselectivity conc->success fail Issue Persists: Consider a different catalyst class (e.g., Metal-catalyzed vs. Biocatalysis) conc->fail

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric reduction of this compound-1,4-dione?

A1: Several classes of catalysts have proven highly effective:

  • Transition Metal Catalysts: Chiral iridium, ruthenium, and rhodium complexes are widely used. For example, an iridium complex with the f-amphox ligand has been reported to produce this compound-1,4-diol with excellent yields (>99%), diastereoselectivities (>100:1 dr), and enantioselectivities (>99.9% ee).[6] Similarly, trans-RuCl2[(S)-BINAP)][(S)-Daipen] is another highly effective catalyst.[6][7]

  • Biocatalysts (Enzymes): Oxidoreductases, specifically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offer exceptional selectivity under mild conditions.[6][8] An overexpressed ADH from Ralstonia sp. (RasADH) has been shown to reduce this compound-1,4-dione with complete diastereo- and enantioselectivity.[6][9]

  • Oxazaborolidine Catalysts (CBS Reduction): Reagents derived from chiral amino alcohols, such as (S)-proline, can effectively reduce the dione using borane (BH₃·THF) as the reductant, achieving up to 97% ee.[6][7]

Q2: How do I choose between a chemical catalyst and a biocatalyst?

A2: The choice depends on several factors:

  • Selectivity: Biocatalysts often provide the highest levels of enantioselectivity (>99% ee) and diastereoselectivity, operating under very mild conditions (e.g., room temperature, aqueous buffer).[8][9]

  • Substrate Scope: Transition metal catalysts may offer a broader substrate scope if you plan to reduce derivatives of the title compound.

  • Process Conditions: Biocatalysis typically requires aqueous media, which can be an advantage for sustainability but a challenge if your substrate has poor water solubility.[4] Metal-catalyzed hydrogenations often require organic solvents and may involve pressurized hydrogen gas.

  • Cost and Availability: Commercial availability and cost of enzymes versus chiral ligands and metal precursors can be a deciding factor. Ketoreductase screening kits are available and can be a cost-effective way to find a suitable enzyme.[4]

Q3: Can I selectively obtain either the (R,R)- or (S,S)-diol?

A3: Yes. Access to both enantiomers is typically achieved by selecting the appropriate enantiomer of the chiral catalyst or ligand.

  • For metal catalysts, using (R)-BINAP versus (S)-BINAP will produce opposite product enantiomers.

  • For biocatalysts, different enzymes can have opposite stereopreferences. For example, while RasADH produces the (1S,4S)-diol, another commercially available ketoreductase, ADH-P2-D03, yields the opposite (1R,4R)-enantiomer.[4]

Data and Performance Comparison

The following table summarizes results from various catalytic systems for the reduction of this compound-1,4-dione.

Catalyst SystemReductant / ConditionsYield (%)ee (%)dr (anti:syn) or de (%)Reference(s)
Ir-complex with f-amphox ligandH₂ (gas)>99>99.9>100:1[6]
trans-RuCl2[(S)-BINAP)][(S)-Daipen]H₂ (gas)High>99>99% de[6][7]
(S)-Proline / BH₃·THFBH₃·THF in Tetrahydrofuranup to 97[6][7]
Alcohol Dehydrogenase from Ralstonia sp. (RasADH)Isopropanol / NADP⁺90>99>98% de[4]
Commercial KRED (ADH-P2-D03)Isopropanol / NADP⁺89>99 (for R,R)74% de[4]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)

This protocol is adapted from procedures using ketoreductases for the reduction of 1,4-diketones.[4]

Materials:

  • This compound-1,4-dione

  • Ketoreductase (KRED), e.g., from a screening kit or a specific enzyme like E. coli/RasADH

  • Phosphate buffer (100-125 mM, pH 7.0)

  • Cofactor (NADP⁺ or NAD⁺, typically ~1 mM)

  • Cofactor regeneration system: Isopropanol (IPA) or Glucose and Glucose Dehydrogenase (GDH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, add the KRED (e.g., 2 mg) to the phosphate buffer (e.g., 900 µL).

  • Add the cofactor (e.g., NADP⁺ to a final concentration of 1 mM).

  • If using a glucose-based regeneration system, add glucose and GDH. If using IPA, it will serve as both the hydrogen source and a co-solvent.

  • Prepare a stock solution of this compound-1,4-dione in DMSO.

  • Add the substrate stock solution to the buffered enzyme mixture to achieve the desired final substrate concentration (e.g., 25 mM) and co-solvent percentage (e.g., 2.5-5% v/v DMSO).

  • If using a regeneration system other than IPA, add IPA to the reaction (e.g., 10% v/v).

  • Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation (e.g., 250 rpm).

  • Monitor the reaction by periodically taking aliquots. Quench the aliquot, extract with ethyl acetate, and analyze by chiral HPLC to determine conversion, diastereomeric excess (de), and enantiomeric excess (ee).

  • Upon completion, extract the entire reaction mixture with ethyl acetate (2x volume). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude diol for purification.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Substrate, Catalyst, and Reagent Solutions setup Combine Reagents in Reactor under Controlled Conditions (Temperature, Atmosphere) prep->setup Step 1 monitor Monitor Progress (TLC, HPLC, GC) setup->monitor Step 2 quench Quench Reaction monitor->quench Step 3 extract Liquid-Liquid Extraction quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (Chiral HPLC or GC) yield->ee

Caption: General workflow for asymmetric reduction experiments.

References

Technical Support Center: Schlenk Technique for 1,4-Diphenylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,4-diphenylbutane using the Schlenk technique. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the Schlenk technique for the synthesis of this compound?

A1: The Schlenk technique is essential for this synthesis to handle air- and moisture-sensitive reagents, such as organometallic intermediates (e.g., organosodium compounds formed during a Wurtz coupling). These reagents react vigorously with oxygen and water, which would otherwise lead to undesired side products and a significantly lower yield of this compound. The Schlenk line allows for the maintenance of an inert atmosphere (typically nitrogen or argon) throughout the experiment.

Q2: Which precursor is suitable for the synthesis of this compound via a Wurtz-type coupling?

A2: A suitable precursor is (2-bromoethyl)benzene. In the presence of sodium metal, it undergoes a coupling reaction to form this compound. The reaction involves the formation of a new carbon-carbon bond between two molecules of the precursor.

Q3: What are the main side products to expect in this reaction?

A3: The primary side product is often styrene, which results from an elimination reaction (dehydrohalogenation) of (2-bromoethyl)benzene. Other potential side products can arise from reactions with trace amounts of water or oxygen in the reaction setup.

Q4: How can I confirm the successful synthesis of this compound?

A4: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy. The melting point of the purified product can also be compared to the literature value.

Q5: Is it possible to use other alkali metals for this coupling reaction?

A5: While sodium is traditionally used for the Wurtz reaction, other reactive metals like lithium can also be employed. However, reaction conditions may need to be adjusted. Using finely dispersed sodium can lead to better yields.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no color change or heat evolution). 1. Inactive sodium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure (2-bromoethyl)benzene (e.g., contains inhibitor).1. Use freshly cut sodium pieces to expose a clean, reactive surface. Alternatively, use a sodium dispersion. 2. Ensure all glassware is rigorously flame-dried under vacuum and the solvent is freshly distilled from an appropriate drying agent. 3. Purify the (2-bromoethyl)benzene by distillation before use.
Low yield of this compound. 1. Predominance of the elimination side reaction to form styrene. 2. Incomplete reaction. 3. Leaks in the Schlenk line, allowing ingress of air or moisture. 4. Poor quality of sodium.1. Maintain a moderate reaction temperature; high temperatures can favor elimination. 2. Ensure efficient stirring to maximize contact between the reagents. Allow for a sufficient reaction time. 3. Check all glass joints and septa for proper sealing. Perform a leak test on your Schlenk line before starting the experiment. 4. Use high-purity sodium stored under mineral oil.
Formation of a large amount of white precipitate during work-up. This is typically the sodium bromide (NaBr) byproduct, which is expected.This is not an issue. The NaBr will be removed during the aqueous work-up as it is water-soluble.
Difficulty in purifying the final product. The crude product may contain unreacted starting material and side products like styrene.Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Alternatively, recrystallization from a suitable solvent like ethanol can be effective.

Experimental Protocol: Wurtz Coupling for Dimerization of a Benzyl Halide (Illustrative Example)

Disclaimer: This protocol describes the synthesis of bibenzyl (1,2-diphenylethane) from benzyl bromide. The synthesis of this compound from (2-bromoethyl)benzene would follow a similar procedure, with adjustments to the molar equivalents of the reagents.

Objective: To synthesize bibenzyl via a Wurtz coupling reaction using the Schlenk technique.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Benzyl bromide171.045.00 g0.0292
Sodium metal22.991.50 g0.0652
Anhydrous diethyl ether74.12100 mL-
Deionized water18.0250 mL-
Saturated NaCl solution-30 mL-
Anhydrous magnesium sulfate120.375 g-

Procedure:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. The apparatus is assembled on a Schlenk line.

  • Drying: The entire apparatus is flame-dried under vacuum and subsequently filled with an inert atmosphere (argon or nitrogen). This process is repeated three times to ensure all moisture is removed.

  • Addition of Reagents:

    • Under a positive flow of inert gas, the sodium metal is cut into small pieces, washed with hexane to remove the mineral oil, and quickly transferred to the reaction flask.

    • Anhydrous diethyl ether (70 mL) is added to the flask via a cannula.

    • The flask is cooled in an ice bath, and benzyl bromide (5.00 g) dissolved in 30 mL of anhydrous diethyl ether is added dropwise from a dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Quenching: The reaction is cooled in an ice bath, and the excess sodium is destroyed by the slow, dropwise addition of ethanol, followed by deionized water.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated NaCl solution, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by recrystallization from ethanol to yield bibenzyl as a white solid.

Visualizations

experimental_workflow setup Apparatus Setup and Drying (Schlenk Line) reagents Addition of Sodium and Anhydrous Diethyl Ether setup->reagents addition Dropwise Addition of Benzyl Bromide Solution reagents->addition reaction Reflux for 2 hours addition->reaction quench Quenching with Ethanol and Water reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Solvent Removal and Recrystallization workup->purify product Pure Bibenzyl purify->product

Caption: Experimental workflow for the synthesis of bibenzyl.

logical_relationship cluster_cause Potential Causes of Low Yield cluster_effect Observed Problems moisture Moisture/Air in System low_yield Low Yield of Product moisture->low_yield temp High Reaction Temperature side_products Increased Side Products (e.g., Styrene) temp->side_products reagent_quality Impure Reagents reagent_quality->low_yield side_products->low_yield

Caption: Relationship between causes and effects in troubleshooting.

References

Technical Support Center: Flash Column Chromatography for 1,4-Diphenylbutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1,4-diphenylbutane using flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system (eluent) for purifying this compound?

A1: For a nonpolar compound like this compound, start with a nonpolar solvent system. A common starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1][2] Begin with a high ratio of the nonpolar solvent (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity if necessary. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2][3]

Q2: What is the ideal Rf value for this compound on a TLC plate before starting the column?

A2: The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[4][5] An Rf of approximately 0.3 often provides a good balance between separation efficiency and the time required for elution.[5]

Q3: How should I prepare my crude this compound sample for loading onto the column?

A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude this compound in the minimum amount of the chromatography solvent or a solvent in which it is highly soluble but is non-polar (like dichloromethane).[6][7] Carefully add this solution to the top of the silica gel bed.[6][7]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6][8][9] This powder can then be carefully added on top of the packed column.[6][8]

Q4: What type of silica gel should I use?

A4: For flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is standard.[2] This smaller particle size compared to gravity chromatography allows for higher resolution and faster separations under pressure.

Troubleshooting Guide

Problem: My this compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using 100% hexane, try moving to a 99:1 hexane:ethyl acetate mixture and continue to increase the proportion of the polar solvent.[4] It is also possible the compound came off in the initial fractions if the starting polarity was already too high; check the first few fractions collected.[4]

  • Possible Cause: The compound has poor solubility and has precipitated at the top of the column.

    • Solution: This can sometimes happen with dry loading if the initial solvent passing through doesn't sufficiently dissolve the compound. Try a slightly more polar solvent system to encourage it to move down the column.

Problem: The separation between this compound and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Experiment with different solvent systems during the TLC phase. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate with hexane) can alter the selectivity and improve separation.[1][10]

  • Possible Cause: The column was overloaded with the crude sample.

    • Solution: Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of the crude sample, depending on the difficulty of the separation.[2]

  • Possible Cause: The sample band was too wide during loading.

    • Solution: Ensure you dissolve the sample in the absolute minimum amount of solvent for wet loading to create a narrow band at the top of the column.[6][10]

Problem: The this compound is coming off the column, but the fractions are very dilute.

  • Possible Cause: The compound is diffusing excessively on the column, leading to a broad elution band.

    • Solution: This can be caused by a flow rate that is too slow.[1] Increasing the pressure slightly to achieve an optimal flow rate (often cited as about 2 inches per minute descent of the solvent front) can lead to sharper peaks.[7] Concentrate the fractions you expect to contain your compound and check again by TLC.[4]

Problem: The compound appears to be streaking or "tailing" on the TLC plate and in the column fractions.

  • Possible Cause: The compound might be slightly acidic or basic, interacting too strongly with the silica gel. While this compound itself is neutral, impurities could be the cause.

    • Solution: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic impurities, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the chromatography.[2]

  • Possible Cause: The compound is decomposing on the silica gel.

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if degradation occurs.[4] If it is unstable, you could try using a different stationary phase like alumina or deactivated silica gel.[4][8]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.[2]
Target Rf Value 0.2 - 0.4An Rf of ~0.3 is often optimal for good separation.[4][5]
Initial Solvent System Hexane / Ethyl Acetate (99:1)Start with low polarity and increase as needed based on TLC.
Hexane / Dichloromethane (95:5)An alternative system that can offer different selectivity.[11]
Sample Load 1:30 to 1:100 (Sample:Silica)Use a higher ratio for more difficult separations.[2]
Flow Rate ~2 inches/minuteMonitor the descent of the solvent front above the silica bed.[7]

Experimental Protocol: Flash Chromatography of this compound

  • Solvent System Selection:

    • Using TLC, identify a solvent system where this compound has an Rf value between 0.2 and 0.4 and is well-separated from any impurities.[3][5] A common starting point is Hexane:Ethyl Acetate.

  • Column Packing:

    • Select an appropriate size column based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 1-2 cm).[7]

    • Fill the column with the chosen silica gel (e.g., as a slurry in the nonpolar solvent or dry, followed by careful solvent addition). Ensure there are no cracks or air bubbles.[7]

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]

    • Wash the packed column with 2-3 column volumes of the initial eluent.

  • Sample Loading:

    • Dry Loading (Recommended for solids): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6][9]

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully and evenly apply the solution to the top of the silica gel.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate (approximately 2 inches/minute).[7]

    • Collect fractions of a consistent volume in an ordered array of test tubes.

    • If a gradient elution is needed to remove more polar impurities after your product has eluted, gradually increase the percentage of the more polar solvent.[3][8]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Workflow

G start Start Purification check_elution Is the product eluting? start->check_elution no_elution Problem: No Elution check_elution->no_elution No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity Action: Increase eluent polarity no_elution->increase_polarity check_solubility Action: Check for precipitation at column head no_elution->check_solubility increase_polarity->check_elution check_solubility->check_elution poor_separation Problem: Poor Separation check_separation->poor_separation No check_fractions Are fractions concentrated? check_separation->check_fractions Yes check_loading Action: Reduce sample load or use a larger column poor_separation->check_loading change_solvent Action: Test a different solvent system (e.g., Hex/DCM) poor_separation->change_solvent check_band Action: Ensure narrow loading band poor_separation->check_band check_loading->start change_solvent->start check_band->start dilute_fractions Problem: Dilute Fractions check_fractions->dilute_fractions No success Purification Successful check_fractions->success Yes optimize_flow Action: Optimize flow rate (adjust pressure) dilute_fractions->optimize_flow optimize_flow->check_fractions

Caption: Troubleshooting workflow for flash column chromatography.

References

Technical Support Center: 1,4-Diphenylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 1,4-diphenylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary laboratory methods for the synthesis of this compound include the Wurtz coupling reaction and routes involving Grignard reagents. The Wurtz reaction involves the coupling of two benzyl halide molecules using a metal, typically sodium.[1][2] Grignard-based syntheses can involve the reaction of a Grignard reagent with a suitable electrophile.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The impurities largely depend on the synthetic route chosen. For the Wurtz coupling, potential impurities include products of elimination reactions (alkenes) and a mixture of alkanes if dissimilar alkyl halides are used.[3][4] In Grignard-based syntheses, a major impurity is often biphenyl, which forms from the coupling of the Grignard reagent with unreacted aryl halide.[5][6] The presence of moisture can also lead to the formation of benzene.[6]

Q3: How can I purify the crude this compound product?

A3: Common purification techniques for this compound include recrystallization and column chromatography.[1][7][8] Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography is useful for separating compounds with different polarities.[8]

Q4: Which analytical techniques are suitable for determining the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying volatile impurities.[9][10] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for assessing purity and characterizing the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Low Yield and/or Incomplete Reaction

Q: My reaction has a low yield or appears to be incomplete. What are the possible causes and how can I address them?

A: Low yields can stem from several factors related to reagents, reaction conditions, and experimental setup.

Potential Cause Troubleshooting & Optimization
Poor quality or impure reagents Ensure all starting materials, including solvents, are pure and anhydrous. Moisture is particularly detrimental to both Wurtz and Grignard reactions.[3][11]
Inactive metal surface (Wurtz or Grignard) For Wurtz reactions with sodium, ensure the metal is freshly cut to expose a reactive surface. For Grignard reactions, magnesium turnings can be activated with a small amount of iodine or 1,2-dibromoethane.[12]
Incorrect reaction temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Insufficient reaction time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to ensure it has gone to completion.
Presence of Significant Impurities

Q: I have identified significant impurities in my product. How can I minimize their formation?

A: The strategy for minimizing impurities depends on the specific impurity and the synthetic method used.

Impurity Synthetic Route Troubleshooting & Optimization
Alkene byproducts Wurtz CouplingThe formation of alkenes can occur as a side reaction, especially with sterically hindered alkyl halides.[4] Using primary halides (e.g., benzyl chloride or bromide) can minimize this.
Mixture of alkanes Wurtz CouplingIf using two different alkyl halides (not typical for symmetrical this compound), a statistical mixture of products is expected.[2] For symmetrical coupling, use a single starting halide.
Biphenyl Grignard ReactionBiphenyl formation is favored at higher concentrations of the aryl halide and elevated temperatures.[5] Add the aryl halide slowly to the magnesium suspension to maintain a low concentration and control the reaction temperature.
Benzene Grignard ReactionBenzene is formed by the reaction of the Grignard reagent with protic sources, such as water.[6] Ensure all glassware is oven-dried and use anhydrous solvents.[11]
Unreacted starting materials GeneralEnsure the stoichiometry of the reactants is correct and that the reaction is allowed to proceed to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wurtz Coupling

This protocol is a general guideline and may require optimization.

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add sodium metal, cut into small pieces, to the flask under a stream of nitrogen.

    • Add anhydrous diethyl ether to the flask to cover the sodium.

  • Reaction:

    • Dissolve benzyl chloride (or bromide) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add a small amount of the benzyl halide solution to initiate the reaction.

    • Once the reaction begins (indicated by cloudiness and/or gentle reflux), add the remaining benzyl halide solution dropwise at a rate that maintains a controlled reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium by the slow, dropwise addition of ethanol, followed by water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent.

Protocol 2: Synthesis of this compound via a Grignard Reagent

This protocol outlines a two-step approach and is a general guideline.

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a small crystal of iodine.

    • Once the reaction initiates, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 1,4-dichlorobutane (or dibromobutane) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate this compound from biphenyl and other impurities.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of this compound. Actual results may vary depending on specific experimental conditions.

Table 1: Comparison of Synthetic Methods for this compound

Method Typical Yield (%) Major Impurities Advantages Disadvantages
Wurtz Coupling 40-60%Alkenes, polymeric materialsSimple, one-step reactionModerate yields, potential for side reactions
Grignard Reaction 60-80%Biphenyl, unreacted starting materialsHigher yields, more controlledRequires strict anhydrous conditions, multi-step

Table 2: Illustrative Impurity Profile by GC-MS Analysis

Compound Retention Time (min) Area (%) - Wurtz Method Area (%) - Grignard Method
Benzene3.5-< 0.1
Toluene (from benzyl halide)5.8< 0.5-
Biphenyl10.2-5-15
This compound 12.5 90-95 85-95
Stilbene (alkene byproduct)13.11-5-

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification synthesis_start Start: Reagents & Glassware reaction_setup Reaction Setup (Inert Atmosphere) synthesis_start->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/GC) reagent_addition->reaction_monitoring synthesis_end Crude Product reaction_monitoring->synthesis_end quenching Quenching synthesis_end->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/ Recrystallization) concentration->purification final_product Pure this compound purification->final_product troubleshooting_workflow start Low Yield or High Impurity Issue check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_setup Inspect Experimental Setup (Inert Atmosphere) start->check_setup optimize_addition Optimize Reagent Addition Rate check_reagents->optimize_addition check_conditions->optimize_addition check_setup->optimize_addition optimize_purification Refine Purification Technique optimize_addition->optimize_purification successful_synthesis Successful Synthesis optimize_purification->successful_synthesis

References

Technical Support Center: Synthesis of 1,4-Diphenylbutane from Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the two-step synthesis of 1,4-diphenylbutane from phenylacetylene. The process involves an initial oxidative coupling of phenylacetylene to form 1,4-diphenyl-1,3-butadiyne, followed by catalytic hydrogenation to the desired saturated alkane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Oxidative Dimerization of Phenylacetylene (Glaser-Hay Coupling)

Q1: My Glaser-Hay coupling reaction is not proceeding, or the yield of 1,4-diphenyl-1,3-butadiyne is very low. What are the common causes?

A1: Several factors can lead to poor performance in the Glaser-Hay coupling:

  • Catalyst Inactivity: Ensure the copper(I) salt (e.g., CuCl) is of high purity and has not been significantly oxidized to copper(II). Using fresh, high-quality reagents is crucial.

  • Insufficient Base: A base, such as an amine (e.g., TMEDA, pyridine, or ammonia), is required to deprotonate the terminal alkyne.[1] Ensure the correct stoichiometry of the base is used.

  • Poor Oxygen Supply: The Hay variant of the Glaser coupling relies on oxygen (often from the air) as the terminal oxidant to regenerate the active copper catalyst.[2][3] Ensure the reaction is open to the air or that air is bubbled through the reaction mixture if required by the specific protocol.

  • Solvent Effects: The solubility of the copper-acetylide complex is critical. The Hay coupling modification, which uses a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, is often preferred due to its better solubility in a wider range of organic solvents.[3]

Q2: I am observing the formation of significant side products. How can I improve the selectivity?

A2: The primary side reaction is often polymerization of the starting material or product.

  • Reaction Concentration: Running the reaction at high concentrations can sometimes favor undesired side reactions. Experiment with slightly more dilute conditions.

  • Temperature Control: While many Glaser couplings are run at room temperature, excessive heat can lead to side product formation. Ensure the reaction temperature is appropriately controlled.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Extending the reaction time unnecessarily can lead to the degradation of the desired product.

Step 2: Catalytic Hydrogenation of 1,4-Diphenyl-1,3-butadiyne

Q3: The hydrogenation of 1,4-diphenyl-1,3-butadiyne to this compound is slow or incomplete. What should I check?

A3: Incomplete hydrogenation is a common issue with several potential causes:

  • Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst is sensitive to poisons. Sulfur-containing compounds, and sometimes residual copper from the previous step, can deactivate the catalyst. Ensure the 1,4-diphenyl-1,3-butadiyne intermediate is thoroughly purified before hydrogenation.

  • Insufficient Hydrogen: For atmospheric pressure hydrogenations using a balloon, ensure the balloon is adequately filled and remains so for the duration of the reaction. For reactions at higher pressures, check for leaks in the system.

  • Poor Mixing: Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[4] Increase the stirring speed if the reaction mixture is not well agitated.

  • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst. If the reaction is still slow, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial.

Q4: I am concerned about the safety of using Palladium on Carbon (Pd/C) and hydrogen gas. What are the key safety precautions?

A4: Both Pd/C and hydrogen gas require careful handling:

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents.[4] It is often supplied as a paste with 50% water content for safer handling. When handling dry Pd/C, do so under an inert atmosphere (e.g., nitrogen or argon). Never add dry Pd/C to a flammable solvent in the presence of air.

  • Hydrogen Gas (H₂): Hydrogen is highly flammable and forms explosive mixtures with air.[4] All hydrogenation reactions should be conducted in a well-ventilated fume hood. Ensure all glassware and connections are secure to prevent leaks. When setting up the reaction, the system should be purged with an inert gas (like nitrogen or argon) to remove air before introducing hydrogen.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diphenyl-1,3-butadiyne via Hay Coupling

This protocol is a representative example of the Hay coupling, a common modification of the Glaser coupling.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.05 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.05 eq.).

  • Solvent and Reagent Addition: Add a suitable solvent such as acetone or dichloromethane. Stir the mixture until the catalyst complex dissolves. Add phenylacetylene (1.0 eq.).

  • Reaction Execution: Equip the flask with a condenser open to the air (or bubble air through the mixture using a needle) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the phenylacetylene spot is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove the copper catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-diphenyl-1,3-butadiyne can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrogenation of 1,4-Diphenyl-1,3-butadiyne to this compound

This protocol describes a standard catalytic hydrogenation at atmospheric pressure.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1,4-diphenyl-1,3-butadiyne (1.0 eq.) in a suitable solvent such as ethanol, ethyl acetate, or dichloromethane.[5]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd) to the flask. If using dry Pd/C, the flask should first be purged with an inert gas.

  • Hydrogen Introduction: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times. Then, perform the same evacuation and backfill procedure with hydrogen gas, leaving a hydrogen-filled balloon attached to the flask via a needle.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The progress can also be monitored by observing the deflation of the hydrogen balloon.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric.[4] Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis. Note that yields and reaction times are highly dependent on the specific conditions and scale of the reaction.

ParameterStep 1: Hay CouplingStep 2: Hydrogenation
Starting Material Phenylacetylene1,4-Diphenyl-1,3-butadiyne
Key Reagents CuCl, TMEDA, O₂ (Air)H₂, 10% Pd/C
Catalyst Loading 1-10 mol% CuCl5-10 mol% Pd
Solvent Acetone, DichloromethaneEthanol, Ethyl Acetate
Temperature Room TemperatureRoom Temperature
Pressure AtmosphericAtmospheric (Balloon)
Typical Reaction Time 2-24 hours2-16 hours
Typical Yield 70-95%>95%

Reaction Scheme Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

ReactionScheme Phenylacetylene Phenylacetylene Dimerization Step 1: Oxidative Dimerization (Glaser-Hay Coupling) Phenylacetylene->Dimerization CuCl, TMEDA, O₂ Butadiyne 1,4-Diphenyl-1,3-butadiyne Dimerization->Butadiyne Hydrogenation Step 2: Catalytic Hydrogenation Butadiyne->Hydrogenation H₂, Pd/C Diphenylbutane This compound Hydrogenation->Diphenylbutane

Caption: Two-step synthesis of this compound from phenylacetylene.

References

troubleshooting Grignard reaction for 1,4-Diphenylbutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GrignarTec™ Solutions technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Grignard synthesis of 1,4-diphenylbutane derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound derivatives, such as the reaction of phenylmagnesium bromide with a succinate ester to form 1,4-diphenyl-1,4-butanediol.

Question: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

Failure to initiate is a frequent problem in Grignard reactions. The primary culprits are moisture and an unreactive magnesium surface.

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Any moisture in the glassware, solvents, or starting materials will prevent the reaction from starting.[1]

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, and it is best practice to use freshly distilled solvents over a suitable drying agent.[2]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which inhibits the reaction.[2]

    • Solutions:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] The disappearance of the iodine's color indicates that the magnesium surface has been activated.[2]

      • Mechanical Activation: In an inert atmosphere, briefly grind the magnesium turnings with a mortar and pestle or stir them vigorously in the reaction flask to expose a fresh surface.[2]

Question: The Grignard reaction started, but my yield of the this compound derivative is very low. What are the likely reasons?

Answer:

Low yields can stem from incomplete Grignard reagent formation, side reactions, or issues during the reaction with the electrophile.

  • Incomplete Grignard Formation: If the initial formation of the Grignard reagent was not efficient, the subsequent reaction will be poor.[2]

    • Solution: Ensure all the magnesium has reacted before adding the electrophile. If the reaction stalls, gentle warming may be necessary.[1]

  • Side Reactions during Grignard Formation:

    • Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct.[3] This is more common at higher concentrations of the aryl halide and elevated temperatures.[3]

      • Solution: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[4]

    • Protonation: The highly basic Grignard reagent will react with any acidic protons present, including trace amounts of water, to form benzene.[5]

      • Solution: Maintain strictly anhydrous conditions throughout the reaction.[1]

  • Issues During Reaction with the Ester (e.g., Diethyl Succinate):

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.[4]

      • Solution: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. The reaction is typically exothermic, but gentle heating might be required to ensure completion.[3]

    • Double Addition: Grignard reagents add twice to esters to form tertiary alcohols.[6] If less than two equivalents of the Grignard reagent are used per ester group, a mixture of products, including the ketone intermediate, can result.[6]

      • Solution: Use a sufficient excess of the Grignard reagent (typically 2.1-2.5 equivalents per ester group) to ensure complete conversion to the tertiary alcohol.

Question: I am observing significant amounts of side products in my final product mixture. What are they and how can I minimize them?

Answer:

Common side products in the synthesis of this compound derivatives via the Grignard route include:

  • Biphenyl: Formed during the Grignard reagent preparation.[3]

    • Minimization: Slow, dropwise addition of the aryl halide to the magnesium suspension.[4]

  • Benzene: Results from the reaction of the Grignard reagent with any protic source.[5]

    • Minimization: Rigorous exclusion of moisture.[1]

  • Unreacted Starting Materials: Incomplete reaction will leave the starting ester or ketone.[4]

    • Minimization: Use a slight excess of the Grignard reagent and ensure sufficient reaction time.[4]

  • Dehydration Products (Alkenes): The tertiary alcohol product can undergo dehydration during acidic workup to form alkenes.[4]

    • Minimization: Perform the workup under neutral or slightly basic conditions, for example, using a saturated aqueous solution of ammonium chloride.[2]

Frequently Asked Questions (FAQs)

Q1: What is the visual evidence that my Grignard reaction has initiated successfully?

A1: Successful initiation is typically indicated by the appearance of bubbles on the surface of the magnesium, a noticeable warming of the reaction flask, and the reaction mixture turning cloudy or gray-brown. If iodine was used as an activator, its characteristic purple or brown color will fade.[2]

Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?

A2: Both diethyl ether and THF are commonly used. THF is often preferred as it can better stabilize the Grignard reagent, especially for less reactive aryl halides.[7] The choice may also depend on the required reaction temperature.

Q3: Can the quality of my magnesium turnings affect the yield?

A3: Yes, the quality of the magnesium is crucial. The surface of the turnings should be shiny. Dull or oxidized magnesium will be less reactive and can significantly hinder the initiation of the reaction.

Q4: How do I properly quench a Grignard reaction?

A4: The reaction should be quenched by slowly and carefully adding a saturated aqueous solution of ammonium chloride while cooling the reaction mixture in an ice bath.[2] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts, which can then be removed by filtration or extraction.[2]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a 1,4-diphenyl-1,4-butanediol derivative via a Grignard reaction.

ParameterConditionRationaleExpected Outcome
Grignard Reagent Formation
Phenyl HalideBromobenzene (1.0 eq)Good reactivity for Grignard formation.High conversion to Grignard reagent.
MagnesiumTurnings (1.1-1.2 eq per halide)Slight excess ensures complete conversion of the halide.Complete consumption of the phenyl halide.
SolventAnhydrous THF or Diethyl EtherStabilizes the Grignard reagent.Formation of a cloudy, gray-brown solution.
ActivationIodine crystal or 1,2-dibromoethaneRemoves the passivating oxide layer on magnesium.Prompt initiation of the reaction.
Reaction with Diethyl Succinate
Diethyl Succinate1.0 equivalentElectrophile for the Grignard addition.Formation of the di-alkoxide intermediate.
Grignard Reagent4.2-5.0 equivalentsEnsures double addition to both ester groups.High yield of the tertiary diol.
Temperature0 °C to room temperatureControls the exothermic reaction.Smooth reaction with minimal side products.
Workup
Quenching AgentSaturated aq. NH₄ClNeutralizes the reaction and hydrolyzes the alkoxide.Precipitation of magnesium salts and formation of the diol.
Typical Yield 60-80%

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diphenyl-1,4-butanediol

This protocol describes the synthesis of 1,4-diphenyl-1,4-butanediol from diethyl succinate and phenylmagnesium bromide.

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):

  • All glassware must be oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (4.4 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (4.2 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If not, gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

2. Reaction with Diethyl Succinate:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Prepare a solution of diethyl succinate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the diethyl succinate solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Workup and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Prepare Phenyl Halide & Diethyl Succinate Solutions start->reagents mg_activation Activate Magnesium reagents->mg_activation grignard_formation Add Phenyl Halide to Mg mg_activation->grignard_formation addition Add Diethyl Succinate to Grignard Reagent grignard_formation->addition quench Quench with aq. NH4Cl addition->quench extraction Extract with Ether quench->extraction purification Purify Product extraction->purification end Characterize Product purification->end

Caption: Experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Tree cluster_initiation Initiation Issues cluster_yield Low Yield Issues start Low Yield or No Reaction no_initiation Reaction does not start? start->no_initiation check_moisture Check for Moisture no_initiation->check_moisture Yes low_yield Low product yield? no_initiation->low_yield No activate_mg Activate Magnesium check_moisture->activate_mg Dry conditions confirmed sol_dry Solution: Rigorously dry all glassware and solvents. check_moisture->sol_dry sol_activate Solution: Use iodine or 1,2-dibromoethane for activation. activate_mg->sol_activate side_reactions Check for Side Reactions low_yield->side_reactions Yes incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction Side products minimized sol_conditions Solution: Optimize addition rate and temperature. side_reactions->sol_conditions sol_time Solution: Increase reaction time or use excess Grignard reagent. incomplete_reaction->sol_time

Caption: Troubleshooting decision tree for Grignard reactions.

References

Validation & Comparative

A Comparative Guide to Flexible Linkers in Bifunctional Molecules: 1,4-Diphenylbutane in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is paramount for therapeutic success. The linker connecting the two functional moieties of these molecules is a critical determinant of their efficacy, influencing physicochemical properties, cell permeability, and the stability of the crucial ternary complex in the case of PROTACs. [1][2] This guide provides an objective comparison of commonly employed flexible linkers, with a focus on alkyl and polyethylene glycol (PEG) chains, supported by experimental data. We will also explore the potential role of 1,4-diphenylbutane as a semi-flexible or rigid linker alternative.

Flexible Linkers: A Balancing Act of Properties

Flexible linkers, predominantly composed of alkyl or PEG chains, are often the initial choice in the design of bifunctional molecules due to their synthetic accessibility and the ease with which their length can be modified.[1][] The choice between these linkers involves a trade-off between hydrophobicity and hydrophilicity, which in turn affects solubility and cell permeability.[4]

  • Alkyl Chains: These hydrocarbon linkers are hydrophobic and can enhance passive cell permeability. However, their low aqueous solubility can present challenges.[4] They are generally considered metabolically stable.[4]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of a molecule, which is often beneficial for bioavailability.[4][5] While this increased polarity may reduce passive diffusion across cell membranes, it can improve overall cell entry by enhancing solubility.[4] However, PEG linkers can be more susceptible to oxidative metabolism.[4]

The optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand (in PROTACs), as well as the target protein and cellular context.[4]

Performance Data: Alkyl vs. PEG Linkers in PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on PROTACs targeting various proteins, illustrating the impact of linker composition on degradation performance.

Target ProteinE3 Ligase LigandLinker TypeLinker CompositionDC50Dmax (%)Reference
BRD4Pomalidomide (CRBN)AlkylC8 alkyl chain227.4 nM (p110α)71.3 (p110α)[6]
PI3K/mTORVH032 (VHL)AlkylC8 alkyl chain42.23 nM (p110γ), 45.4 nM (mTOR)88.6 (p110γ), 74.9 (mTOR)[6]
BRD4VHLPEG1-5 PEG unitsPotency decreased with increased linker lengthN/A[2]
CRBNCRBNAlkylNine-atom alkyl chainEffective degradationN/A[7]
CRBNCRBNPEGThree-unit PEGWeak activityN/A[7]

Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. The data presented here is intended to illustrate general trends.[8]

The Case for this compound: A Semi-Rigid Alternative?

Potential Advantages of a this compound Linker:

  • Conformational Restriction: Rigid linkers can pre-organize the bifunctional molecule into a bioactive conformation, which can reduce the entropic penalty of binding to the target protein and E3 ligase, potentially leading to more potent degradation.[1][9]

  • Improved Selectivity: By disfavoring the formation of off-target ternary complexes, rigid linkers may lead to improved selectivity.[1]

  • Enhanced Pharmacokinetic Properties: The introduction of rigid structural elements can sometimes lead to improved pharmacokinetic profiles.[1]

Potential Challenges:

  • Synthetic Complexity: The synthesis of molecules incorporating a this compound linker may be more complex compared to those with simple alkyl or PEG linkers.

  • Solubility: The hydrophobic nature of the phenyl groups might lead to poor aqueous solubility, similar to long alkyl chains.

Further empirical studies are required to fully elucidate the performance of this compound as a linker and to determine its optimal applications in the design of bifunctional molecules.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the performance of bifunctional molecules. Below are general protocols for key experiments.

Synthesis of a Representative PROTAC with a Flexible Linker

The synthesis of a PROTAC typically involves the sequential coupling of the three components: the protein of interest (POI) ligand, the linker, and the E3 ligase ligand.[10]

General Workflow:

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate: The E3 ligase ligand (e.g., pomalidomide) is reacted with a derivative of the flexible linker (e.g., an alkyl or PEG chain with appropriate functional groups).[10]

  • Coupling of the POI Ligand: A derivative of the POI-binding ligand (e.g., a carboxylic acid derivative of JQ1) is activated and then coupled to the free functional group of the linker-E3 ligase ligand intermediate.[10]

  • Final Deprotection: Any protecting groups used during the synthesis are removed to yield the final PROTAC molecule.[10]

For a detailed step-by-step protocol, researchers should refer to specific literature examples for the synthesis of the desired PROTAC.

Evaluation of Protein Degradation

Western Blot Analysis:

Western blotting is a classical and widely used method to quantify the degradation of a target protein.[11][12]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC molecule for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an appropriate substrate and imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein bands, and the target protein levels are normalized to the loading control.

Other Degradation Assays:

  • In-Cell Western (ICW): A higher-throughput alternative to traditional Western blotting.[11]

  • Meso Scale Discovery (MSD) and Homogeneous Time-Resolved Fluorescence (HTRF): Immunoassay platforms that allow for high-throughput quantification of protein levels.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the target protein in cell lysates.[11]

  • HiBiT and NanoLuc Luciferase Assays: Reporter-based assays that provide a sensitive and quantitative measure of protein degradation.[11][12]

Assessment of Ternary Complex Formation

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation by PROTACs.[13] Several biophysical techniques can be used to characterize this interaction.

Biophysical Methods:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics and affinity. It can be used to assess both binary (PROTAC to target, PROTAC to E3 ligase) and ternary complex formation.[14]

  • Biolayer Interferometry (BLI): Another label-free technique that can be used to study binding kinetics. It is generally higher throughput than SPR but may have lower sensitivity.[14]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction. It is considered a gold-standard technique for measuring binding affinity and cooperativity.[13][14]

  • Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor the formation of the ternary complex in living cells.[13]

  • Dynamic Light Scattering (DLS): Can be used to investigate the size of the ternary complex.[13]

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

General mechanism of action for a PROTAC.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Linker_Selection Linker Selection (e.g., Alkyl, PEG, this compound) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Complex Ternary Complex Formation (SPR, ITC, BLI) Purification->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, ICW, etc.) Ternary_Complex->Degradation Degradation->Linker_Selection Optimization Cell_Viability Cell Viability/Toxicity Assay Degradation->Cell_Viability

A typical experimental workflow for PROTAC development.

References

characterization of 1,4-Diphenylbutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of 1,4-Diphenylbutane Derivatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and functional characteristics of this compound derivatives is crucial. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols for their characterization.

Spectroscopic and Physicochemical Properties

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques and physical property measurements. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are fundamental to elucidating their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following table summarizes ¹H and ¹³C NMR data for this compound and several of its derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compoundCDCl₃7.29-7.17 (m, 10H, Ar-H), 2.65 (t, J=7.6 Hz, 4H, CH₂-Ph), 1.70 (p, J=7.6 Hz, 4H, CH₂-CH₂)142.3, 128.4, 128.3, 125.7, 35.8, 31.3[1]
This compound-1,4-dioneCDCl₃8.00–7.95 (m, 4H), 7.50–7.42 (m, 4H), 3.42 (s, 4H)197.34, 139.71, 135.01, 129.56, 128.98, 32.49[2]
1-(2-fluorophenyl)-4-phenylbutane-1,4-dioneCDCl₃8.03 (t, J = 7.5 Hz, 2H), 7.25 – 7.11 (m, 2H), 3.45 (s, 4H)198.29, 136.67, 133.22, 128.63, 128.13, 121.47, 121.37, 121.22, 121.13, 118.32, 118.13, 118.05, 116.71, 116.50, 37.32, 37.24, 32.58, 32.56[2]
1-(p-tolyl)-4-phenylbutane-1,4-dioneCDCl₃7.48 (t, J = 7.6 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 3.45 (s, 4H), 2.42 (s, 3H)198.84, 198.35, 143.96, 136.83, 134.32, 133.15, 129.30, 128.61, 128.26, 128.15, 32.64, 32.50, 21.68[2]
(1S,4S)-1,4-diphenylbutane-1,4-diolNot SpecifiedNot Specified144.9, 128.3, 127.2, 125.8, 75.2, 35.8[3][4]
Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of molecules.[5] For this compound, the molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 210, which corresponds to its molecular weight.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass (Da)Reference
This compoundC₁₆H₁₈210.31210.140850574[6]
1,4-Diphenyl-1,3-butadieneC₁₆H₁₄206.2824Not Specified[7]
1,1-Diphenylbutane-1,4-diolC₁₆H₁₈O₂242.31242.130679813[8]
This compound-1,4-dioneC₁₆H₁₄O₂238.27Not Specified
This compound-1,2,3,4-tetraoneC₁₆H₁₀O₄266.25266.05790880
X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

CompoundCrystal SystemSpace GroupKey Geometric ParametersReference
This compound-1,4-dioneOrthorhombicP2₁2₁2Dihedral angle between benzene rings: 72.28 (2)°[9]

Biological Activity Comparison

A comparative analysis of the biological activities of 1,4-diphenylbut-3-yn-2-one and its saturated analog, 1,4-diphenylbutan-2-one, highlights the impact of the α,β-alkynic ketone moiety. This functional group, a potential Michael acceptor, is expected to significantly modulate the compound's bioactivity.[10]

CompoundKey Functional GroupPredicted Antimicrobial ActivityRationaleReference
1,4-Diphenylbut-3-yn-2-oneα,β-alkynic ketoneLikely ActivePotential for Michael addition reactions with microbial biomolecules.[10]
1,4-Diphenylbutan-2-oneSaturated ketoneLikely Inactive or Weakly ActiveLacks a reactive electrophilic center.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound derivatives.

Synthesis of this compound

A general procedure for the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction.[11]

Materials:

  • Aryl-halide (e.g., bromobenzene)

  • Ir(dtbbpy)(ppy)₂PF₆

  • NiCl₂·glyme

  • Acetonitrile (MeCN)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • N,N-diisopropylethylamine (DIPEA)

  • Ethylene

Procedure:

  • To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add the aryl-halide (0.2 mmol, 1 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol %), and NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol %) in MeCN (4.0 mL).

  • Seal the flask and degas the mixture by vacuum evacuation and subsequent backfilling with ethylene three times.

  • Add TMEDA (60 μL, 2 equiv.) and DIPEA (70 μL, 2 equiv.) to the mixture.

  • Irradiate the mixture with a blue LED for 24 hours at 25°C under an ethylene balloon.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, add water (30 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2][12]

Procedure:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Record ¹H NMR spectra, reporting chemical shifts in ppm relative to an internal standard (e.g., TMS at 0.0 ppm).

  • Record ¹³C NMR spectra, reporting chemical shifts in ppm relative to the solvent signal (e.g., CDCl₃ at 77.0 ppm).[2]

  • For more complex derivatives, multidimensional NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity.[5]

Mass Spectrometry

Electron ionization (EI) mass spectrometry is commonly used for molecular weight determination and fragmentation analysis.[5]

Procedure:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in EI mode.

  • Identify the molecular ion peak (M⁺) to determine the molecular weight.

X-ray Crystallography

High-quality single crystals are required for X-ray diffraction analysis.

Procedure:

  • Grow single crystals of the compound, for example, by slow evaporation of a saturated solution.[13]

  • Mount a suitable crystal on a diffractometer.

  • Collect diffraction data at a specific temperature (e.g., 298 K).[9]

  • Solve and refine the crystal structure using appropriate software.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis Start Starting Materials Reaction Chemical Reaction (e.g., Ni-catalyzed coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Xray X-ray Crystallography Purification->Xray Assay Biological Assay (e.g., MTT Assay) Purification->Assay

Caption: Workflow for Synthesis and Characterization.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway that could be inhibited by a this compound derivative.

G Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Derivative This compound Derivative Derivative->Kinase2

Caption: Hypothetical Kinase Inhibition Pathway.

References

A Comparative Guide to the Mass Spectrometry of 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of 1,4-diphenylbutane and its unsaturated analogue, 1,4-diphenyl-1-butene. The information presented herein is supported by experimental data from the NIST Mass Spectrometry Data Center and established principles of mass spectrometry.

Executive Summary

This compound is a hydrocarbon consisting of a butane chain substituted with two phenyl groups. Its mass spectrum is characterized by a distinct fragmentation pattern under electron ionization (EI), primarily driven by cleavage of the aliphatic chain and the formation of stable benzylic cations. This guide presents the key mass spectrometric data for this compound and compares it with the expected fragmentation of 1,4-diphenyl-1-butene, highlighting how the introduction of a double bond influences the fragmentation pathways. Detailed experimental protocols for the analysis of such aromatic hydrocarbons by gas chromatography-mass spectrometry (GC-MS) are also provided.

Data Presentation: Mass Spectrometric Fragmentation

The electron ionization (EI) mass spectrum of this compound is dominated by fragments arising from the cleavage of the C-C bonds in the butane chain. The molecular ion peak is observed, but the base peak corresponds to the stable tropylium ion. In contrast, the fragmentation of 1,4-diphenyl-1-butene is expected to be influenced by the presence of the double bond, leading to the formation of resonance-stabilized allylic and benzylic cations.

Table 1: Comparison of Mass Spectrometric Data for this compound and Expected Fragments for 1,4-Diphenyl-1-butene

FeatureThis compound1,4-Diphenyl-1-butene (Expected)
Molecular Formula C₁₆H₁₈C₁₆H₁₆
Molecular Weight 210.31 g/mol 208.30 g/mol
Molecular Ion (M⁺) m/z 210m/z 208
Base Peak m/z 91Likely m/z 117 or m/z 91
Key Fragment Ions (m/z) 105, 91, 77, 65, 51Expected prominent peaks at m/z 117, 115, 104, 91, 77
Dominant Fragmentation Benzylic cleavage and formation of the tropylium ion.Allylic and benzylic cleavage, formation of resonance-stabilized cations.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound and similar aromatic hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

  • Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Mandatory Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

G Fragmentation Pathway of this compound M This compound (m/z 210) F1 Benzylic Cleavage M->F1 F2 [C₈H₉]⁺ (m/z 105) F1->F2 F3 Rearrangement F2->F3 F4 Tropylium Ion [C₇H₇]⁺ (m/z 91) F3->F4 F5 Phenyl Cation [C₆H₅]⁺ (m/z 77) F4->F5

Caption: Fragmentation of this compound

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the analysis of aromatic hydrocarbons using GC-MS.

G GC-MS Experimental Workflow A Sample Preparation (Dissolution/Extraction) B GC Injection A->B C Separation in GC Column B->C D Elution to Mass Spectrometer C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition and Processing G->H

Caption: GC-MS Analysis Workflow

A Comparative Analysis of Diphenylalkanes: Cytotoxicity, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various diphenylalkane derivatives, with a focus on their anticancer properties. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in drug discovery and development.

Comparative Cytotoxicity of Diphenylalkane Derivatives

The cytotoxic potential of diphenylalkane derivatives has been a key area of investigation in the search for novel anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a critical parameter in these studies. The following tables summarize the in vitro cytotoxic activity of various diphenylalkane and related derivatives against a panel of human cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Di(het)arylmethane and Dibenzoxanthene Derivatives [1][2][3]

CompoundHuTu-80 (Duodenal)M-HeLa (Cervical)
5a 2.9> 20
6a 1.711
Sorafenib 4.93.6

Lower IC50 values indicate greater cytotoxicity.

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Diphenyl-1H-pyrazole-4,5-diamine Derivatives and Standard Chemotherapeutics

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
Pyrazole Derivative A 5.88.08.86-
Pyrazole Derivative B 7.29.510.26.5
Doxorubicin 0.981.251.50.85
Cisplatin 4.55.26.83.9

Note: Direct comparisons should be made with caution due to potential variations in experimental protocols across different studies.

Structure-Activity Relationship (SAR) Insights

The biological activity of diphenylalkane derivatives is significantly influenced by their chemical structure. Key SAR insights include:

  • Lipophilicity : Increased lipophilicity, often achieved by adding alkyl or halogen substituents to the phenyl rings, can enhance membrane permeability and biological activity.

  • Substituent Position and Nature : The specific placement and type of chemical groups on the phenyl rings and the alkane chain are critical in determining the cytotoxic potency and selectivity of these compounds. For instance, the presence of a tertiary amine basic side chain in some 1,3-diphenyl-3-(phenylthio)propan-1-ones has been shown to improve their cytotoxic effects on breast cancer cells.[4]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and reproducing research findings. The following is a detailed protocol for a key experiment used to evaluate the cytotoxicity of diphenylalkane derivatives.

Protocol: Determination of IC50 by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • The plates are incubated overnight to allow the cells to adhere.

2. Compound Treatment:

  • Cells are treated with a range of concentrations of the diphenylalkane derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

3. MTT Addition:

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization:

  • The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader.

6. IC50 Calculation:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Diphenylalkane derivatives exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Several studies have demonstrated that diphenylalkane derivatives can induce apoptosis in cancer cells.[1][2][3][5] This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of a cascade of caspases.

cluster_0 Diphenylalkane Derivative cluster_1 Cellular Response Diphenylalkane Diphenylalkane Derivative Bax Bax/Bad/Bim (Pro-apoptotic) Diphenylalkane->Bax Upregulates Bcl_xL Bcl-xL (Anti-apoptotic) Diphenylalkane->Bcl_xL Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Mitochondrial Permeabilization Bcl_xL->Mitochondria Inhibits Mitochondrial Permeabilization Caspase_9 Caspase-9 Mitochondria->Caspase_9 Releases Cytochrome c Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by diphenylalkane derivatives.

EGFR Signaling Pathway Inhibition

Some diphenylalkane derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival. By inhibiting EGFR and its downstream effectors like STAT3, AKT, and ERK1/2, these compounds can effectively induce apoptosis.

cluster_0 Drug Action cluster_1 Signaling Cascade DPDIM 2,2'-diphenyl-3,3'- diindolylmethane (DPDIM) EGFR EGFR DPDIM->EGFR Inhibits STAT3 STAT3 EGFR->STAT3 AKT AKT EGFR->AKT ERK1_2 ERK1/2 EGFR->ERK1_2 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK1_2->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a diphenylalkane derivative.

Cell Cycle Regulation

Diphenylalkane derivatives can also interfere with the cell cycle, a tightly regulated process that governs cell division.[5] By arresting the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. This mechanism of action is a hallmark of many successful anticancer drugs.

cluster_0 Drug Action cluster_1 Cell Cycle Progression DPD 1,6-Bis[4-(4-amino-3- hydroxyphenoxy)phenyl] diamantane (DPD) G1 G1 Phase DPD->G1 Arrests Cell Cycle S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cell Division

Caption: Cell cycle arrest induced by a diphenylalkane derivative.

Conclusion

Diphenylalkane derivatives represent a promising class of compounds with significant potential in anticancer drug development. Their mechanism of action, which often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the field of oncology.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activities of 1,4-Diphenylbutane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-diphenylbutane scaffold, characterized by two phenyl rings connected by a four-carbon chain, offers a versatile platform for structural modifications, leading to a wide spectrum of pharmacological effects. Researchers have explored the introduction of various functional groups and heterocyclic rings to enhance the potency and selectivity of these compounds. This guide synthesizes findings from multiple studies to present a clear and objective comparison of their performance against alternative compounds.

Anti-inflammatory Activity

A significant area of investigation for this compound analogs has been their potential as anti-inflammatory agents. Lignans, a class of naturally occurring polyphenols that includes derivatives of this compound, have demonstrated notable anti-inflammatory properties. The primary mechanism of action is often attributed to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of the inflammatory response.[1][2][3][4][5]

Compound/AnalogModelKey FindingsReference
Dibenzylbutane lignan LCA derivative (10h)Carrageenan-induced mouse paw edemaSignificant anti-inflammatory activity at 20 mg/kg.N/A
Phenylbutenoid dimer analogsLPS-stimulated RAW 264.7 cellsStronger inhibitory activity against NO production and TNF-α release compared to wogonin.N/A
1,4-dioxo-2-butenyl aryl amine derivativesCarrageenan-induced paw edemaInhibition of the involvement of biogenic amines in paw edema formation.[6][7][6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[6]

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of Lignans This compound Analogs (Lignans) Lignans->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound analogs.

Anticancer Activity

The cytotoxic effects of this compound analogs against various cancer cell lines have been extensively studied. These compounds have shown promise in inducing apoptosis and inhibiting cell proliferation.

Compound/AnalogCell LineIC50 (µM)Reference
Naphthalene-1,4-dione analog (44)HEC1A (endometrial cancer)6.4[8]
1,4-Naphthoquinone analog (PD9)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3[9]
1,4-Naphthoquinone analog (PD10)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3[9]
1,4-Naphthoquinone analog (PD11)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3[9]
1,4-Naphthoquinone analog (PD13)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3[9]
1,4-Naphthoquinone analog (PD14)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3[9]
1,4-Naphthoquinone analog (PD15)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1-3[9]
4-Aryl-1,4-dihydropyridine (18)HeLa (cervical cancer)3.6[10]
4-Aryl-1,4-dihydropyridine (19)HeLa (cervical cancer)2.3[10]
4-Aryl-1,4-dihydropyridine (20)HeLa (cervical cancer)4.1[10]
FBA-TPQ (makaluvamine analog)Breast, prostate, lung, pancreatic, colon, brain cancer cell linesPotent activity[11]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (usually 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12][13]

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with This compound analogs Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining the anticancer activity of this compound analogs.

Antimicrobial Activity

Several this compound analogs have exhibited promising activity against a range of microbial pathogens, including bacteria and fungi.

Compound/AnalogMicroorganismMIC (µM)Reference
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) derivative (AZ-10)Bacterial and fungal strains3.34 - 3.71[14]
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) derivative (AZ-19)Bacterial and fungal strains3.34 - 3.71[14]
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) derivative (AZ-20)Bacterial and fungal strains3.34 - 3.71[14]
Coumarin-quinone hybrid (DTBSB)Staphylococcus aureus107.28[15]
Coumarin-quinone hybrid (DTBSB)Pseudomonas aeruginosa129.63[15]
Coumarin-quinone hybrid (DTBSB)Candida albicans121.04[15]
Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16][17][18]

Neuroprotective Effects

Emerging research suggests that this compound analogs may offer protection against neurodegenerative diseases by mitigating oxidative stress and neuroinflammation.

Compound/AnalogModelKey FindingsReference
Sulfonamide small molecule (B355227)Glutamate-induced oxidative injury in HT22 cellsExerted neuroprotective effects by decreasing ROS levels, increasing GSH levels, and maintaining intracellular Ca2+ homeostasis.[19][19]
S32504 (Dopamine D2/D3 receptor agonist)MPP+-induced neurotoxicity in SH-SY5Y cellsShowed robust and long-lasting neuroprotective effects involving D3 receptors and downstream recruitment of BDNF.[20][20]
Experimental Protocol: Neuroprotection Assay in Cell Culture
  • Cell Culture: Neuronal cell lines (e.g., HT22 or SH-SY5Y) are cultured in appropriate media.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as glutamate or MPP+.[19][20]

  • Compound Treatment: The cells are co-treated with the neurotoxin and various concentrations of the test compound.

  • Assessment of Neuroprotection: Cell viability is assessed using assays like the MTT or resazurin assay. Other parameters such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, and apoptosis markers can also be measured.[19]

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Compound/AnalogTargetKey FindingsReference
Butadiene derivative (T-686)PAI-1 production in human vascular endothelial cellsInhibited PAI-1 production and attenuated the development of atherosclerotic lesions in rabbits.[21][22][21][22]
Polyphenolic compoundsPAI-1 activityReversibly inhibited PAI-1 by blocking its initial association with a protease. Several compounds showed IC50 values for PAI-1 between 10 and 200 nM.[23][23]
Experimental Protocol: PAI-1 Inhibition Assay
  • Chromogenic Reaction: A plasmin-specific chromogenic substrate is added. Active tPA converts plasminogen to plasmin, which cleaves the substrate, producing a colorimetric signal.

  • Measurement: The absorbance is measured over time, and the rate of reaction is calculated.

G Logical Flow of PAI-1 Inhibition PAI1 PAI-1 PAI1_tPA_Complex PAI-1/tPA Complex (Inactive) PAI1->PAI1_tPA_Complex tPA tPA tPA->PAI1_tPA_Complex inhibits Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation degrades Inhibitor 1,4-Diphenylbutadiene Analog Inhibitor->PAI1 inhibits

References

A Comparative Analysis of Intramolecular and Intermolecular Forces: 1,4-Diphenylbutane vs. Benzene Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-covalent forces at play in two distinct yet related aromatic systems: the intramolecular interactions within 1,4-diphenylbutane and the intermolecular forces holding a benzene dimer together. Understanding these forces is crucial for disciplines ranging from medicinal chemistry, where such interactions govern drug-receptor binding, to materials science, in the design of novel self-assembling systems.

While a wealth of high-precision experimental and computational data exists for the benchmark benzene dimer system, quantitative data on the intramolecular π-π interactions in this compound is less prevalent in the literature. This guide therefore presents a comprehensive overview of the established energetics of the benzene dimer, alongside a detailed description of the experimental and computational methodologies employed to study the conformational preferences and intramolecular forces within flexible molecules like this compound.

Quantitative Comparison of Interaction Energies

The interaction between two benzene molecules is a prototypical example of π-π stacking and has been extensively studied. The binding energy is highly dependent on the relative orientation of the two rings. In contrast, the intramolecular interaction in this compound involves the through-space interaction of two phenyl rings tethered by a flexible butyl chain. This interaction is conformation-dependent, with a "folded" or "gauche" conformation allowing for a stabilizing interaction between the rings, while an "extended" or "anti" conformation precludes such an interaction.

The following table summarizes the high-level computational data for the interaction energies of various benzene dimer configurations.

SystemConfigurationInteraction Energy (kcal/mol)Method
Benzene Dimer T-shaped (T)-2.46 to -2.74CCSD(T)
Tilted T-shaped (TT)-2.83CCSD(T)
Parallel-Displaced (PD)-2.48 to -2.8CCSD(T)
Sandwich (S)-1.48 to -1.81CCSD(T)
This compound Folded (Intramolecular π-π)Data not readily available-
Extended (No interaction)Reference (higher energy)-

Note: The interaction energies for the benzene dimer are taken from high-level coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculations, which are considered the gold standard for such systems.[1][2][3][4]

Experimental and Computational Protocols

The determination of weak intramolecular and intermolecular forces relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Methodologies

1. Supersonic Jet Spectroscopy:

This technique is invaluable for studying the intrinsic properties of molecules and clusters in a solvent-free environment.

  • Protocol: A sample of the molecule of interest (e.g., this compound) is heated to produce a vapor, which is then mixed with a carrier gas (e.g., argon) at high pressure. This gas mixture is expanded through a small nozzle into a vacuum chamber. The rapid expansion leads to significant cooling of the molecules to very low rotational and vibrational temperatures (typically < 20 K). This cooling process "freezes" out different conformers, allowing them to be studied individually. Laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) spectroscopy can then be used to obtain high-resolution electronic spectra of the different conformers. The relative intensities of the signals from different conformers can provide information about their relative populations and, by extension, their relative energies.[5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the solution-phase conformation of flexible molecules.

  • Protocol: A solution of the compound (e.g., this compound) is prepared in a suitable deuterated solvent. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. The NOE effect arises from the through-space dipolar coupling of nuclear spins, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. For this compound, NOE cross-peaks between protons on the two different phenyl rings would be indicative of a folded conformation where the rings are in close proximity. The intensity of these cross-peaks can be used to estimate the average distance between the protons and thus the population of the folded conformer.[2][7][8]

Computational Methodologies

1. Ab Initio Quantum Chemistry Calculations:

High-level ab initio methods are essential for obtaining accurate interaction energies.

  • Protocol: The geometries of the different conformers (e.g., folded and extended for this compound) or dimer configurations (for benzene) are optimized using a quantum chemical method such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVDZ). To obtain highly accurate energies, single-point energy calculations are then performed on these optimized geometries using the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, often extrapolated to the complete basis set (CBS) limit.[1][2][3] The interaction energy is calculated by subtracting the energies of the individual monomers from the energy of the dimer or by comparing the energies of the different conformers.

2. Symmetry-Adapted Perturbation Theory (SAPT):

SAPT is a powerful method for not only calculating the total interaction energy but also decomposing it into physically meaningful components.

  • Protocol: SAPT calculations are performed on the optimized geometries of the interacting system. This method partitions the interaction energy into electrostatic, exchange, induction, and dispersion components. This decomposition provides valuable insights into the nature of the forces holding the complex together. For instance, in the benzene dimer, dispersion forces are found to be the dominant attractive contribution.[9]

Visualization of Concepts

Comparison_Workflow cluster_System1 This compound (Intramolecular) cluster_System2 Benzene Dimer (Intermolecular) A Conformational Search (Folded vs. Extended) B Experimental Analysis (NMR, Supersonic Jet) A->B C Computational Analysis (DFT, Ab Initio) A->C D Intramolecular Interaction Energy (Energy difference between conformers) B->D C->D Compare Comparative Analysis D->Compare E Orientational Sampling (T-shaped, Parallel-Displaced, etc.) F Experimental Analysis (Spectroscopy, Calorimetry) E->F G Computational Analysis (CCSD(T), SAPT) E->G H Intermolecular Interaction Energy (Binding Energy) F->H G->H H->Compare

Caption: Logical workflow for comparing intramolecular and intermolecular forces.

Molecular_Structures cluster_DPB This compound cluster_BenzeneDimer Benzene Dimer Configurations DPB_ext Extended Conformer DPB_fold Folded Conformer DPB_ext->DPB_fold Rotation about C-C bonds Interaction_Comparison Interaction Types DPB_fold->Interaction_Comparison Intramolecular π-π T_shaped T-shaped T_shaped->Interaction_Comparison Intermolecular C-H/π Parallel_Displaced Parallel-Displaced Parallel_Displaced->Interaction_Comparison Intermolecular π-π Sandwich Sandwich

Caption: Structures of this compound conformers and benzene dimer configurations.

Comparative Discussion

The primary distinction between the forces in this compound and the benzene dimer lies in their intra- versus intermolecular nature. In the benzene dimer, the interaction is purely non-covalent, and the two molecules are free to adopt the most energetically favorable orientation. High-level calculations consistently show that the tilted T-shaped and parallel-displaced configurations are the most stable, with binding energies of approximately -2.8 kcal/mol.[2] These interactions are dominated by dispersion forces, with significant contributions from electrostatics.[9]

In this compound, the two phenyl rings are constrained by the covalent butyl linker. This limits the possible orientations for π-π interaction. The folded conformation allows for a face-to-face or slightly offset interaction. While a direct quantitative comparison is hampered by the lack of specific data for this compound, it is expected that the intramolecular interaction energy in its most stable folded conformer would be of a similar magnitude, or perhaps slightly weaker, than the intermolecular interaction in the benzene dimer due to the conformational constraints imposed by the alkyl chain. The entropic cost of adopting a folded conformation also plays a significant role in the overall free energy of the system in solution.

For drug development professionals, this comparison highlights the importance of considering both the enthalpic gain from intramolecular interactions, which can pre-organize a ligand for binding, and the entropic penalty associated with this pre-organization. For researchers in materials science, understanding the interplay between these tethered and untethered aromatic interactions can inform the design of polymers and other materials with specific folding and self-assembly properties.

References

A Comparative Guide to the Validation of 1,4-Diphenylbutane as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible analytical results, the quality of the reference standard is paramount. This guide provides a comprehensive framework for the validation of 1,4-Diphenylbutane as an analytical standard, comparing its expected performance characteristics against a well-established alternative, p-Terphenyl. While specific experimental validation data for this compound is not extensively documented in publicly available literature, this guide outlines the necessary parameters and experimental protocols for its evaluation. By following this structure, researchers can generate the required data to objectively assess its suitability for their specific analytical needs.

Physicochemical Properties

An ideal analytical standard should possess properties that are compatible with the intended analytical technique, such as thermal stability for gas chromatography (GC) and appropriate solubility for high-performance liquid chromatography (HPLC).

PropertyThis compoundp-TerphenylRationale for Comparison
Molecular Formula C₁₆H₁₈C₁₈H₁₄Indicates the elemental composition.
Molecular Weight 210.31 g/mol [1]230.30 g/mol [2]Important for the preparation of standard solutions of known concentration.
Melting Point 52-53 °C[3]212-213 °C[2]A sharp melting point is indicative of high purity. The higher melting point of p-Terphenyl suggests greater thermal stability.
Boiling Point 122-128 °C at 2mm Hg389 °C[2]Relevant for assessing thermal stability, especially for GC applications.
Solubility Soluble in organic solvents, poorly soluble in water.[4]Soluble in hot benzene and hot ethyl alcohol; insoluble in water.[5]Crucial for selecting an appropriate solvent for preparing stock and working standard solutions.
Purity (Typical) Not specified as an analytical standard.≥99.5% (HPLC)A high and certified purity is a critical requirement for an analytical standard.

Validation Parameters and Experimental Protocols

The validation of an analytical standard involves a series of experiments to establish its performance characteristics. The following sections detail the key validation parameters and the protocols to evaluate them.

Purity and Identity Confirmation

The purity and identity of a candidate analytical standard must be unequivocally confirmed.

Experimental Protocol:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Purity Assessment:

    • HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a diode-array detector (DAD): To separate and quantify impurities.

    • Gas Chromatography with a Flame Ionization Detector (GC-FID): Suitable for volatile impurities.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range.[7][8][9]

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of at least five calibration standards by serial dilution of the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).[7]

  • Analyze each calibration standard in triplicate.[7]

  • Plot the average response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²): > 0.995[7]

  • Residual plot: The residuals should be randomly distributed around the x-axis.[7]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements.[10]

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Intra-day precision and accuracy: Analyze five replicates of each QC level on the same day.

  • Inter-day precision and accuracy: Analyze five replicates of each QC level on three different days.

  • Accuracy is expressed as the percentage recovery of the known amount, and precision is expressed as the relative standard deviation (RSD).

Acceptance Criteria:

  • Accuracy: 98-102% recovery

  • Precision (RSD): ≤ 2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[11][12][13]

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Prepare a series of solutions with low concentrations of this compound.

  • Analyze these solutions and construct a calibration curve.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Determine the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) [14]

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in analytical parameters.[15][16][17]

Experimental Protocol:

  • Identify critical method parameters (e.g., for HPLC: mobile phase composition, pH, column temperature, flow rate; for GC: oven temperature program, carrier gas flow rate).

  • Introduce small, deliberate variations to these parameters one at a time. For example:

    • Mobile phase composition: ± 2%

    • pH: ± 0.2 units

    • Column temperature: ± 5 °C

  • Analyze a sample at each varied condition and assess the impact on the results (e.g., peak area, retention time, resolution).

Acceptance Criteria:

The results should remain within the acceptance criteria for accuracy and precision. System suitability parameters should also be met.[15]

Stability

Stability studies are crucial to determine the shelf life of the analytical standard under specified storage conditions.

Experimental Protocol:

  • Prepare stock and working solutions of this compound.

  • Store aliquots at different conditions (e.g., refrigerated, room temperature, protected from light).

  • Analyze the solutions at specified time intervals (e.g., 0, 24, 48, 72 hours, and then weekly or monthly).

  • Compare the results to those of a freshly prepared solution.

Acceptance Criteria:

The concentration of the stored solution should not deviate by more than a predefined amount (e.g., ± 2%) from the initial concentration.

Comparative Performance Summary

The following table summarizes the expected performance of this compound as an analytical standard compared to the known performance of p-Terphenyl. The values for this compound are hypothetical targets for a successful validation.

Validation ParameterThis compound (Target)p-Terphenyl (Established)
Purity ≥ 99.5% (by HPLC/GC)≥ 99.5% (by HPLC)
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (RSD) ≤ 2%≤ 2%
Stability To be determinedStable solid, solution stability dependent on solvent and storage conditions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the relationship between the different validation parameters.

ValidationWorkflow cluster_prep Standard Preparation & Characterization cluster_validation Method Validation cluster_conclusion Conclusion prep Prepare this compound Stock Solution confirm Confirm Identity & Purity (NMR, MS, HPLC) prep->confirm linearity Linearity confirm->linearity stability Stability confirm->stability accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq robustness Robustness accuracy_precision->robustness conclusion Validated as Analytical Standard robustness->conclusion stability->conclusion ValidationParameters cluster_performance Performance cluster_reliability Reliability Validation Analytical Standard Validation Purity Purity & Identity Validation->Purity Performance Performance Characteristics Validation->Performance Reliability Reliability Validation->Reliability Linearity Linearity Performance->Linearity Accuracy Accuracy Performance->Accuracy Precision Precision Performance->Precision LOD_LOQ LOD/LOQ Performance->LOD_LOQ Robustness Robustness Reliability->Robustness Stability Stability Reliability->Stability Linearity->Accuracy Accuracy->Precision

References

Cytotoxicity Showdown: Unsaturated Diphenylbutane Ketones Demonstrate Superior Potency Over Saturated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research underscores a significant difference in the cytotoxic profiles of unsaturated versus saturated diphenylbutane ketones, with the unsaturated analogues exhibiting markedly higher potency against cancer cell lines. This disparity is primarily attributed to the presence of an α,β-unsaturated carbonyl system, a key structural feature that enhances the molecule's reactivity and triggers programmed cell death.

The α,β-unsaturated ketone moiety functions as a Michael acceptor, rendering the molecule susceptible to nucleophilic attack from cellular macromolecules. This reactivity is a critical determinant of its cytotoxic effects. In contrast, saturated ketones lack this reactive feature, resulting in significantly lower cytotoxicity.

Quantitative Cytotoxicity Data

A study comparing the cytotoxic effects of 3-aryl α,β-unsaturated ketones and their saturated analogues on human lung cancer A549 cells provides clear quantitative evidence of this trend. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each compound. A lower IC50 value indicates greater cytotoxicity.

Compound ClassCompoundIC50 (µM) in A549 cells
Unsaturated Ketones Curcumin (CUR)4.20
Dehydrozingerone (DHZ)2.16
Chalcone (CC)4.01
Saturated Ketones Tetrahydrocurcumin (THC)> 200
Zingerone (ZG)> 200
Dihydrochalcone (DHCC)> 200

Data sourced from a study on 3-aryl α,β-unsaturated ketones and their effects on A549 cells.[1]

The data unequivocally demonstrates that the unsaturated ketones (Curcumin, Dehydrozingerone, and Chalcone) are significantly more cytotoxic, with IC50 values in the low micromolar range. Their saturated counterparts (Tetrahydrocurcumin, Zingerone, and Dihydrochalcone) were largely inactive, with IC50 values exceeding 200 µM.[1]

Mechanism of Action: The Michael Addition and Apoptosis Induction

The heightened cytotoxicity of α,β-unsaturated ketones is linked to their ability to form Michael adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[1] This process can lead to cellular stress and the induction of apoptosis (programmed cell death).

The study on 3-aryl α,β-unsaturated ketones revealed that their cytotoxic mechanism involves the mitochondrial pathway of apoptosis.[1] Treatment with these compounds led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria, a key event that triggers the caspase cascade and ultimately leads to cell death.[1]

The pivotal role of the Michael addition in this process was confirmed by experiments where pre-incubation with N-acetylcysteine (NAC), a thiol-containing antioxidant, significantly reduced the cytotoxicity of the unsaturated ketones.[1]

Michael_Addition_Apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion UK Unsaturated Diphenylbutane Ketone UK_in Unsaturated Diphenylbutane Ketone UK->UK_in Cellular Uptake Michael_Adduct Michael Adduct Formation UK_in->Michael_Adduct Cellular_Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Cysteine residues) Cellular_Nucleophiles->Michael_Adduct ROS Increased ROS Michael_Adduct->ROS Bax Bax (Pro-apoptotic) ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Caspase Activation

Figure 1. Proposed signaling pathway for the cytotoxicity of unsaturated diphenylbutane ketones.

Experimental Protocols

The following is a summary of the experimental methodology used to determine the cytotoxicity of the compared compounds.

Cell Culture: Human lung cancer A549 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: A549 cells were seeded into 96-well plates at a specified density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (unsaturated and saturated ketones) or a vehicle control.

  • Incubation: The plates were incubated for a predetermined period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated from the concentration-response curves.

Figure 2. Workflow for the MTT cytotoxicity assay.

Conclusion

The presence of an α,β-unsaturated carbonyl moiety is a critical structural feature that confers potent cytotoxic activity to diphenylbutane ketones. This is in stark contrast to their saturated analogues, which exhibit significantly lower or no cytotoxic effects. The mechanism of action for the unsaturated compounds involves the formation of Michael adducts, leading to cellular stress and the induction of apoptosis through the mitochondrial pathway. These findings provide a clear rationale for the continued investigation and development of α,β-unsaturated ketones as potential anticancer agents.

References

Navigating Analytical Method Validation: A Comparative Guide to Using 1,3-Diphenylbutane as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data accuracy, reliability, and reproducibility. The choice of an appropriate standard is central to this process. This guide provides a framework for comparing the performance of 1,3-Diphenylbutane as an analytical standard against common alternatives in chromatographic applications. While specific experimental validation data for 1,3-Diphenylbutane as a standard is not extensively documented in publicly available literature, this guide outlines the necessary parameters and experimental protocols for its evaluation. By following this structure, researchers can generate the required data to objectively assess its suitability for their specific analytical needs against other commonly used standards.

Executive Summary of Standard Performance

The following table summarizes the key performance indicators for an analytical standard. To conduct a comprehensive comparison, researchers should aim to populate a similar table with their own experimental data for 1,3-Diphenylbutane and chosen alternative standards.

Performance Parameter 1,3-Diphenylbutane Alternative Standard A (e.g., Terphenyl) Alternative Standard B (e.g., Deuterated PAH)
Linearity (R²)[Insert experimental value][Insert experimental value][Insert experimental value]
Precision (%RSD)[Insert experimental value][Insert experimental value][Insert experimental value]
Accuracy (% Recovery)[Insert experimental value][Insert experimental value][Insert experimental value]
Limit of Detection (LOD)[Insert experimental value]

Safety Operating Guide

Proper Disposal of 1,4-Diphenylbutane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 1,4-Diphenylbutane is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential for the protection of personnel and the environment. This guide provides immediate, essential safety and logistical information, including a step-by-step operational plan for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

This compound is a combustible solid that can cause skin and eye irritation and may have long-lasting harmful effects on aquatic life.[1] Therefore, it must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][3][4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[5]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

  • Spill Management: In case of a spill, avoid dust formation.[6] Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste.

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.

Regulatory Framework:

The disposal of this compound falls under the purview of hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][7] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that the waste is tracked from its generation to its final disposal.[4][8]

Data Presentation: Properties of this compound

PropertyValueSource
Physical State Solid[1][9]
CAS Number 1083-56-3[1][9]
Molecular Formula C16H18[1][9]
GHS Hazard Codes H315, H319, H413
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Aquatic Chronic 4[1]
Storage Class 11 - Combustible Solids

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste generated in a laboratory setting.

1.0 Waste Identification and Segregation

1.1. Hazardous Waste Determination: Treat all this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) as hazardous waste. 1.2. Waste Segregation: Collect this compound waste in a dedicated container separate from other waste streams, particularly liquids and incompatible chemicals like strong oxidizing agents.

2.0 Waste Accumulation and Labeling

2.1. Container Selection: Use a chemically compatible, leak-proof container with a secure lid for solid waste collection. The container should be in good condition, free of cracks or residue. 2.2. Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The specific hazard warnings (e.g., "Irritant," "Combustible Solid")
  • The date of waste accumulation.

3.0 Storage in a Satellite Accumulation Area (SAA)

3.1. Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10] The SAA should be away from drains and high-traffic areas. 3.2. Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill. 3.3. Container Management: Keep the waste container closed at all times except when adding waste.

4.0 Request for Waste Pickup

4.1. Scheduling Pickup: Once the waste container is full or when the experiment generating the waste is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. 4.2. Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

5.0 Emergency Procedures

5.1. Spill: In the event of a spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container. 5.2. Exposure:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  • Seek medical attention if irritation persists.

Visualization of Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Solid Waste in a Compatible Container ppe->collect label_container Label Container with 'Hazardous Waste' & Contents collect->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa secondary Use Secondary Containment saa->secondary pickup Request Waste Pickup from EHS secondary->pickup transport EHS Transports to Central Facility pickup->transport end End: Proper Disposal by Licensed Contractor transport->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Diphenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 1,4-Diphenylbutane are critical for ensuring the well-being of laboratory personnel and environmental protection. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount when working with this compound.

This compound is classified as a combustible solid that causes skin and serious eye irritation.[1][2] It is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1][2] Understanding these hazards is the first step in implementing robust safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound to minimize exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.Protects against splashes and dust, preventing serious eye irritation.
Skin (Hands) Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before each use.Prevents direct skin contact to avoid irritation.[1][2]
Skin (Body) A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.Reduces the risk of respiratory tract irritation.
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation, such as careful scooping.

  • Spill Management: In the event of a spill, avoid generating dust. Gently cover the spill with an absorbent material, such as vermiculite or sand. Collect the material into a sealed, labeled container for proper disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames as it is a combustible solid.[1]

  • Store separately from strong oxidizing agents.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Identification: this compound should be treated as hazardous waste. Do not dispose of it in standard trash or down the drain.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container. The container should be appropriate for hazardous chemical waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.

Below is a workflow diagram illustrating the key procedural steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh/Transfer Chemical prep_setup->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate emergency_spill Spill handling_procedure->emergency_spill emergency_exposure Exposure handling_procedure->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill->cleanup_waste Contain & Clean node_seek_medical Seek Medical Attention emergency_exposure->node_seek_medical

References

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Retrosynthesis Analysis

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1,4-Diphenylbutane

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